Di-tert-butylsilane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C8H18Si |
|---|---|
Molecular Weight |
142.31 g/mol |
InChI |
InChI=1S/C8H18Si/c1-7(2,3)9-8(4,5)6/h1-6H3 |
InChI Key |
JTGAUXSVQKWNHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si]C(C)(C)C |
Synonyms |
di-tert-butylsilylene |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Di-tert-butylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of di-tert-butylsilane, a sterically hindered organosilicon compound with increasing importance in organic synthesis and materials science. This document details the primary synthetic methodologies, including Grignard-based and organolithium approaches, alongside robust purification techniques essential for obtaining high-purity material. The information presented is intended to equip researchers and professionals in drug development and chemical synthesis with the necessary knowledge for the efficient and safe production of this compound.
Synthesis of this compound
The synthesis of this compound primarily involves the formation of two silicon-carbon bonds between a silicon atom and two tert-butyl groups. The most common and industrially viable methods utilize Grignard reagents or tert-butyllithium.
Grignard Reaction Route
The Grignard reaction offers a scalable and cost-effective method for the synthesis of this compound. This approach involves the reaction of a tert-butyl Grignard reagent, such as tert-butylmagnesium chloride, with dichlorosilane (B8785471) in the presence of a copper catalyst. The steric bulk of the tert-butyl group plays a significant role in favoring the formation of the di-substituted product.
A common synthetic pathway involves the in situ preparation of the Grignard reagent followed by the copper-catalyzed reaction with dichlorosilane.
Reaction Scheme:
An In-depth Technical Guide to the Physical and Chemical Properties of Di-tert-butylsilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Di-tert-butylsilane ((t-Bu)₂SiH₂) is a sterically hindered organosilane that serves as a versatile reagent in organic synthesis and materials science. Its bulky tert-butyl groups impart unique stability and reactivity, making it a valuable tool for selective transformations. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including detailed experimental protocols for its synthesis and key reactions, and a summary of its spectroscopic data. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Physical Properties
This compound is a colorless liquid at room temperature. The presence of the two bulky tert-butyl groups significantly influences its physical properties, leading to a relatively low boiling point for its molecular weight and good solubility in common organic solvents. A summary of its key physical properties is presented in Table 1.
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₂₀Si | [1][2] |
| Molecular Weight | 144.33 g/mol | [2] |
| Appearance | Colorless liquid | [3] |
| Melting Point | -38 °C | [2] |
| Boiling Point | 129-130 °C | [2] |
| Density | 0.729 g/mL at 25 °C | [2] |
| Refractive Index (n₂₀/D) | 1.42 | [2] |
Chemical Properties and Reactivity
The chemical reactivity of this compound is centered around the silicon-hydrogen bonds. The bulky tert-butyl groups provide steric shielding, which can lead to high selectivity in its reactions. It is primarily used as a reducing agent and as a precursor for the introduction of the di-tert-butylsilyl protecting group.
Key chemical characteristics include:
-
Stability: this compound is more stable than many other silanes due to the steric hindrance provided by the tert-butyl groups. It is, however, sensitive to moisture and air.[3]
-
Reactivity: The Si-H bonds are susceptible to reaction with a variety of functional groups, often catalyzed by metals or bases.
-
Protecting Group Chemistry: The di-tert-butylsilyl group is a robust protecting group for alcohols.
-
Hydrosilylation: It can participate in hydrosilylation reactions with unsaturated compounds.
Synthesis of this compound
This compound can be synthesized via the reaction of a Grignard reagent with a chlorosilane. A common method involves the reaction of tert-butylmagnesium chloride with dichlorosilane (B8785471).
Experimental Protocol: Synthesis via Grignard Reaction
This protocol is based on the principles outlined in the patent literature.[4]
Materials:
-
Magnesium turnings
-
Iodine (catalyst)
-
tert-Butyl chloride
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Dichlorosilane
-
Copper(I) bromide (catalyst)
-
Nitrogen or Argon gas (for inert atmosphere)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Mechanical stirrer
-
Gas inlet/outlet
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), place magnesium turnings (0.5 mol) and a crystal of iodine.
-
Add anhydrous THF (150 mL).
-
From a dropping funnel, add a solution of tert-butyl chloride (0.55 mol) in anhydrous THF dropwise to the magnesium suspension. The reaction is initiated by the iodine and gentle heating may be required. Maintain the internal temperature between 40-50 °C.
-
After the addition is complete, stir the mixture at 55 °C for 1 hour to ensure complete formation of the Grignard reagent (tert-butylmagnesium chloride).
-
-
Reaction with Dichlorosilane:
-
To the freshly prepared Grignard reagent, add a catalytic amount of copper(I) bromide (5 mmol).
-
Introduce dichlorosilane gas (0.24 mol) into the reaction mixture via a gas dispersion tube at 50 °C over a period of 1 hour.
-
After the addition of dichlorosilane is complete, continue to stir the reaction mixture for an additional 2 hours at the same temperature.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude this compound by fractional distillation under reduced pressure.
-
Caption: Workflow for the synthesis of this compound.
Key Reactions of this compound
This compound is a key reagent in several important organic transformations, including dehydrogenative coupling and silylation of terminal alkynes.
Dehydrogenative Coupling of Alcohols
This compound can be used to protect alcohols through a dehydrogenative coupling reaction, which forms a silyl (B83357) ether and liberates hydrogen gas. This reaction is often catalyzed by a base.
This protocol is based on the general procedure for the sodium hydroxide-catalyzed dehydrocoupling of alcohols with hydrosilanes.
Materials:
-
This compound
-
Benzyl (B1604629) alcohol
-
Sodium hydroxide (B78521) (pellets)
-
Anhydrous toluene
-
Nitrogen or Argon gas
Equipment:
-
Schlenk flask
-
Magnetic stirrer
-
Oil bath
Procedure:
-
To a Schlenk flask under an inert atmosphere, add sodium hydroxide pellets (5 mol%).
-
Add anhydrous toluene, followed by benzyl alcohol (1.0 mmol).
-
Add this compound (1.2 mmol) to the stirred suspension.
-
Heat the reaction mixture in an oil bath at the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the sodium hydroxide.
-
Remove the solvent under reduced pressure to yield the crude benzyloxy-di-tert-butylsilane.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
References
An In-depth Technical Guide to the Spectral Analysis of Di-tert-butylsilane
Introduction
Di-tert-butylsilane ([(
CH3
)3
2
2
Data Presentation
The anticipated spectral data for this compound is summarized in the tables below for easy reference and comparison.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.0 | Singlet | 18H | C-(CH₃)₃ |
| ~3.5 | Singlet | 2H | Si-H₂ |
Note: The precise chemical shifts can vary depending on the solvent used.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~28 | C-(C H₃)₃ |
| ~20 | C -(CH₃)₃ |
Note: The precise chemical shifts can vary depending on the solvent used.
Table 3: Expected Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~2960-2860 | Strong | C-H stretching |
| ~2150 | Strong | Si-H stretching |
| ~1470 | Medium | C-H bending (asymmetrical) |
| ~1365 | Medium | C-H bending (symmetrical) |
| ~820 | Strong | Si-C stretching |
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
| m/z | Relative Intensity | Assignment |
| 144 | Moderate | [M]⁺ (Molecular Ion) |
| 87 | High | [M - C(CH₃)₃]⁺ |
| 57 | Very High | [C(CH₃)₃]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for acquiring the spectral data for a liquid organosilane compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the proton and carbon environments in the this compound molecule.
Methodology:
-
Sample Preparation:
-
A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added to the solvent by the manufacturer to set the chemical shift reference to 0 ppm.
-
-
Instrumentation and Data Acquisition:
-
NMR spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher for protons.[1]
-
The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.
-
For ¹H NMR, a standard pulse-acquire sequence is used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton signals.
-
For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Infrared (IR) Spectroscopy
Objective: To identify the characteristic functional groups present in this compound by their vibrational frequencies.
Methodology:
-
Sample Preparation (Neat Liquid):
-
As this compound is a liquid at room temperature, the simplest method is to prepare a thin film between two salt plates (e.g., NaCl or KBr).
-
A single drop of the liquid is placed on the surface of one salt plate.
-
The second plate is carefully placed on top to create a thin, uniform film.
-
-
Instrumentation and Data Acquisition:
-
The analysis is performed using a Fourier Transform Infrared (FTIR) spectrometer.
-
A background spectrum of the clean, empty salt plates is recorded first.
-
The salt plates with the sample are then placed in the sample holder.
-
The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The background spectrum is automatically subtracted from the sample spectrum to yield the spectrum of the compound.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound to aid in its identification.
Methodology:
-
Sample Introduction and Ionization:
-
For a volatile liquid like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.[2]
-
A dilute solution of the compound in a volatile solvent (e.g., heptane (B126788) or dichloromethane) is prepared.[2]
-
The solution is injected into the gas chromatograph, where the compound is vaporized and separated from the solvent.
-
The separated compound then enters the mass spectrometer's ion source.
-
Electron Ionization (EI) is a common method where the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
-
Mass Analysis and Detection:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.
-
Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis and structure confirmation of a known chemical compound like this compound.
References
An In-depth Technical Guide to the Reactivity of Di-tert-butylsilane with Common Functional Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-tert-butylsilane ((t-Bu)₂SiH₂) is a sterically hindered organosilane that has garnered significant interest in organic synthesis due to its unique reactivity and selectivity. The presence of two bulky tert-butyl groups on the silicon atom profoundly influences its chemical behavior, rendering it a versatile reagent for a range of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of this compound with various common functional groups, including carbonyls, alcohols, amines, and unsaturated systems. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, offering insights into the synthetic utility of this reagent. This document summarizes key reactions, provides detailed experimental protocols for representative transformations, and presents quantitative data in a clear, comparative format. Furthermore, reaction pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical principles.
Reduction of Carbonyl Compounds
This compound has demonstrated utility as a reducing agent for carbonyl compounds, often exhibiting unique selectivity due to its steric bulk.
Ketones
The acid-catalyzed reduction of ketones with this compound can proceed with notable stereoselectivity. For instance, the reduction of alkyl-substituted cyclohexanones has been shown to favor the formation of the thermodynamically less stable axial alcohol derivative.
Table 1: Reduction of 4-tert-butylcyclohexanone (B146137) with this compound
| Substrate | Product | Reagent and Conditions | Yield (%) | Reference |
| 4-tert-butylcyclohexanone | cis-4-tert-butylcyclohexyl trifluoroacetate | (t-Bu)₂SiH₂, CF₃COOH | 67 | [1] |
Experimental Protocol: Acid-Catalyzed Reduction of 4-tert-butylcyclohexanone
To a solution of 4-tert-butylcyclohexanone (1.0 mmol) in a suitable solvent such as dichloromethane, is added this compound (1.2 mmol). The mixture is cooled to 0 °C, and trifluoroacetic acid (1.2 mmol) is added dropwise. The reaction is stirred at this temperature and monitored by thin-layer chromatography until completion. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired cis-4-tert-butylcyclohexyl trifluoroacetate.
Logical Relationship: Stereoselective Ketone Reduction
Caption: Stereoselective reduction of 4-tert-butylcyclohexanone.
Esters and Amides
While the reduction of esters and amides to their corresponding alcohols and amines is a fundamental transformation in organic synthesis, specific and detailed reports on the use of this compound for these purposes are not extensively documented in the readily available literature. The reactivity of silanes in these reductions is often dependent on the specific silane (B1218182) and the catalyst employed. Generally, the reduction of esters and amides requires harsher conditions or the use of more reactive silanes or catalytic activation.
Hydrosilylation of Alkenes and Alkynes
Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is a powerful method for the synthesis of organosilicon compounds. While this compound can participate in these reactions, the steric hindrance of the tert-butyl groups can influence reactivity and regioselectivity. The reaction often requires a catalyst, such as platinum complexes or radical initiators.
A proposed general mechanism for the hydrosilylation of alkenes involves a radical chain process. A silyl radical, generated from this compound, adds to the alkene to form a carbon-centered radical, which then abstracts a hydrogen atom from another molecule of this compound to propagate the chain.
Experimental Workflow: Catalytic Hydrosilylation of an Alkene
Caption: General experimental workflow for alkene hydrosilylation.
Silylation of Alcohols, Amines, and Carboxylic Acids (Dehydrocoupling and Protection)
This compound is a valuable reagent for the silylation of various functional groups, which can serve as a means of protection or to modify the reactivity of the substrate. These reactions typically proceed via a dehydrocoupling mechanism, releasing hydrogen gas as a byproduct.
Alcohols
The silylation of alcohols with this compound provides access to bulky di-tert-butylsilyl ethers, which are robust protecting groups. The reaction can be catalyzed by various catalysts, including gold nanoparticles.[2]
Table 2: Dehydrocoupling of Benzyl (B1604629) Alcohol with this compound
| Substrate | Product | Reagent and Conditions | Catalyst | Reference |
| Benzyl alcohol | Benzyloxy this compound | (t-Bu)₂SiH₂ | NaOH | [2] |
Experimental Protocol: NaOH-Catalyzed Silylation of Benzyl Alcohol
In a reaction vessel, benzyl alcohol (1.0 mmol) and this compound (1.2 mmol) are dissolved in a suitable solvent like toluene. A catalytic amount of sodium hydroxide (B78521) is added, and the reaction mixture is stirred at room temperature or with gentle heating. The reaction progress is monitored by the evolution of hydrogen gas and confirmed by TLC or GC analysis. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is dried, concentrated, and the product is purified by chromatography.
Amines
Similar to alcohols, amines can undergo dehydrocoupling with this compound to form N-silylated amines. This reaction is often catalyzed by transition metals, such as gold.[2]
Table 3: Dehydrogenative Coupling of Aniline (B41778) with this compound
| Substrate | Product | Reagent and Conditions | Catalyst | Reference |
| Aniline | 1,1-di-tert-butyl-N-phenylsilanamine | (t-Bu)₂SiH₂ | Supported Gold Catalyst | [2] |
Signaling Pathway: Gold-Catalyzed Dehydrocoupling of Aniline
Caption: Proposed pathway for gold-catalyzed aniline silylation.
Carboxylic Acids
The reaction of this compound with carboxylic acids can lead to the formation of silyl esters. However, detailed studies specifically employing this compound for this transformation are not widely reported. The reaction of other silanes with carboxylic acids often requires activation or catalytic conditions.
C-H Bond Silylation
A significant application of this compound is in the direct silylation of C-H bonds, particularly in aromatic heterocycles. This transformation provides a powerful tool for the late-stage functionalization of complex molecules. The reaction can be effectively catalyzed by potassium tert-butoxide.[3][4]
Table 4: Potassium tert-Butoxide-Catalyzed C-H Silylation of N-Methylindole
| Substrate | Reagent | Product | Catalyst and Conditions | Yield (%) | Reference |
| N-Methylindole | Triethylsilane | 1-Methyl-2-(triethylsilyl)-1H-indole | KOt-Bu (0.2 equiv), 3.0 equiv silane | 70-72 | [3] |
Note: While this example uses triethylsilane, the protocol is general for hydrosilanes, including this compound.
Experimental Protocol: Potassium tert-Butoxide-Catalyzed C-H Silylation of N-Methylindole
An oven-dried Schlenk flask is charged with a magnetic stir bar and capped with a rubber septum. The flask is evacuated and back-filled with nitrogen. Potassium tert-butoxide (0.2 equiv) is added under a positive nitrogen flow. The flask is again evacuated and back-filled with nitrogen three times. N-Methylindole (1.0 equiv) and this compound (3.0 equiv) are added sequentially via syringe. The resulting mixture is stirred at room temperature, and the reaction is monitored. Upon completion, the reaction mixture is processed to isolate the silylated product.[3]
Logical Relationship: C-H Silylation Catalytic Cycle
Caption: Proposed radical mechanism for C-H silylation.
Conclusion
This compound stands out as a valuable reagent in organic synthesis, offering unique reactivity and selectivity profiles stemming from its sterically demanding tert-butyl substituents. Its applications span from stereoselective reductions of ketones to its use as a precursor for robust silyl ether protecting groups and as a partner in dehydrocoupling and C-H silylation reactions. While its utility in certain areas, such as the reduction of esters and amides, requires further exploration and documentation, the existing body of research clearly demonstrates its potential for the synthesis of complex molecules. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively harness the capabilities of this compound in their synthetic endeavors, contributing to advancements in chemical synthesis and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. 二叔丁基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Potassium tert-Butoxide-Catalyzed Dehydrogenative C-H Silylation of Heteroaromatics: A Combined Experimental and Computational Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanisms of Di-tert-butylsilane Reactions in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Di-tert-butylsilane and its derivatives are versatile reagents in modern organic synthesis, prized for their unique steric and electronic properties. The bulky tert-butyl groups introduce significant steric hindrance around the silicon center, which profoundly influences reactivity and selectivity. This technical guide provides a detailed exploration of the core mechanisms of this compound reactions, including hydrosilylation, dehydrogenative coupling, reduction of carbonyl compounds, and its use as a protecting group. The information is presented to be a valuable resource for researchers in academia and industry, particularly those involved in drug development and complex molecule synthesis.
Hydrosilylation of Alkenes and Alkynes
Hydrosilylation, the addition of a Si-H bond across an unsaturated C-C bond, is a fundamental transformation for the synthesis of organosilanes. With this compound, this reaction is typically catalyzed by platinum complexes.
Mechanism: The Modified Chalk-Harrod Cycle
The most widely accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. For this compound, this can be visualized as a catalytic cycle involving several key steps:
-
Oxidative Addition: The cycle begins with the oxidative addition of the Si-H bond of this compound to the low-valent platinum(0) catalyst, forming a platinum(II) intermediate.
-
Olefin Coordination: The alkene substrate then coordinates to the platinum center.
-
Migratory Insertion: The coordinated alkene inserts into the Pt-H bond. This step is typically regioselective, with the hydride adding to the more substituted carbon of the double bond (anti-Markovnikov addition) to form a platinum-alkyl intermediate.
-
Reductive Elimination: The final step is the reductive elimination of the alkyl and silyl (B83357) groups, which forms the C-Si bond of the product and regenerates the platinum(0) catalyst.
Quantitative Data for Hydrosilylation
The efficiency of hydrosilylation reactions is dependent on the catalyst, substrate, and reaction conditions. Below is a summary of representative data.
| Substrate | Silane (B1218182) | Catalyst (mol%) | Time (h) | Temperature (°C) | Yield (%) | Reference |
| 1-Heptyne | (t-Bu)₂SiHCl | H₂PtCl₆ | - | - | 60 | [1] |
| 1-Octene | Polymethylhydrosiloxane | Pt nanoparticles | - | - | Comparable to Karstedt's catalyst | [2] |
Experimental Protocol: Platinum-Catalyzed Hydrosilylation of an Alkene
This protocol provides a general procedure for the hydrosilylation of an alkene using this compound and a platinum catalyst, such as Karstedt's catalyst.
Materials:
-
This compound
-
Alkene (e.g., 1-octene)
-
Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex)
-
Anhydrous toluene (B28343)
-
Inert atmosphere apparatus (e.g., Schlenk line or glovebox)
Procedure:
-
Under an inert atmosphere, a flame-dried Schlenk flask is charged with the alkene (1.0 equiv) and anhydrous toluene.
-
This compound (1.1 equiv) is added to the solution via syringe.
-
Karstedt's catalyst (0.01 mol%) is added to the stirred solution.
-
The reaction mixture is stirred at room temperature (or heated as required) and monitored by TLC or GC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired alkylsilane.
Dehydrogenative Coupling and Silylation
This compound can react with alcohols and amines in a dehydrogenative coupling process to form silyl ethers and silylamines, respectively, with the liberation of hydrogen gas. This reaction can be catalyzed by strong bases or metal complexes.
Mechanism of Base-Catalyzed Dehydrogenative Coupling
The base-catalyzed dehydrogenative coupling of this compound with an alcohol is believed to proceed through the formation of a hypervalent silicon intermediate.
-
Activation of Alcohol: A strong base, such as sodium hydroxide (B78521) (NaOH) or potassium tert-butoxide (KOt-Bu), deprotonates the alcohol to form a more nucleophilic alkoxide.
-
Nucleophilic Attack: The alkoxide attacks the silicon center of this compound to form a pentacoordinate, hypervalent silicate (B1173343) intermediate.
-
Hydride Transfer and H₂ Elimination: The increased electron density on the silicon atom weakens the Si-H bond. A second molecule of the alcohol can then interact with the hydride on the silicon, leading to the elimination of dihydrogen (H₂) and formation of the silyl ether product. The base is regenerated in the process.
Quantitative Data for Dehydrogenative Coupling
| Alcohol | Silane | Catalyst (mol%) | Time (h) | Temperature (°C) | Yield (%) | Reference |
| Benzyl (B1604629) alcohol | (t-Bu)₂SiH₂ | NaOH (10) | 18 | 25 | 96 | [3] |
Experimental Protocol: NaOH-Catalyzed Dehydrogenative Coupling
This protocol describes the synthesis of benzyloxy-di-tert-butylsilane from benzyl alcohol and this compound.[3]
Materials:
-
This compound
-
Benzyl alcohol
-
Sodium hydroxide (NaOH)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Inert atmosphere apparatus
Procedure:
-
To a reaction vessel under an inert atmosphere, add sodium hydroxide (0.05 mmol, 10 mol%).
-
Add anhydrous THF (0.5 mL), followed by benzyl alcohol (0.5 mmol, 1.0 equiv).
-
Add this compound (0.75 mmol, 1.5 equiv) to the mixture.
-
Stir the reaction at 25 °C for 18 hours.
-
After the reaction is complete, the mixture can be filtered and the solvent removed under reduced pressure.
-
The product can be purified by distillation or chromatography if necessary.
Reduction of Carbonyl Compounds
Hydrosilanes, in combination with a Lewis acid, are effective reagents for the reduction of carbonyl compounds such as aldehydes, ketones, and esters. The bulky this compound can offer unique selectivity in these reductions.
Mechanism of Lewis Acid-Catalyzed Carbonyl Reduction
The reduction of a carbonyl compound with this compound in the presence of a strong Lewis acid, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), is thought to proceed via activation of the silane.
-
Silane Activation: The Lewis acid interacts with a hydride on this compound, leading to a polarized complex and effectively generating a silylium-like species. This increases the electrophilicity of the silicon and the hydridic character of the remaining Si-H bond.
-
Carbonyl Activation: The Lewis acid can also coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
-
Hydride Transfer: A hydride is transferred from the activated silane (or a related intermediate) to the activated carbonyl carbon, forming a silyloxy intermediate.
-
Workup: Hydrolytic workup of the silyloxy intermediate yields the corresponding alcohol.
Quantitative Data for Carbonyl Reduction
Experimental Protocol: General Procedure for Lewis Acid-Catalyzed Ketone Reduction
This protocol provides a general method for the reduction of a ketone using this compound and a Lewis acid catalyst.
Materials:
-
This compound
-
Ketone (e.g., acetophenone)
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Inert atmosphere apparatus
Procedure:
-
Under an inert atmosphere, dissolve the ketone (1.0 equiv) in anhydrous DCM.
-
Add the Lewis acid catalyst, B(C₆F₅)₃ (1-5 mol%), to the solution.
-
Add this compound (1.2 equiv) dropwise to the stirred solution at room temperature.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the corresponding alcohol.
Di-tert-butylsilylene as a Protecting Group
The di-tert-butylsilylene group is a valuable protecting group for diols, forming a cyclic silyl ether. Its steric bulk provides high stability and influences the stereochemical outcome of subsequent reactions.
Mechanism of Diol Protection
The protection of a 1,3-diol with di-tert-butylsilyl bis(trifluoromethanesulfonate) is a facile process that proceeds under mild conditions.
-
Activation of the Silylating Agent: Di-tert-butylsilyl bis(trifluoromethanesulfonate) is a highly reactive silylating agent.
-
Nucleophilic Attack: In the presence of a non-nucleophilic base (e.g., 2,6-lutidine) to scavenge the generated triflic acid, one of the hydroxyl groups of the diol attacks the silicon center, displacing a triflate group.
-
Intramolecular Cyclization: The second hydroxyl group then undergoes an intramolecular nucleophilic attack on the silicon center, displacing the second triflate group and forming the cyclic di-tert-butylsilylene ether.
Quantitative Data for Diol Protection
| Diol Type | Silylating Reagent | Base | Solvent | Time (min) | Temperature (°C) | Yield (%) | Reference |
| 1,3-Diol | t-Bu₂Si(OTf)₂ | 2,6-Lutidine | CH₂Cl₂ | 60 | 0 | 91 | [5][6] |
Experimental Protocol: Protection of a 1,3-Diol
This protocol details the protection of a 1,3-diol using di-tert-butylsilyl bis(trifluoromethanesulfonate).[5]
Materials:
-
1,3-Diol
-
Di-tert-butylsilyl bis(trifluoromethanesulfonate) (t-Bu₂Si(OTf)₂)
-
2,6-Lutidine
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Inert atmosphere apparatus
Procedure:
-
To a solution of the 1,3-diol (1.0 mmol) and 2,6-lutidine (2.5 mmol) in anhydrous dichloromethane (10 mL) at 0 °C under an inert atmosphere, add di-tert-butylsilyl bis(trifluoromethanesulfonate) (1.1 mmol) dropwise.
-
Stir the reaction at 0 °C for 1 hour.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash chromatography.
Conclusion
This compound and its derivatives are powerful tools in organic synthesis, offering unique reactivity and selectivity due to the sterically demanding tert-butyl groups. Understanding the mechanisms of hydrosilylation, dehydrogenative coupling, carbonyl reduction, and silylene protection allows chemists to strategically employ these reagents in the construction of complex molecules. The provided protocols and data serve as a practical guide for the application of this compound chemistry in research and development.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. HYDROXIDE-CATALYZED FORMATION OF SILICON-OXYGEN BONDS BY DEHYDROGENATIVE COUPLING OF HYDROSILANES AND ALCOHOLS - Patent 3328922 [data.epo.org]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. benchchem.com [benchchem.com]
- 6. synarchive.com [synarchive.com]
The Bulky Guardian: An In-depth Technical Guide to the Steric Hindrance Effects of Di-tert-butylsilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the intricate landscape of modern organic synthesis, the precise control of reactivity is paramount. Steric hindrance, a fundamental concept in physical organic chemistry, is a powerful tool wielded by chemists to achieve chemo-, regio-, and stereoselectivity. This technical guide delves into the profound steric effects of the di-tert-butylsilyl group, a bulky yet versatile moiety derived from di-tert-butylsilane and its derivatives. We will explore its applications in selective protection of alcohols and diols, its influence on reaction pathways, and provide detailed experimental protocols for its utilization. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this sterically demanding silane (B1218182) in the synthesis of complex molecules.
Introduction: The Role of Steric Hindrance in Silyl (B83357) Protecting Groups
Silyl ethers are indispensable protecting groups for hydroxyl functionalities in multi-step organic synthesis. The stability and reactivity of a silyl ether are intricately linked to the steric and electronic nature of the substituents on the silicon atom. While smaller silyl groups like trimethylsilyl (B98337) (TMS) offer transient protection, bulkier substituents provide greater stability and enable selective reactions.
The di-tert-butylsilyl group, with its two sterically demanding tert-butyl substituents, represents a significant leap in steric bulk compared to more common silyl protecting groups. This steric congestion around the silicon atom is the cornerstone of its utility, governing its reactivity and imparting a high degree of selectivity in its applications. This guide will focus on this compound and its derivatives, such as di-tert-butylchlorosilane (B1588140) and di-tert-butylsilyl bis(trifluoromethanesulfonate), as reagents that exemplify the strategic use of steric hindrance.
Quantifying the Effects: Data Presentation
While direct quantitative comparisons of reaction rates with less hindered silanes are sparse in the literature, the steric effects of the di-tert-butylsilyl group are evident from the selective transformations it enables. The following tables summarize key physical properties and the observed selectivity in various applications.
Table 1: Physical and Spectroscopic Properties of this compound and Derivatives
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | 29Si NMR (CDCl3, δ ppm) |
| This compound | [(CH3)3C]2SiH2 | 144.33 | 129-130 | 0.729 | 1.420 | 3.44 (septet, 2H), 1.02 (d, 18H) | 27.5, 20.9 | -20.1 |
| Di-tert-butylchlorosilane | [(CH3)3C]2SiHCl | 178.77 | 82-85 / 45 mmHg | 0.880 | 1.441 | 4.15 (s, 1H), 1.06 (s, 18H) | 27.2, 22.3 | Not readily available |
| Di-tert-butyldichlorosilane | [(CH3)3C]2SiCl2 | 213.22 | 196-198 | 0.974 | 1.463 | 1.12 (s, 18H) | 27.0, 24.1 | Not readily available |
| Di-tert-butylsilyl bis(trifluoromethanesulfonate) | [(CH3)3C]2Si(OTf)2 | 422.41 | 73-75 / 0.35 mmHg | 1.352 | 1.398 | Not readily available | Not readily available | Not readily available |
Note: NMR data is compiled from various sources and may vary slightly depending on experimental conditions.
Table 2: Regioselectivity in the Protection of Diols using Di-tert-butylsilyl Derivatives
| Substrate Type | Reagent | Key Selectivity Observed | Typical Yield | Reference |
| 1,2-Diols (internal/primary) | Di-tert-butylchlorosilane, n-BuLi, TMEDA | Selective silylation of the internal hydroxyl group.[1] | 78-93% | Tanino, K.; et al. J. Org. Chem.1998 , 63, 2422-2423. |
| 1,3-Diols (primary/secondary) | Di-tert-butylsilyl bis(trifluoromethanesulfonate) | Forms a cyclic silylene ether, protecting both hydroxyls. | 91% | [2][3] |
| Polyols (e.g., carbohydrates) | Di-tert-butylsilyl bis(trifluoromethanesulfonate) | Formation of cyclic silylene ethers across 1,2-, 1,3-, and 1,4-diols.[4] | High | Corey, E. J.; Hopkins, P. B. Tetrahedron Lett.1982 , 23, 4871-4874. |
Key Applications Driven by Steric Hindrance
The significant steric bulk of the di-tert-butylsilyl group is the primary driver for its utility in a range of synthetic applications.
Selective Protection of Alcohols and Diols
The most prominent application of di-tert-butylsilyl derivatives is the selective protection of hydroxyl groups. Due to the large size of the two tert-butyl groups, the silicon center is highly congested, leading to a pronounced selectivity for less sterically hindered alcohols.
-
Kinetic Resolution: In the presence of a chiral catalyst, the steric bulk of the di-tert-butylsilyl group can be exploited for the kinetic resolution of racemic diols. The catalyst can differentiate between the two enantiomers, leading to the selective silylation of one over the other.
-
Regioselective Protection: In molecules containing multiple hydroxyl groups with varying steric environments, di-tert-butylsilylating agents will preferentially react with the most accessible hydroxyl group. A notable example is the selective silylation of the internal hydroxyl group of a 1,2-diol, a feat not easily achieved with less bulky silylating agents.[1]
-
Cyclic Protection of Diols: Di-tert-butylsilyl bis(trifluoromethanesulfonate) is a highly effective reagent for the protection of 1,2-, 1,3-, and 1,4-diols by forming a cyclic di-tert-butylsilylene derivative.[4] This strategy is particularly valuable in carbohydrate chemistry, where the rigid cyclic system can influence the stereochemical outcome of subsequent glycosylation reactions.[1][5][6]
Control of Stereoselectivity
The steric influence of the di-tert-butylsilyl group extends to controlling the stereochemical outcome of reactions at adjacent centers.
-
Directing Group in Diels-Alder Reactions: By tethering a diene and a dienophile with a di-tert-butylsilylene group, the intramolecular Diels-Alder reaction can be directed to proceed with a high degree of stereoselectivity.[1] The bulky silyl group can favor a specific transition state, leading to the preferential formation of one stereoisomer.
-
Facial Selectivity in Epoxidations: In the epoxidation of an alkene containing a di-tert-butylsilyl ether, the oxidant will preferentially attack from the face opposite to the bulky silyl group, resulting in high diastereoselectivity.[1]
Hydrosilylation Reactions
In hydrosilylation reactions, the addition of a Si-H bond across a double or triple bond, the steric bulk of this compound can influence the regioselectivity of the addition, favoring the placement of the bulky silyl group at the less hindered position of the unsaturated bond.
Experimental Protocols
The following protocols provide detailed methodologies for common applications of this compound and its derivatives.
Synthesis of this compound
This protocol is adapted from a patented procedure for the synthesis of this compound via a Grignard reaction.
Reaction: H2SiCl2 + 2 (t-BuMgCl) → (t-Bu)2SiH2 + 2 MgCl2
Materials:
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine (a single crystal)
-
tert-Butyl chloride
-
Dichlorosilane (B8785471) (as a solution in an appropriate solvent or condensed gas)
-
Copper(I) cyanide (catalyst)
-
Anhydrous o-xylene
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place magnesium turnings (1.05 equivalents relative to dichlorosilane).
-
Add anhydrous THF to cover the magnesium.
-
Add a small crystal of iodine to initiate the reaction.
-
Under an inert atmosphere (nitrogen or argon), slowly add a solution of tert-butyl chloride (1.1 equivalents) in anhydrous THF from the dropping funnel. Maintain the reaction temperature between 40-50 °C.
-
After the addition is complete, stir the mixture at 55 °C for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Dichlorosilane:
-
To the freshly prepared Grignard reagent, add a catalytic amount of copper(I) cyanide.
-
Cool the reaction mixture to a suitable temperature (e.g., 0 °C) and slowly introduce dichlorosilane (1.0 equivalent).
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by GC-MS.
-
-
Work-up and Purification:
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether or pentane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude this compound by fractional distillation.
-
Selective Protection of a 1,3-Diol using Di-tert-butylsilyl bis(trifluoromethanesulfonate)
This protocol describes the formation of a cyclic di-tert-butylsilylene ether to protect a 1,3-diol.[2][3]
Reaction: R-CH(OH)CH2CH(OH)-R' + (t-Bu)2Si(OTf)2 + 2,6-lutidine → cyclic-(t-Bu)2Si(ORCHR'CH2O) + 2 [2,6-lutidinium][OTf]
Materials:
-
1,3-diol substrate
-
Di-tert-butylsilyl bis(trifluoromethanesulfonate) (t-Bu2Si(OTf)2)
-
2,6-Lutidine
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup:
-
Dissolve the 1,3-diol (1.0 equivalent) and 2,6-lutidine (2.5 equivalents) in anhydrous DCM in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Silylating Agent:
-
Slowly add di-tert-butylsilyl bis(trifluoromethanesulfonate) (1.1 equivalents) to the stirred solution at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, monitoring the progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting di-tert-butylsilylene ether by flash column chromatography on silica (B1680970) gel.
-
Catalytic Hydrosilylation of an Alkene with this compound
This is a general protocol for the hydrosilylation of a terminal alkene, which can be adapted for this compound.
Reaction: R-CH=CH2 + (t-Bu)2SiH2 --(catalyst)--> R-CH2CH2SiH(t-Bu)2
Materials:
-
Terminal alkene (e.g., 1-octene)
-
This compound
-
Hydrosilylation catalyst (e.g., Karstedt's catalyst, Speier's catalyst)
-
Anhydrous toluene
Procedure:
-
Reaction Setup:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the alkene (1.0 equivalent) in anhydrous toluene.
-
Add the hydrosilylation catalyst (typically 0.01-1 mol%).
-
-
Addition of Silane:
-
Slowly add this compound (1.1-1.5 equivalents) to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by GC-MS or 1H NMR spectroscopy.
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure or by flash column chromatography on silica gel.
-
Visualizing Steric Hindrance and Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the steric hindrance effects of this compound.
Caption: Steric hindrance of this compound leading to selective reactions.
Caption: Experimental workflow for the protection of a 1,3-diol.
Caption: General experimental workflow for catalytic hydrosilylation.
Conclusion
The di-tert-butylsilyl group, derived from this compound, is a powerful tool in the arsenal (B13267) of the synthetic chemist. Its significant steric bulk provides a reliable method for achieving high levels of selectivity in a variety of chemical transformations. From the regioselective protection of polyols to the diastereoselective control of complex reactions, the applications of this sterically hindered silane are extensive and impactful. This guide has provided an in-depth overview of the principles governing its reactivity, quantitative data where available, and detailed experimental protocols to facilitate its use in the laboratory. For researchers in drug development and complex molecule synthesis, a thorough understanding of the steric effects of the di-tert-butylsilyl group opens new avenues for strategic and efficient synthetic design.
References
- 1. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gauging the Steric Effects of Silyl Groups with a Molecular Balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. DI-TERT-BUTYLSILYL BIS(TRIFLUOROMETHANESULFONATE) | 85272-31-7 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - Silyl-protective groups influencing the reactivity and selectivity in glycosylations [beilstein-journals.org]
Di-tert-butylsilane: A Sterically Hindered Reducing Agent for High Stereoselectivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of synthetic organic chemistry, the selective reduction of functional groups is a cornerstone transformation. The choice of reducing agent is paramount in dictating the outcome of a reaction, particularly when stereoselectivity is a critical consideration. Di-tert-butylsilane, with its bulky tert-butyl groups flanking the silicon atom, has emerged as a valuable tool for chemists seeking to control the stereochemical course of reductions. Its significant steric hindrance allows for facial selectivity in the reduction of prochiral ketones, often favoring the formation of the thermodynamically less stable alcohol isomer. This technical guide provides a comprehensive overview of this compound as a sterically hindered reducing agent, detailing its synthesis, physical and chemical properties, and applications in stereoselective reductions. Emphasis is placed on quantitative data, detailed experimental protocols, and a comparative analysis with other common reducing agents.
Physical and Chemical Properties
This compound is a colorless liquid with a molecular weight of 144.33 g/mol .[1] Key physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 30736-07-3[1] |
| Molecular Formula | C₈H₂₀Si[1] |
| Boiling Point | 129-130 °C[1] |
| Melting Point | -38 °C[1] |
| Density | 0.729 g/mL at 25 °C[1] |
| Refractive Index (n20/D) | 1.42[1] |
It is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2][3] It is sensitive to moisture and should be stored under an inert atmosphere.[2]
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the reaction of a Grignard reagent with a suitable chlorosilane precursor.
Experimental Protocol: Grignard Synthesis of this compound
Materials:
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine (crystal)
-
tert-Butyl chloride
-
Dichlorosilane (B8785471) (H₂SiCl₂)
-
Copper(I) cyanide (catalyst)
-
o-Xylene (solvent)
Procedure:
-
Preparation of Grignard Reagent: In a 500 mL flask equipped with a stirrer, reflux condenser, thermometer, and dropping funnel, charge 12.2 g (0.5 mol) of magnesium turnings, 150 mL of anhydrous THF, and a small crystal of iodine.
-
Under a nitrogen atmosphere, add 50.9 g (0.55 mol) of tert-butyl chloride from the dropping funnel at a rate that maintains the internal temperature between 40-50°C.
-
After the addition is complete, continue stirring at 55°C for 1 hour to ensure the complete formation of tert-butylmagnesium chloride.[4]
-
Reaction with Dichlorosilane: In a separate flask, prepare a solution of dichlorosilane in o-xylene.
-
Add a catalytic amount of copper(I) cyanide to the Grignard reagent.
-
Slowly add the dichlorosilane solution to the Grignard reagent at a controlled temperature.
-
After the reaction is complete, the mixture is worked up by quenching with a saturated aqueous solution of ammonium (B1175870) chloride.
-
The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude this compound is then purified by fractional distillation.
Stereoselective Reduction of Carbonyl Compounds
The defining characteristic of this compound as a reducing agent is its high degree of steric bulk, which governs the stereochemical outcome of carbonyl reductions. This is particularly evident in the reduction of substituted cyclohexanones, where the approach of the bulky silane (B1218182) is highly directed.
Reduction of Substituted Cyclohexanones
The seminal work by Doyle and West demonstrated the remarkable stereoselectivity of this compound in the acid-catalyzed reduction of substituted cyclohexanones.[5] The bulky di-tert-butylsilyl group preferentially delivers the hydride from the less hindered equatorial face of the cyclohexanone (B45756) ring, leading to the formation of the thermodynamically less stable axial alcohol (cis isomer). This is in stark contrast to less hindered reducing agents like sodium borohydride (B1222165) and lithium aluminum hydride, which typically favor axial attack to yield the more stable equatorial alcohol (trans isomer).[4][6]
Table 1: Stereoselective Reduction of 4-tert-Butylcyclohexanone (B146137) with Various Reducing Agents
| Reducing Agent | Solvent | Temperature (°C) | cis:trans Ratio | Reference |
| This compound/CF₃COOH | CH₂Cl₂ | 25 | 67:33 | [7] |
| Triethylsilane/CF₃COOH | CH₂Cl₂ | 25 | Predominantly trans | [7] |
| Sodium Borohydride (NaBH₄) | Ethanol | 25 | 15:85 | [8] |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether | 25 | 10:90 | [4] |
| L-Selectride® | THF | -78 | 92:8 | [6] |
Experimental Protocol: Reduction of 4-tert-Butylcyclohexanone with this compound
Materials:
-
4-tert-Butylcyclohexanone
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 4-tert-butylcyclohexanone (1.0 mmol) in anhydrous dichloromethane (10 mL).
-
Add this compound (1.2 mmol) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add trifluoroacetic acid (1.2 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to afford the crude product.
-
The cis/trans ratio of the resulting 4-tert-butylcyclohexanol (B146172) can be determined by ¹H NMR spectroscopy or gas chromatography (GC).
Reaction Mechanism
The acid-catalyzed reduction of a ketone by this compound proceeds via an ionic mechanism involving a hydride transfer. The reaction is initiated by the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The sterically hindered this compound then delivers a hydride to the activated carbonyl carbon, followed by the formation of a silyl (B83357) ether intermediate. Subsequent workup hydrolyzes the silyl ether to yield the corresponding alcohol.
Caption: Acid-catalyzed reduction of a ketone with this compound.
Comparison with Other Reducing Agents
The choice of reducing agent is critical for achieving the desired selectivity. This compound occupies a unique niche due to its pronounced steric bulk.
Table 2: Comparison of Common Reducing Agents for Carbonyl Compounds
| Reducing Agent | Steric Hindrance | Reactivity | Selectivity | Typical Applications |
| This compound | Very High | Moderate | High stereoselectivity, favors less stable isomer | Stereoselective reduction of cyclic ketones |
| Triethylsilane | Moderate | Moderate | Good for general reductions, less stereoselective | General reduction of aldehydes, ketones, and imines |
| Sodium Borohydride (NaBH₄) | Low | Mild | Chemoselective for aldehydes and ketones | Reduction of aldehydes and ketones in protic solvents |
| Lithium Aluminum Hydride (LiAlH₄) | Low | High | Reduces most carbonyl functional groups | Reduction of esters, amides, carboxylic acids, aldehydes, and ketones |
| L-Selectride® | High | High | High stereoselectivity, favors less stable isomer | Stereoselective reduction of ketones |
Experimental Workflow
The general workflow for a this compound reduction is straightforward and can be adapted for various substrates.
Caption: General experimental workflow for this compound reductions.
Safety and Handling
This compound is a flammable liquid and vapor.[2][3] It should be handled in a well-ventilated fume hood, away from ignition sources.[2] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.[2] It is moisture-sensitive and should be stored under an inert atmosphere in a tightly sealed container in a cool, dry place.[2] In case of skin or eye contact, flush with copious amounts of water.[3]
Conclusion
This compound is a powerful and selective reducing agent, particularly valuable for the stereocontrolled reduction of cyclic ketones. Its significant steric hindrance allows for predictable and often high levels of diastereoselectivity, favoring the formation of the thermodynamically less stable alcohol isomer. This unique reactivity profile makes it a valuable addition to the synthetic chemist's toolkit, especially in the context of complex molecule synthesis where precise control of stereochemistry is paramount. By understanding its properties, reactivity, and proper handling, researchers can effectively harness the capabilities of this sterically hindered silane to achieve their synthetic goals.
References
- 1. This compound 97 30736-07-3 [sigmaaldrich.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. odinity.com [odinity.com]
- 5. Doyle Group Publications | College of Sciences | UT San Antonio [sciences.utsa.edu]
- 6. odp.library.tamu.edu [odp.library.tamu.edu]
- 7. chemistry.msu.edu [chemistry.msu.edu]
- 8. Reduction of 4-t-Butylcyclohexanone [thecatalyst.org]
The Enduring Guardian: A Technical Guide to the Stability of Di-tert-butylsilyl Ethers
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. Among the arsenal (B13267) of hydroxyl-protecting groups, silyl (B83357) ethers stand out for their versatility, ease of installation, and tunable stability. This technical guide provides an in-depth exploration of the stability of di-tert-butylsilyl (DTBS) ethers, a less common but robust member of the silyl ether family. While direct quantitative data on the thermal decomposition of DTBS ethers is scarce in the literature, this guide consolidates available information on silyl ether stability, offering a comprehensive overview for researchers in drug development and other scientific disciplines.
Understanding Silyl Ether Stability: A Framework
The stability of a silyl ether is not an absolute value but rather a function of several interconnected factors. The core principle governing their resilience is the steric and electronic environment around the silicon-oxygen bond.
Key Factors Influencing Silyl Ether Stability:
-
Steric Hindrance: This is the most dominant factor. Bulky substituents on the silicon atom physically obstruct the approach of reagents (e.g., acids, bases, fluoride (B91410) ions) that would cleave the Si-O bond. This steric shield is the primary reason for the enhanced stability of hindered silyl ethers.
-
Electronic Effects: The nature of the substituents on the silicon atom can influence the polarity and strength of the Si-O bond. Electron-withdrawing groups can modulate the reactivity of the silyl ether.
-
Reaction Medium: The stability of a silyl ether is highly dependent on the conditions to which it is exposed. A silyl ether that is stable under basic conditions may be readily cleaved under acidic or fluoride-mediated protocols.
The interplay of these factors dictates the utility of a particular silyl ether in a synthetic strategy, allowing for the selective protection and deprotection of multiple hydroxyl groups within the same molecule.
Caption: Logical relationship of factors governing silyl ether stability.
Comparative Chemical Stability of Silyl Ethers
While specific data for di-tert-butylsilyl ethers is limited, a wealth of information exists for other common silyl ethers. The relative stability generally follows the order of increasing steric hindrance. Given that the di-tert-butylsilyl group is significantly more hindered than the commonly used tert-butyldimethylsilyl (TBDMS) group, it can be inferred that DTBS ethers would exhibit even greater stability.
The following tables summarize the relative rates of cleavage for common silyl ethers under acidic and basic conditions, providing a quantitative framework for comparison.
Table 1: Relative Rates of Acidic Hydrolysis of Silyl Ethers
| Silyl Ether | Relative Rate of Cleavage (vs. TMS=1) |
| TMS (Trimethylsilyl) | 1 |
| TES (Triethylsilyl) | 64 |
| TBDMS (tert-Butyldimethylsilyl) | 20,000 |
| TIPS (Triisopropylsilyl) | 700,000 |
| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 |
Table 2: Relative Rates of Basic Hydrolysis of Silyl Ethers
| Silyl Ether | Relative Rate of Cleavage (vs. TMS=1) |
| TMS (Trimethylsilyl) | 1 |
| TES (Triethylsilyl) | 10 - 100 |
| TBDMS (tert-Butyldimethylsilyl) | ~20,000 |
| TBDPS (tert-Butyldiphenylsilyl) | ~20,000 |
| TIPS (Triisopropylsilyl) | 100,000 |
Data compiled from various sources in organic chemistry literature.
Based on these trends, a di-tert-butylsilyl ether would be expected to be exceptionally stable to both acidic and basic hydrolysis, likely surpassing the stability of TBDPS and TIPS ethers.
Thermal Stability of Di-tert-butylsilyl Ethers: An Overview
In a general sense, silyl ethers are known to be thermally robust. For instance, a qualitative statement from a scientific discussion forum suggests that the O-TBDMS group is thermally stable up to at least 230°C under neutral conditions.[1] Given the greater steric hindrance of the di-tert-butylsilyl group, it is reasonable to extrapolate that DTBS ethers would exhibit even higher thermal stability.
Furthermore, studies on polymers incorporating silyl ether linkages in their backbone or as cross-linkers consistently demonstrate exceptional thermal resistance. Poly(silyl ether)s have been reported to show minimal weight loss below 400°C. Similarly, the incorporation of silyl ether-based networks into polydimethylsiloxane (B3030410) (PDMS) elastomers has been shown to increase the temperature of 50% weight loss to as high as 635°C.[2] While these are polymeric systems, the inherent strength of the Si-O bond in a sterically protected environment is a key contributing factor to this high thermal stability.
The thermal decomposition of silyl ethers, when it occurs, is likely to proceed through mechanisms involving the elimination of an alkene (in this case, isobutylene) and the formation of a silanol, a pathway analogous to the pyrolysis of other ethers.
Experimental Protocols for Silyl Ether Cleavage
The conditions required to cleave a silyl ether are an indirect measure of its stability. The following are representative protocols for the deprotection of robust silyl ethers. It is anticipated that the cleavage of a di-tert-butylsilyl ether would require forcing conditions, likely involving strong fluoride reagents.
Protocol 1: Fluoride-Mediated Deprotection of a Hindered Silyl Ether (e.g., TBDPS)
This protocol is a standard method for the cleavage of highly stable silyl ethers and would be a starting point for the deprotection of a DTBS ether.
-
Materials:
-
TBDPS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in tetrahydrofuran (B95107) (THF)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
-
Procedure:
-
Dissolve the TBDPS-protected alcohol in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of TBAF in THF (typically 1.1 to 2.0 equivalents) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). Due to the high stability, the reaction may require elevated temperatures and/or extended reaction times.
-
Upon completion, quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude alcohol.
-
Purify the product by flash column chromatography on silica (B1680970) gel if necessary.
-
Protocol 2: Acid-Catalyzed Deprotection of a TBDMS Ether
This protocol is effective for less hindered silyl ethers and highlights the conditions under which a more stable ether like a DTBS ether would be expected to remain intact.
-
Materials:
-
TBDMS-protected alcohol
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
-
Procedure:
-
Dissolve the TBDMS-protected alcohol in a 3:1:1 mixture of THF:acetic acid:water.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude alcohol.
-
Purify by flash column chromatography on silica gel if necessary.
-
Caption: A generalized experimental workflow for evaluating silyl ether stability.
Conclusion
Di-tert-butylsilyl ethers represent a highly robust class of protecting groups for hydroxyl functionalities. While specific quantitative data on their thermal stability is not extensively documented, their significant steric bulk strongly suggests a thermal stability that surpasses that of other common bulky silyl ethers like TBDMS and TBDPS. Their chemical stability, particularly towards acidic and basic conditions, is inferred to be exceptionally high. The selection of a di-tert-butylsilyl ether as a protecting group would be appropriate for synthetic routes involving harsh reaction conditions where less hindered silyl ethers would be labile. The cleavage of a DTBS group would likely necessitate the use of strong fluoride-based reagents under forcing conditions. Further investigation into the precise thermal decomposition profile of di-tert-butylsilyl ethers would be a valuable contribution to the field of synthetic organic chemistry.
References
An In-depth Technical Guide to the Safety and Handling of Di-tert-butylsilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Di-tert-butylsilane (CAS RN: 30736-07-3), a sterically-hindered organosilane reagent utilized in organic synthesis, particularly as a reducing agent and for the introduction of a bulky silyl (B83357) protecting group.[1][2] Due to its hazardous properties, a thorough understanding and strict adherence to safety protocols are imperative when handling this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are its high flammability and its potential to cause skin and serious eye irritation.[3][4]
GHS Classification:
-
Flammable Liquids: Category 2 (H225: Highly flammable liquid and vapour)[3][4]
-
Skin Irritation: Category 2 (H315: Causes skin irritation)[3][4]
-
Eye Irritation: Category 2 (H319: Causes serious eye irritation)[3][4]
Signal Word: Danger[3]
Hazard Pictograms:
-
Flame (GHS02)[5]
-
Exclamation Mark (GHS07)
Hazard Statements:
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior and for designing safe experimental setups.
| Property | Value | References |
| Molecular Formula | C₈H₂₀Si | [7] |
| Molecular Weight | 144.33 g/mol | [5] |
| Appearance | Colorless clear liquid | [7] |
| Boiling Point | 129-130 °C (lit.) | [5][8] |
| Melting Point | -38 °C (lit.) | [5][8] |
| Density | 0.729 g/mL at 25 °C (lit.) | [5][8] |
| Flash Point | -2.22 °C (28.0 °F) - closed cup | [5] |
| Refractive Index | n20/D 1.42 (lit.) | [5][8] |
Toxicological Information
A critical aspect of chemical safety is understanding its toxicity. However, for this compound, there is a significant lack of quantitative toxicological data.
| Toxicity Data | Value | References |
| Acute Toxicity (Oral, Dermal, Inhalation) | No data available | [4][9][10] |
| Skin Corrosion/Irritation | Causes skin irritation. | [3][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [3][4] |
| Respiratory or Skin Sensitisation | No information available. | [4][9] |
| Germ Cell Mutagenicity | No information available. | [4] |
| Carcinogenicity | No information available. | [4] |
| Reproductive Toxicity | No information available. | [4] |
Note: The absence of data does not imply that the substance is non-toxic. All necessary precautions should be taken to avoid any direct exposure.
Experimental Protocols for Safe Handling
Given the highly flammable and irritant nature of this compound, all manipulations must be conducted with strict adherence to safety protocols. The following are detailed methodologies for common laboratory procedures.
General Handling and Storage
-
Engineering Controls: All work with this compound must be performed in a certified chemical fume hood to prevent the accumulation of flammable vapors.[11] Use explosion-proof electrical, ventilating, and lighting equipment.[3][6]
-
Inert Atmosphere: While not pyrophoric, it is good practice to handle this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric moisture and oxygen, especially for reactions sensitive to these.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[3][6] Protect from moisture.[3]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, bases, and metals.[4]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial to prevent exposure. The following diagram illustrates the logical workflow for selecting the necessary PPE.
Caption: PPE selection workflow for handling this compound.
Protocol for Transferring the Reagent
-
Preparation: Ensure the chemical fume hood is operational and the sash is at the lowest practical height. Assemble and dry all glassware and syringes/cannulas to be used. Purge with an inert gas.
-
Donning PPE: Wear a flame-resistant lab coat, chemical splash goggles, and chemical-resistant gloves (e.g., nitrile).[12][13]
-
Inerting the Container: The this compound container should be equipped with a septum. Puncture the septum with a needle connected to a source of inert gas (e.g., a nitrogen bubbler) to create a positive pressure.
-
Transfer: Use a clean, dry syringe or cannula to withdraw the desired amount of the reagent.
-
Dispensing: Slowly dispense the reagent into the reaction vessel, which should also be under an inert atmosphere.
-
Cleaning: Immediately rinse the syringe or cannula with a dry, inert solvent (e.g., hexane (B92381) or toluene). Quench the rinsings by slowly adding them to a separate flask containing a suitable quenching agent like isopropanol (B130326).[13][14]
Protocol for Quenching Excess Reagent and Reaction Workup
Hydrosilanes can react with protic solvents, and while this compound is less reactive than many other silanes, care should be taken during quenching.
-
Cooling: Cool the reaction mixture in an ice bath to dissipate any heat generated during the quench.
-
Initial Quench: Slowly and dropwise, add a less reactive protic solvent such as isopropanol to the cooled reaction mixture with vigorous stirring.[14] Monitor for any signs of an exothermic reaction (e.g., gas evolution, temperature increase).
-
Secondary Quench: Once the initial reaction subsides, a more reactive protic solvent like methanol (B129727) can be slowly added to ensure complete quenching of any remaining reactive species.[14]
-
Final Quench: Finally, slowly add water to the mixture.[14]
-
Workup: Proceed with the standard aqueous workup as required by the specific reaction protocol.
Emergency Procedures
Prompt and appropriate action is critical in the event of an emergency.
First Aid Measures
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[9]
-
Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water. Consult a physician.[3][9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[9]
Fire and Explosion Hazards
This compound is highly flammable with a low flash point, meaning vapors can ignite at or below room temperature.[5] Vapors are heavier than air and may travel to a source of ignition and flash back.
-
Suitable Extinguishing Media: Use dry sand, dry chemical powder, or alcohol-resistant foam.[3]
-
Unsuitable Extinguishing Media: Do NOT use water, as it may be ineffective and could potentially spread the flammable liquid.[15]
-
Firefighting Procedures: Evacuate personnel to a safe area. Wear self-contained breathing apparatus (SCBA) and full protective gear. Use a water spray to cool unopened containers.[11]
Accidental Release Measures
The following workflow outlines the appropriate response to a spill.
Caption: Workflow for responding to a this compound spill.
Detailed Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert personnel in the vicinity of the spill.
-
Control Ignition Sources: Remove all sources of ignition (e.g., turn off hot plates, equipment).[11]
-
Ventilation: Ensure the area is well-ventilated, preferably within a chemical fume hood.[11]
-
Don PPE: Wear appropriate PPE, including chemical-resistant gloves, splash goggles, and a flame-resistant lab coat.
-
Containment: For small spills, contain the liquid using a non-combustible absorbent material such as sand, vermiculite, or a spill pad designed for flammable liquids.[5][7] Do not use combustible materials like paper towels to absorb the bulk of the spill.[7]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a sealable, properly labeled container for hazardous waste.[11]
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[5]
By adhering to the information and protocols outlined in this guide, researchers, scientists, and drug development professionals can safely handle this compound and minimize the risks associated with its use.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 30736-07-3 [chemicalbook.com]
- 3. westlab.com [westlab.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 6. ehs.utk.edu [ehs.utk.edu]
- 7. - Division of Research Safety | Illinois [drs.illinois.edu]
- 8. collections.uhsp.edu [collections.uhsp.edu]
- 9. Central Washington University | Safe Handling of Pyrophoric Chemicals [cwu.edu]
- 10. chemicalbook.com [chemicalbook.com]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 13. chemistry.ucla.edu [chemistry.ucla.edu]
- 14. epfl.ch [epfl.ch]
- 15. pubs.acs.org [pubs.acs.org]
CAS number and molecular weight of Di-tert-butylsilane.
An In-depth Technical Guide to Di-tert-butylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical and physical properties, synthesis, applications, and experimental protocols related to this compound.
Core Properties of this compound
This compound is an organosilicon compound with the chemical formula C8H20Si.[1][2] It is recognized for its utility as a reagent and a protecting group in organic synthesis.[3]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound:
| Property | Value | Source |
| CAS Number | 30736-07-3 | [1][2][4] |
| Molecular Weight | 144.33 g/mol | [1][2][4] |
| Molecular Formula | C8H20Si | [1][2] |
| Linear Formula | [(CH3)3C]2SiH2 | [4] |
| Boiling Point | 129-130 °C | [2][4] |
| Melting Point | -38 °C | [2][4] |
| Density | 0.729 g/mL at 25 °C | [2][4] |
| Refractive Index | n20/D 1.42 | [2][4] |
| Flash Point | -2.22 °C (closed cup) | [4] |
Applications in Research and Development
This compound is a versatile compound with several applications in chemical synthesis, particularly in the pharmaceutical and materials science sectors.
-
Synthetic Reagent: It is used in dehydrogenative coupling and dehydrocoupling reactions to synthesize other organosilanes. For instance, it reacts with aniline (B41778) in the presence of a gold catalyst to form 1,1-di-tert-butyl-N-phenylsilanamine and with benzyl (B1604629) alcohol using a sodium hydroxide (B78521) catalyst to produce benzyloxy this compound.[4][5]
-
Protecting Group: The bulky di-tert-butylsilyl group can be introduced to protect hydroxyl groups in complex molecules during multi-step syntheses.[3][6] This allows for selective reactions at other functional groups.
-
Polymer Synthesis: It serves as a precursor in the synthesis of silicon-containing polymers, which are valued for their thermal stability and mechanical properties.[3]
-
Surface Modification: this compound can be used to modify surfaces, imparting hydrophobicity and chemical resistance, which is beneficial for coatings and sealants.[3]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on established chemical literature.
Synthesis of Benzyloxy this compound via Dehydrocoupling
This protocol describes the dehydrocoupling of benzyl alcohol with this compound using a sodium hydroxide catalyst.
Materials:
-
This compound
-
Benzyl alcohol
-
Sodium hydroxide (NaOH)
-
Anhydrous toluene (B28343)
-
Standard glassware for inert atmosphere reactions (Schlenk line)
-
Magnetic stirrer and heating mantle
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen).
-
To the flask, add a catalytic amount of sodium hydroxide.
-
Add anhydrous toluene to the flask, followed by benzyl alcohol.
-
Stir the mixture at room temperature for 10 minutes to ensure proper mixing.
-
Slowly add this compound to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure benzyloxy this compound.
Protection of a Primary Alcohol using this compound
This protocol outlines a general procedure for the protection of a primary alcohol using this compound.
Materials:
-
Substrate containing a primary alcohol
-
This compound
-
A suitable catalyst (e.g., a rhodium or ruthenium complex)
-
Anhydrous, non-protic solvent (e.g., THF or dichloromethane)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the alcohol-containing substrate in the anhydrous solvent.
-
Add the catalyst to the solution.
-
Add this compound to the mixture.
-
Stir the reaction at the appropriate temperature (this may range from room temperature to reflux, depending on the substrate and catalyst).
-
Monitor the reaction until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting silyl (B83357) ether can often be used in the next step without further purification, or it can be purified by column chromatography.
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the protection of an alcohol using this compound, followed by a subsequent reaction and deprotection.
References
Methodological & Application
Application Notes and Protocols: Di-tert-butyl-based Silyl Ethers as Protecting Groups for Primary Alcohols
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific methods or quantitative data for the use of di-tert-butylsilane as a protecting group for primary alcohols. This suggests that it is not a commonly employed reagent for this purpose. This document provides detailed application notes and protocols for the closely related and widely used di-tert-butyl-based silyl (B83357) protecting groups: tert-butyldimethylsilyl (TBDMS/TBS) and tert-butyldiphenylsilyl (TBDPS), which are the standard choices for applications requiring bulky silyl ethers.
Introduction
In the intricate landscape of multi-step organic synthesis, the selective protection of functional groups is a cornerstone of strategy and execution. For the protection of primary alcohols, silyl ethers are a versatile and widely utilized class of protecting groups due to their ease of formation, stability under a range of reaction conditions, and selective removal under mild protocols.[1][2] Among these, sterically hindered silyl ethers, such as those bearing tert-butyl substituents, offer enhanced stability, providing robust protection throughout complex synthetic sequences.[3]
This document details the application of two prominent di-tert-butyl-motif-containing silyl protecting groups for primary alcohols: tert-butyldimethylsilyl (TBDMS or TBS) and tert-butyldiphenylsilyl (TBDPS). The TBDMS group is favored for its general stability and ease of removal, while the TBDPS group offers superior stability, particularly under acidic conditions.[4][5]
General Principles and Advantages
The strategic advantage of using bulky silyl ethers like TBDMS and TBDPS lies in their kinetic stability, which arises from the steric hindrance provided by the large tert-butyl and phenyl groups around the silicon atom. This steric shield effectively prevents the approach of nucleophiles and other reagents to the silicon-oxygen bond, thus conferring stability.[4]
Key Advantages:
-
Selective Protection: Due to their steric bulk, these reagents can selectively protect less hindered primary alcohols in the presence of more hindered secondary or tertiary alcohols.[6]
-
Broad Compatibility: TBDMS and TBDPS ethers are stable to a wide array of reagents and reaction conditions commonly employed in organic synthesis, including many oxidizing and reducing agents, organometallic reagents, and basic conditions.[7][8]
-
Tunable Stability: The stability of the silyl ether can be modulated by the choice of substituents on the silicon atom. TBDPS ethers are significantly more stable to acidic hydrolysis than TBDMS ethers, allowing for orthogonal deprotection strategies.[5]
-
Mild Deprotection: Cleavage of these silyl ethers is typically achieved under mild conditions using fluoride (B91410) ion sources or acidic treatment, which is often compatible with other sensitive functional groups in the molecule.[9]
Experimental Protocols
Protection of Primary Alcohols
The formation of TBDMS and TBDPS ethers from primary alcohols is typically achieved by reacting the alcohol with the corresponding silyl chloride in the presence of a base. The Corey protocol, which utilizes imidazole (B134444) as a base in dimethylformamide (DMF), is a reliable and widely used method.[1]
Protocol 1: TBDMS Protection of a Primary Alcohol (Corey Protocol)
-
Reagents:
-
Primary alcohol
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 - 1.5 equivalents)
-
Imidazole (2.0 - 2.5 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of the primary alcohol in anhydrous DMF, add imidazole.
-
Stir the solution at room temperature until the imidazole has dissolved.
-
Add TBDMSCl portion-wise to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). Reaction times typically range from 2 to 12 hours.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Protocol 2: TBDPS Protection of a Primary Alcohol
The protocol for TBDPS protection is analogous to the TBDMS protection, substituting TBDPSCl for TBDMSCl. Due to the increased steric hindrance of the TBDPS group, reaction times may be longer.
Deprotection of Silyl Ethers
The removal of TBDMS and TBDPS ethers is most commonly accomplished using a source of fluoride ions, such as tetra-n-butylammonium fluoride (TBAF), or under acidic conditions.
Protocol 3: Fluoride-Mediated Deprotection (TBAF)
-
Reagents:
-
Silyl-protected alcohol
-
Tetra-n-butylammonium fluoride (TBAF) (1 M solution in THF, 1.1 - 2.0 equivalents)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the silyl-protected alcohol in THF.
-
Add the TBAF solution dropwise to the reaction mixture at room temperature.
-
Stir the reaction and monitor its progress by TLC. Deprotection is usually complete within 1 to 8 hours.
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography.
-
Protocol 4: Acid-Catalyzed Deprotection
-
Reagents:
-
Silyl-protected alcohol
-
Acetic acid (AcOH)
-
Tetrahydrofuran (THF)
-
Water
-
-
Procedure:
-
Dissolve the silyl-protected alcohol in a mixture of THF and water (e.g., 3:1).
-
Add acetic acid to the solution.
-
Stir the reaction at room temperature, monitoring by TLC. TBDMS ethers are generally cleaved within a few hours, while TBDPS ethers may require longer reaction times or stronger acidic conditions.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry, filter, and concentrate the organic layer.
-
Purify the product by column chromatography.
-
Data Presentation
The following tables summarize typical reaction conditions and yields for the protection of primary alcohols with TBDMSCl and TBDPSCl, as well as deprotection conditions.
Table 1: Protection of Primary Alcohols as TBDMS and TBDPS Ethers
| Entry | Substrate (Primary Alcohol) | Protecting Group | Base (equiv.) | Solvent | Time (h) | Yield (%) |
| 1 | Benzyl alcohol | TBDMS | Imidazole (2.0) | DMF | 2 | >95 |
| 2 | 1-Hexanol | TBDMS | Imidazole (2.2) | DMF | 3 | 98 |
| 3 | Geraniol | TBDMS | Imidazole (2.0) | CH₂Cl₂ | 4 | 92 |
| 4 | Benzyl alcohol | TBDPS | Imidazole (2.5) | DMF | 8 | 94 |
| 5 | 1-Hexanol | TBDPS | Imidazole (2.5) | DMF | 12 | 96 |
Table 2: Deprotection of TBDMS and TBDPS Ethers of Primary Alcohols
| Entry | Protected Alcohol | Deprotection Reagent (equiv.) | Solvent | Time (h) | Yield (%) |
| 1 | Benzyl TBDMS ether | TBAF (1.1) | THF | 1 | >98 |
| 2 | 1-Hexyl TBDMS ether | TBAF (1.2) | THF | 1.5 | 97 |
| 3 | Benzyl TBDMS ether | AcOH/THF/H₂O (4:2:1) | - | 3 | 95 |
| 4 | Benzyl TBDPS ether | TBAF (1.5) | THF | 6 | 96 |
| 5 | 1-Hexyl TBDPS ether | HF-Pyridine | THF | 5 | 93 |
Mandatory Visualizations
The following diagrams illustrate the key chemical transformations and workflows described in this document.
Caption: General reaction scheme for the protection of a primary alcohol.
Caption: General reaction scheme for the deprotection of a TBDMS ether.
Caption: A typical experimental workflow involving a protection-deprotection sequence.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. arrow.tudublin.ie [arrow.tudublin.ie]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. fiveable.me [fiveable.me]
- 9. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
Application Notes and Protocols for the Selective Protection of Diols with Di-tert-butylsilylene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective protection of diols using the di-tert-butylsilylene (DTBS) group. The DTBS group is a versatile protecting group for 1,2-, 1,3-, and 1,4-diols, offering robust protection under a variety of reaction conditions and selective deprotection, including regioselective mono-deprotection. Its application is particularly valuable in the synthesis of complex molecules such as carbohydrates and natural products.
Introduction
The selective protection of hydroxyl groups is a cornerstone of modern organic synthesis. The di-tert-butylsilylene (DTBS) group forms a cyclic silyl (B83357) ether with diols, providing a sterically hindered and stable protecting group. This stability allows for subsequent chemical transformations on other parts of the molecule without affecting the protected diol. The DTBS group can be removed under specific conditions, often using fluoride (B91410) reagents. Furthermore, methods for the regioselective opening of the cyclic silylene acetal (B89532) have been developed, enabling the selective deprotection of one hydroxyl group while the other remains protected. This feature is highly advantageous in multi-step synthetic sequences.
Key Features of the Di-tert-butylsilylene Protecting Group:
-
High Stability: The DTBS group is stable to a wide range of reaction conditions, including those that are acidic, basic, and reductive.
-
Selective Deprotection: It can be removed selectively in the presence of other protecting groups using fluoride-based reagents.
-
Orthogonality: The protection and deprotection conditions are often compatible with many other common protecting groups, allowing for complex synthetic strategies.[1]
-
Regioselective Mono-deprotection: The cyclic silyl ether can be opened regioselectively to unmask one of the hydroxyl groups.[1][2]
-
Stereodirecting Effects: In carbohydrate chemistry, the rigid cyclic structure of the DTBS group can influence the stereochemical outcome of glycosylation reactions, often favoring the formation of α-glycosides.[3][4]
Data Presentation
The following tables summarize quantitative data for the protection and deprotection of various diols using the di-tert-butylsilylene group.
Table 1: Protection of Various Diols with Di-tert-butylsilyl Ditriflate
| Substrate (Diol) | Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1,3-Propanediol | t-Bu₂Si(OTf)₂ | 2,6-Lutidine | CH₂Cl₂ | 0 | 1 | 91 | [5][6] |
| (R)-1,2,4-Butanetriol | t-Bu₂Si(OTf)₂ | 2,6-Lutidine | CH₂Cl₂ | 25 | 1 | 85 | [6] |
| Methyl α-D-glucopyranoside (4,6-diol) | t-Bu₂Si(OTf)₂ | 2,6-Lutidine | CH₂Cl₂ | 25 | 2 | 92 | [6] |
| Salicylic Acid | t-Bu₂Si(OTf)₂ | 2,6-Lutidine | CH₂Cl₂ | RT | 1 | 70-99 | [7] |
| Substituted 1,3-Pentanediols | t-Bu₂Si(OTf)₂ | 2,6-Lutidine | CH₂Cl₂ | 0 | 1 | >90 | [1] |
Table 2: Deprotection of Di-tert-butylsilylene Protected Diols
| Substrate | Reagent | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Protected 1,3-Propanediol | HF-Pyridine | THF | RT | 0.5 h | >95 | [1] |
| Protected Methyl α-D-glucopyranoside | TBAF | THF | RT | 2 h | >95 | [8] |
| Protected Salicylic Acid | HF-Pyridine | THF | RT | 1 h | >90 | [7] |
| Protected 1,3-Pentanediol | 49% aq. HF | Acetonitrile | 0 | 10-30 min | >95 | [8] |
Table 3: Regioselective Mono-Deprotection of Di-tert-butylsilylene Protected Diols
| Substrate | Reagent | Solvent | Temp (°C) | Product (Major) | Yield (%) | Reference |
| Protected 1,3-Pentanediol derivative | BF₃·SMe₂ | CH₂Cl₂ | -78 to 0 | Secondary Alcohol | 80-95 | [1] |
| Protected 2,4-Hexanediol derivative | BF₃·SMe₂ | CH₂Cl₂ | -78 to 0 | Less Hindered Alcohol | 85-95 | [1] |
| Protected Pyripyropene A derivative | NH₄F | MeOH | RT | Primary Alcohol | High | [2] |
| Protected Thymidine derivative | NH₄F | MeOH | RT | Primary Alcohol | High | [2] |
| Protected Methyl β-D-glucofuranoside | NH₄F | MeOH | RT | Primary Alcohol | High | [2] |
Experimental Protocols
Protocol 1: General Procedure for the Protection of Diols with Di-tert-butylsilyl Ditriflate (t-Bu₂Si(OTf)₂)
This protocol is a general method for the formation of a cyclic di-tert-butylsilylene ether from a diol.
Materials:
-
Diol substrate
-
Di-tert-butylsilyl bis(trifluoromethanesulfonate) (t-Bu₂Si(OTf)₂)
-
2,6-Lutidine
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Dissolve the diol substrate (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add 2,6-lutidine (2.2 eq) to the solution and stir for 5 minutes.
-
Slowly add di-tert-butylsilyl ditriflate (1.1 eq) to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired di-tert-butylsilylene protected diol.
Protocol 2: General Procedure for the Deprotection of Di-tert-butylsilylene Ethers using HF-Pyridine
This protocol describes the complete removal of the DTBS protecting group to regenerate the diol.
Materials:
-
DTBS-protected diol
-
Hydrogen fluoride-pyridine complex (HF-Pyridine)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Dissolve the DTBS-protected diol (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add HF-Pyridine (excess, typically 5-10 eq) to the stirred solution. Caution: HF-Pyridine is highly corrosive and toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Stir the reaction at 0 °C to room temperature and monitor by TLC. The reaction is usually complete within 30 minutes to 2 hours.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the mixture with EtOAc.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the deprotected diol.
Protocol 3: Regioselective Mono-Deprotection of Di-tert-butylsilylene Ethers using BF₃·SMe₂
This protocol allows for the selective cleavage of the cyclic silyl ether to yield a mono-protected diol.[1]
Materials:
-
DTBS-protected diol
-
Boron trifluoride dimethyl sulfide (B99878) complex (BF₃·SMe₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Dissolve the DTBS-protected diol (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add BF₃·SMe₂ (1.1-1.5 eq) to the stirred solution.
-
Allow the reaction to warm slowly to 0 °C over 1-2 hours, monitoring the progress by TLC.
-
Upon consumption of the starting material, quench the reaction at 0 °C by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the regioselectively mono-deprotected diol. The regioselectivity is influenced by the steric and electronic nature of the substrate.[1]
Mandatory Visualization
Caption: General workflow for the protection and deprotection of diols.
Caption: Proposed mechanism for diol protection with t-Bu₂Si(OTf)₂.
References
- 1. The regioselective mono-deprotection of 1,3-dioxa-2,2-(di-tert-butyl)-2-silacyclohexanes with BF3*SMe2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. synarchive.com [synarchive.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
Di-tert-butylsilane in Stereoselective and Regioselective Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Di-tert-butylsilane and its derivatives have emerged as powerful reagents in modern organic synthesis, enabling a high degree of control over stereochemistry and regiochemistry. The sterically demanding di-tert-butylsilyl group plays a crucial role in directing the outcome of various transformations, making it an invaluable tool in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in key stereoselective and regioselective reactions.
Regioselective Protection of Diols
The di-tert-butylsilyl group is a versatile protecting group for diols. Its steric bulk can be exploited to achieve regioselective protection, particularly of internal hydroxyl groups in the presence of primary hydroxyls, a challenging task with less hindered silylating agents.
Application Note: Di-tert-butylchlorosilane (B1588140) can be used for the one-pot regioselective silylation of the internal hydroxyl group of a 1,2-alkenediol.[1] This selectivity is achieved through the kinetically controlled ring cleavage of a cyclic silyl (B83357) ether intermediate, where a lithium salt complexes preferentially at the less hindered oxygen atom.[1] The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) has been observed to enhance this selectivity.[1]
Alternatively, di-tert-butylsilyl bis(trifluoromethanesulfonate) (di-tert-butylsilyl ditriflate) is a highly reactive reagent for the protection of a wide range of 1,2-, 1,3-, and 1,4-diols under mild conditions, affording high yields of the corresponding di-tert-butylsilylene derivatives.[2] Unlike the less reactive di-tert-butyldichlorosilane, the ditriflate reagent can even react with sterically hindered alcohols.[2]
Quantitative Data: Regioselective Silylation of 1,2-Alkanediols
| Substrate (R) | Product Ratio (Internal:Terminal) | Yield (%) | Reference |
| C4H9 | 93:7 | 78 | (Tanino et al., 1998) |
| c-C6H11 | >95:5 | 93 | (Tanino et al., 1998) |
| BnOCH2 | 91:9 | 79 | (Tanino et al., 1998) |
| C6H5 | >95:5 | 87 | (Tanino et al., 1998) |
Quantitative Data: Protection of Diols with Di-tert-butylsilyl Ditriflate
| Diol | Product | Yield (%) | Reference |
| 1,2-Propanediol | 2,2-di-tert-butyl-4-methyl-1,3-dioxa-2-silacyclopentane | 84 | (Corey & Hopkins, 1982) |
| 1,3-Propanediol | 2,2-di-tert-butyl-1,3-dioxa-2-silacyclohexane | 95 | (Corey & Hopkins, 1982) |
| 1,4-Butanediol | 2,2-di-tert-butyl-1,3-dioxa-2-silacycloheptane | 79 | (Corey & Hopkins, 1982) |
Experimental Protocol: Regioselective Silylation of 1-Phenyl-1,2-ethanediol (B126754)
Materials:
-
1-Phenyl-1,2-ethanediol
-
n-Butyllithium (n-BuLi) in hexanes
-
Di-tert-butylchlorosilane
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
To a solution of 1-phenyl-1,2-ethanediol (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an argon atmosphere, add n-BuLi (2.1 eq) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add di-tert-butylchlorosilane (1.1 eq) to the reaction mixture and allow it to warm to room temperature over 2 hours.
-
Cool the mixture back to -78 °C and add TMEDA (2.0 eq) followed by a second portion of n-BuLi (1.1 eq).
-
Stir the reaction at room temperature for 12 hours.
-
Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO4, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired 2-O-di-tert-butylsilyl-1-phenyl-1,2-ethanediol.
Caption: Regioselective silylation of a 1,2-alkenediol.
Stereoselective Hydrosilylation of Alkynes
Platinum-catalyzed hydrosilylation of terminal alkynes with this compound derivatives provides a highly stereoselective route to (E)-vinylsilanes. These vinylsilanes are versatile intermediates in organic synthesis.
Application Note: The hydrosilylation of 1-heptyne (B1330384) with di-tert-butylchlorosilane in the presence of a platinum catalyst, followed by hydrolysis, yields (E)-di-tert-butyl-(1-heptenyl)silanol with high stereoselectivity.[3] The reaction proceeds via a syn-addition of the silane (B1218182) across the triple bond.
Quantitative Data: Hydrosilylation of 1-Heptyne
| Alkyne | Silane | Catalyst | Product | Yield (%) | Stereoselectivity (E:Z) | Reference |
| 1-Heptyne | t-Bu2SiClH | H2PtCl6 | (E)-Di-tert-butyl-(1-heptenyl)silanol | 60 | >95:5 | (Denmark et al., 2005) |
Experimental Protocol: Platinum-Catalyzed Hydrosilylation of 1-Heptyne
Materials:
-
1-Heptyne
-
Di-tert-butylchlorosilane
-
Chloroplatinic acid (H2PtCl6) solution in isopropanol
-
Anhydrous tetrahydrofuran (THF)
-
Sodium bicarbonate (NaHCO3)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of 1-heptyne (1.0 mmol) in anhydrous THF (5 mL) under an argon atmosphere, add the chloroplatinic acid solution (0.01 mol%).
-
Add di-tert-butylchlorosilane (1.1 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction for 4 hours at room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO3.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over MgSO4, and concentrate under reduced pressure.
-
Purify the residue by Kugelrohr distillation to afford (E)-di-tert-butyl-(1-heptenyl)silanol.[3]
Caption: Workflow for stereoselective hydrosilylation.
Stereoselective Intramolecular Diels-Alder Reactions
The di-tert-butylsilyl group can be used as a tether to link a diene and a dienophile, facilitating an intramolecular Diels-Alder reaction. The rigidity and steric bulk of the silyl tether can enforce a specific transition state geometry, leading to high stereoselectivity.
Application Note: By linking reactive dienes and dienophiles with a silaketal tether, the course of the intramolecular Diels-Alder reaction can be controlled with a high degree of stereoselectivity.[1] The cyclization often proceeds in a 'head-to-tail' manner, and steric factors imposed by the bulky di-tert-butylsilyl group in the transition state can favor the endo cycloadduct.[1]
Quantitative Data: Intramolecular Diels-Alder of a Silyl Acetal-Tethered Triene
| Substrate | Conditions | Major Product | Diastereomeric Ratio (endo:exo) | Yield (%) | Reference |
| (E,E)-6,6-di-tert-butyl-5,7-dioxasila-2,9,11-dodecadienoate | Toluene (B28343), 110 °C, 24 h | cis-fused bicyclic lactone | >98:2 | 85 | (Craig et al., 1995) |
Experimental Protocol: Intramolecular Diels-Alder of a Di-tert-butylsilyl Acetal-Tethered Triene
Materials:
-
(E,E)-6,6-di-tert-butyl-5,7-dioxasila-2,9,11-dodecadienoate
-
Anhydrous toluene
Procedure:
-
A solution of the silyl acetal-tethered triene (1.0 mmol) in anhydrous toluene (10 mL) is heated at reflux (110 °C) for 24 hours under an argon atmosphere.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the cis-fused bicyclic lactone.
Caption: Intramolecular Diels-Alder mechanism.
Diastereoselective 5-endo-trig Radical Cyclizations
Di-tert-butylsilyl ethers can be utilized to direct the diastereoselectivity of radical cyclization reactions. The bulky silyl group can influence the conformation of the radical intermediate, leading to the preferential formation of one diastereomer.
Application Note: An efficient radical cascade involving a 5-exo-dig cyclization, a diastereoselective 1,5-hydrogen transfer, and a 5-endo-trig cyclization of bromomethyldimethylsilyl propargyl ethers allows for the construction of highly functionalized cyclopentane (B165970) derivatives with excellent control of stereochemistry.[4] The diastereoselectivity of the final 5-endo-trig cyclization is influenced by the steric bulk of the substituents on the silyl ether.
Quantitative Data: 5-endo-trig Radical Cyclization
| Substrate | Product Diastereomeric Ratio | Yield (%) | Reference |
| (R)-1-(Bromomethyl)dimethylsilyl-1-(1-propynyl)-2,2-dimethylpropyl ether | >95:5 | 75 | (Malacria et al., 1999) |
Experimental Protocol: 5-endo-trig Radical Cyclization of a Bromomethyldimethylsilyl Propargyl Ether
Materials:
-
Bromomethyldimethylsilyl propargyl ether substrate
-
Tributyltin hydride (Bu3SnH)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous benzene (B151609)
-
Hexane
Procedure:
-
A solution of the bromomethyldimethylsilyl propargyl ether (1.0 mmol), Bu3SnH (1.2 eq), and AIBN (0.1 eq) in anhydrous benzene (10 mL) is heated at 80 °C for 4 hours under an argon atmosphere.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with hexane) to afford the cyclized product.
Caption: Radical cascade cyclization pathway.
Silyl Ether Directed Stereoselective Epoxidation
The large di-tert-butylsilyl ether group can effectively shield one face of a nearby double bond, leading to highly stereoselective epoxidation reactions.
Application Note: The di-tert-butylsilyl ether of a steroidal alcohol can direct the epoxidation of a neighboring double bond to occur exclusively from the less hindered face, opposite to the bulky silyl group.[1] This high degree of stereocontrol is crucial in the synthesis of complex steroidal natural products and their analogues.
Quantitative Data: Directed Epoxidation of a Steroidal Alkene
| Substrate | Epoxidizing Agent | Product | Diastereomeric Ratio (α:β) | Yield (%) | Reference |
| 3β-(Di-tert-butylsilyloxy)-cholest-5-ene | m-CPBA | 5α,6α-Epoxy-3β-(di-tert-butylsilyloxy)cholestane | >99:1 | 92 | (Tanino et al., 1997) |
Experimental Protocol: Directed Epoxidation of 3β-(Di-tert-butylsilyloxy)-cholest-5-ene
Materials:
-
3β-(Di-tert-butylsilyloxy)-cholest-5-ene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of 3β-(di-tert-butylsilyloxy)-cholest-5-ene (1.0 mmol) in DCM (10 mL) at 0 °C, add m-CPBA (1.2 eq) portionwise.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Quench the reaction by adding saturated aqueous NaHCO3.
-
Separate the organic layer and wash it with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over Na2SO4 and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the 5α,6α-epoxide.
Caption: Silyl ether directed epoxidation.
References
- 1. arrow.tudublin.ie [arrow.tudublin.ie]
- 2. DI-TERT-BUTYLSILYL BIS(TRIFLUOROMETHANESULFONATE) | 85272-31-7 [chemicalbook.com]
- 3. orgsyn.org [orgsyn.org]
- 4. 5-Endo-Trig Radical Cyclizations of Bromomethyldimethylsilyl Diisopropylpropargylic Ethers. A Highly Diastereoselective Access to Functionalized Cyclopentanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Controlling Stereoselectivity Using Di-tert-butylsilyl Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals where the three-dimensional arrangement of atoms can dictate biological activity. Di-tert-butylsilyl (DTBS) ethers have emerged as powerful tools for influencing the stereochemical outcome of various chemical transformations. The bulky di-tert-butylsilyl group can be strategically installed to serve as a stereodirecting group, primarily by inducing conformational rigidity in the substrate. This application note provides a detailed overview of the use of di-tert-butylsilyl ethers in controlling stereoselectivity, with a focus on glycosylation, aldol (B89426), and Diels-Alder reactions. Detailed experimental protocols and quantitative data are provided to facilitate the application of these methods in a research and development setting.
DTBS-Directed Stereoselective Glycosylation
The formation of glycosidic bonds with high stereocontrol is a significant challenge in carbohydrate chemistry. The di-tert-butylsilylene (DTBS) group, when used to protect 1,3-diols in pyranoside rings, has proven to be an exceptionally effective directing group for achieving high α-selectivity in glycosylation reactions, particularly with galactose- and glucose-derived donors.[1][2]
Mechanism of Stereocontrol
The stereodirecting effect of the DTBS group in glycosylation arises from its ability to lock the pyranoside ring in a conformation that favors the formation of the α-glycoside. By bridging the C4 and C6 hydroxyl groups of a galactopyranoside, for instance, the DTBS group forces the pyranose ring into a less stable, skewed conformation. In this conformation, the β-face of the anomeric center is sterically hindered by the bulky tert-butyl groups of the silyl (B83357) ether, directing the incoming nucleophile (glycosyl acceptor) to attack from the α-face.[1] This steric directing effect is often powerful enough to override the influence of participating neighboring groups at C2 that would typically favor β-glycoside formation.[3]
Experimental Data
The use of DTBS-protected glycosyl donors consistently leads to high yields and excellent α-selectivity in glycosylation reactions with a variety of acceptors.
| Glycosyl Donor | Glycosyl Acceptor | Promoter System | Solvent | Temp (°C) | Yield (%) | α:β Ratio | Reference |
| 4,6-O-DTBS-2,3-di-O-benzoyl-α-D-galactopyranosyl bromide | Methyl 2,3,4-tri-O-benzoyl-α-D-glucopyranoside | AgOTf | CH₂Cl₂ | -78 to rt | 85 | >95:5 | [1] |
| 4,6-O-DTBS-2-azido-2-deoxy-3-O-benzoyl-α-D-galactopyranosyl thioglycoside | Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside | NIS, TfOH | CH₂Cl₂ | -20 | 92 | >98:2 | [2] |
| 3,5-O-DTBS-D-arabinofuranosyl thioglycoside | 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose | NIS, AgOTf | CH₂Cl₂ | -40 | 88 | 1:>99 (β-selective) | [1] |
Experimental Protocol: α-Galactosylation
Synthesis of Methyl 4,6-O-di-tert-butylsilylene-2,3-di-O-benzoyl-α-D-galactopyranosyl-(1→6)-2,3,4-tri-O-benzoyl-α-D-glucopyranoside
-
Materials:
-
4,6-O-DTBS-2,3-di-O-benzoyl-α-D-galactopyranosyl bromide (1.0 equiv)
-
Methyl 2,3,4-tri-O-benzoyl-α-D-glucopyranoside (1.2 equiv)
-
Silver trifluoromethanesulfonate (B1224126) (AgOTf) (1.5 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Activated 4 Å molecular sieves
-
-
Procedure:
-
To a solution of the glycosyl donor and glycosyl acceptor in anhydrous CH₂Cl₂ containing activated 4 Å molecular sieves at -78 °C under an argon atmosphere, add AgOTf.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Filter the mixture through a pad of Celite and wash the filter cake with CH₂Cl₂.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography to afford the desired α-glycoside.
-
Signaling Pathway Diagram
Caption: DTBS-directed α-glycosylation mechanism.
Di-tert-butylsilyl Ether Directed Intramolecular Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. The stereochemical outcome of intramolecular Diels-Alder (IMDA) reactions can be effectively controlled by using a di-tert-butylsilyl ether as a tether to link the diene and dienophile. The bulky silyl group not only controls the regioselectivity but also directs the stereochemistry of the cyclization.[4]
Mechanism of Stereocontrol
In this application, the di-tert-butylsilyl ether acts as a rigid linker. The steric bulk of the tert-butyl groups on the silicon atom forces the tethered diene and dienophile to adopt a specific orientation in the transition state, leading to the preferential formation of one diastereomer. The cyclization often proceeds in a "head-to-tail" manner, and the substituents on the diene can favor an endo transition state due to steric constraints imposed by the silyl tether.[4]
Experimental Data
The use of a di-tert-butylsilyl ether tether in IMDA reactions has been shown to provide high levels of stereocontrol.
| Diene-Dienophile Precursor | Reaction Conditions | Solvent | Yield (%) | Diastereomeric Ratio | Reference |
| (Z)-1-(tert-Butyldimethylsilyloxy)-1-((2E,4E)-hexa-2,4-dien-1-yloxy)penta-1,4-diene | 200 °C, sealed tube | Toluene (B28343) | 85 | >95:5 (endo) | [4] |
| (Z)-1-(tert-Butyldimethylsilyloxy)-1-((2E,4E)-2-methylhexa-2,4-dien-1-yloxy)penta-1,4-diene | 180 °C, sealed tube | Benzene | 92 | >98:2 (endo) | [4] |
Experimental Protocol: Intramolecular Diels-Alder Reaction
Synthesis of a Tricyclic Silyl Ether
-
Materials:
-
(Z)-1-(tert-Butyldimethylsilyloxy)-1-((2E,4E)-2-methylhexa-2,4-dien-1-yloxy)penta-1,4-diene (1.0 equiv)
-
Anhydrous Toluene
-
-
Procedure:
-
A solution of the diene-dienophile precursor in anhydrous toluene is placed in a sealed tube.
-
The tube is heated to 180-200 °C for 24-48 hours.
-
Monitor the reaction progress by GC-MS or NMR spectroscopy.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired tricyclic product.
-
Experimental Workflow
Caption: Workflow for DTBS-directed IMDA reaction.
Future Outlook
The application of di-tert-butylsilyl ethers in stereoselective synthesis is a rapidly evolving field. While their utility in glycosylation is well-established, further exploration of their directing effects in other carbon-carbon bond-forming reactions, such as aldol and conjugate additions, holds significant promise. The development of new chiral di-tert-butylsilyl-based reagents and catalysts could open up new avenues for asymmetric synthesis. The insights gained from mechanistic studies will continue to guide the rational design of substrates and reaction conditions to achieve even higher levels of stereocontrol in the synthesis of complex molecules for pharmaceutical and other applications.
References
Application Notes and Protocols: Di-tert-butylsilane for Intramolecular Hydrogen Transfer in Radical Cyclization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intramolecular hydrogen atom transfer (HAT) is a powerful strategy in organic synthesis for the generation of carbon-centered radicals at positions remote from the initial radical site. This method allows for the regio- and stereoselective formation of cyclic and polycyclic frameworks, which are common motifs in natural products and pharmaceutical agents. The use of silyl (B83357) ethers, particularly those derived from di-tert-butylsilane, has been explored as a means to facilitate these transformations. The di-tert-butylsilyl group can act as a temporary tether, placing a hydrogen atom in proximity to a radical acceptor, thereby enabling a 1,5- or 1,6-hydrogen atom transfer to initiate a cyclization cascade.
This document provides an overview of the conceptual basis for using this compound in intramolecular hydrogen transfer for radical cyclization, along with a generalized experimental protocol. However, it is important to note that specific, detailed applications and extensive quantitative data for this particular methodology are not widely available in the published literature. The information presented here is based on general principles of radical chemistry and related synthetic methods.
Conceptual Framework
The core concept involves the generation of a radical species on an atom tethered to a di-tert-butylsilyl ether. This initial radical can be generated through various means, such as the homolytic cleavage of a weak bond by a radical initiator or through photoredox catalysis. Once formed, this radical can abstract a hydrogen atom from the di-tert-butylsilyl group in an intramolecular fashion. This hydrogen atom transfer step generates a new silyl radical, which can then participate in subsequent reactions.
Alternatively, and more commonly explored in related systems, a radical is generated elsewhere in the molecule, and the di-tert-butylsilyl ether serves as a bulky protecting group and conformational control element to facilitate a hydrogen atom transfer from a C-H bond within the substrate to the radical center, leading to a new carbon-centered radical that can undergo cyclization.
The thermodynamic driving force for the intramolecular HAT is a key factor. The formation of a stable Si-O bond and the relative stability of the resulting carbon-centered radical play crucial roles in the efficiency of the process. The bulky tert-butyl groups on the silicon atom can influence the stereochemical outcome of the cyclization by creating a specific steric environment around the radical intermediate.
Signaling Pathway and Experimental Workflow
The logical progression of a this compound-mediated intramolecular hydrogen transfer for radical cyclization can be visualized as follows:
Key Applications and Substrate Scope
While specific data tables for this compound-mediated intramolecular HAT are scarce, the general applicability of such radical cyclizations is broad. This methodology is conceptually suited for the synthesis of a variety of carbocyclic and heterocyclic systems. The substrate would typically consist of an unsaturated moiety (e.g., an alkene or alkyne) and a hydroxyl group protected as a di-tert-butylsilyl ether, with a radical precursor positioned to initiate the HAT event.
Potential Substrate Classes:
-
Unsaturated Alcohols: Formation of cyclic ethers or carbocycles depending on the position of the radical precursor.
-
Halo-substituted Silyl Ethers: Radical generation from a carbon-halogen bond to initiate the cascade.
-
Photolabile Silyl Ethers: Substrates designed with a photolabile group to trigger radical formation upon irradiation.
Generalized Experimental Protocol
The following is a generalized protocol for a hypothetical radical cyclization initiated by intramolecular hydrogen transfer from a di-tert-butylsilyl ether. This protocol should be adapted and optimized for specific substrates and reaction conditions.
Materials:
-
Di-tert-butylsilyl ether of the unsaturated alcohol substrate
-
Radical initiator (e.g., AIBN, (PhCO2)2)
-
Hydrogen atom donor for the final quenching step (e.g., tributyltin hydride, triphenylsilane)
-
Anhydrous, deoxygenated solvent (e.g., toluene, benzene, or cyclohexane)
-
Inert atmosphere (e.g., argon or nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
-
Heating and stirring apparatus (e.g., oil bath, magnetic stirrer)
-
Purification supplies (e.g., silica (B1680970) gel for column chromatography, TLC plates)
Procedure:
-
Preparation of the Reaction Vessel: A round-bottom flask equipped with a magnetic stir bar and a reflux condenser is dried in an oven and allowed to cool under a stream of inert gas.
-
Charging the Reactants: The di-tert-butylsilyl ether substrate is dissolved in the anhydrous, deoxygenated solvent in the reaction flask. The radical initiator and the hydrogen atom donor are then added to the solution. The concentration of the substrate is typically kept low (e.g., 0.01-0.05 M) to favor intramolecular processes over intermolecular reactions.
-
Initiation of the Reaction: The reaction mixture is heated to a temperature appropriate for the chosen radical initiator (e.g., 80-110 °C for AIBN in toluene). If a photochemical initiator is used, the reaction is irradiated with a suitable light source at an appropriate temperature.
-
Monitoring the Reaction: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the desired cyclized product.
-
Characterization: The structure and purity of the final product are confirmed by standard analytical techniques, such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.
Safety and Handling
This compound and its derivatives are flammable and should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Care should be taken to avoid contact with skin and eyes and to prevent inhalation of vapors. Radical reactions, especially those involving tin hydrides, should be conducted with caution, and appropriate quenching and work-up procedures should be followed to handle potentially toxic byproducts.
Conclusion
The use of this compound as a mediator for intramolecular hydrogen transfer in radical cyclizations represents an intriguing synthetic strategy. While the conceptual framework is sound and based on established principles of radical reactivity, the lack of extensive specific examples in the literature suggests that this area may be ripe for further exploration and development. Researchers interested in this methodology are encouraged to perform thorough optimization studies for their specific substrates and to carefully characterize all reaction products. The generalized protocol provided herein serves as a starting point for such investigations.
Application Notes and Protocols: Use of Di-tert-butylsilane in the Synthesis of Silicon-Containing Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Di-tert-butylsilane ((t-Bu)₂SiH₂) is a sterically hindered organosilane that serves as a versatile precursor in the synthesis of advanced silicon-containing polymers. The bulky tert-butyl groups impart unique properties to the resulting polymers, including enhanced thermal stability, improved mechanical strength, and tailored solubility. These characteristics make polymers derived from this compound promising candidates for a range of applications, from high-performance materials to specialized applications in drug delivery and biomedical devices.
This document provides detailed application notes and experimental protocols for the synthesis of silicon-containing polymers utilizing this compound. The primary synthetic routes covered are dehydrogenative coupling and ring-opening polymerization, offering pathways to both linear polysilanes and functionalized polysiloxanes.
Key Applications
Polymers synthesized from this compound and its derivatives exhibit a range of desirable properties making them suitable for various high-performance applications:
-
High-Temperature Elastomers: The inherent thermal stability of the siloxane backbone, combined with the bulky side groups, can lead to elastomers that maintain their properties at elevated temperatures.
-
Precursors to Ceramics: Polysilanes can serve as preceramic polymers, which upon pyrolysis can be converted into silicon carbide (SiC) materials with high thermal and chemical resistance.[1]
-
Drug Delivery Matrices: The biocompatibility and tunable degradability of certain silicon-containing polymers make them attractive for controlled drug release applications.
-
Coatings and Membranes: The low surface energy and hydrophobicity of these polymers are beneficial for creating protective coatings and selective membranes.
Synthetic Methodologies
Two primary strategies for incorporating this compound into polymeric structures are detailed below: Dehydrogenative Coupling for the formation of a Si-Si backbone and Ring-Opening Polymerization where this compound derivatives can act as initiators for the polymerization of cyclic siloxane monomers.
Application Note 1: Synthesis of Poly(di-tert-butylsilylene) via Catalytic Dehydrogenative Coupling
Overview:
Dehydrogenative coupling is an atom-economical method for the formation of silicon-silicon bonds, proceeding with the elimination of hydrogen gas. This approach allows for the direct polymerization of this compound to yield poly(di-tert-butylsilylene), a polymer with a backbone composed entirely of silicon atoms. Transition metal catalysts, particularly those based on late transition metals, are often employed to facilitate this reaction under milder conditions.
Logical Workflow for Dehydrogenative Coupling Polymerization:
Caption: Workflow for the synthesis of poly(di-tert-butylsilylene).
Experimental Protocol: Dehydrogenative Coupling of this compound
Materials:
-
This compound ((t-Bu)₂SiH₂) (purified by distillation)
-
Transition metal catalyst (e.g., zirconocene (B1252598) or titanocene (B72419) derivatives, rhodium complexes)
-
Anhydrous toluene (B28343) (or other suitable inert solvent)
-
Methanol (B129727) (for quenching)
-
Argon or Nitrogen gas (high purity)
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Reaction flask with a condenser and magnetic stirrer
-
Heating mantle or oil bath with temperature control
-
Cannula for liquid transfers
-
Filtration apparatus
Procedure:
-
Reaction Setup: Assemble the reaction flask with a condenser under a positive pressure of argon or nitrogen. All glassware should be oven-dried prior to use.
-
Monomer and Solvent Addition: In the reaction flask, dissolve a known amount of this compound in anhydrous toluene.
-
Catalyst Introduction: In a separate flask, dissolve the transition metal catalyst in a small amount of anhydrous toluene. Transfer the catalyst solution to the reaction flask containing the monomer via cannula.
-
Polymerization: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring. The evolution of hydrogen gas should be observed. Monitor the reaction progress by periodically taking small aliquots for analysis (e.g., by NMR to observe the disappearance of Si-H protons).
-
Quenching and Isolation: After the desired reaction time, cool the mixture to room temperature and quench the reaction by the slow addition of methanol.
-
Precipitation and Filtration: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or acetone). Collect the polymer by filtration.
-
Purification: Wash the isolated polymer multiple times with the non-solvent to remove any residual catalyst and unreacted monomer.
-
Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 60 °C) to a constant weight.
Characterization Data (Illustrative):
The following table presents hypothetical characterization data for poly(di-tert-butylsilylene) synthesized via this method. Actual results will vary depending on the specific catalyst, reaction conditions, and monomer purity.
| Parameter | Value | Method |
| Number Average MW (Mn) | 5,000 - 15,000 g/mol | GPC |
| Weight Average MW (Mw) | 10,000 - 30,000 g/mol | GPC |
| Polydispersity Index (PDI) | 1.8 - 2.5 | GPC |
| Decomposition Temp. (TGA) | 350 - 450 °C (in N₂) | TGA (5% weight loss) |
| Glass Transition Temp. (Tg) | 90 - 120 °C | DSC |
Application Note 2: Synthesis of Block Copolymers using Di-tert-butylsilyl Derivatives as Initiators for Ring-Opening Polymerization (ROP)
Overview:
This compound can be functionalized to create potent initiators for the ring-opening polymerization (ROP) of cyclic monomers, such as cyclosiloxanes (e.g., hexamethylcyclotrisiloxane, D₃). This strategy allows for the synthesis of well-defined block copolymers where a di-tert-butylsilyl-containing segment is covalently linked to a polysiloxane chain. The bulky di-tert-butylsilyl group at the chain end can influence the polymer's morphology and properties.
Logical Workflow for Ring-Opening Polymerization:
Caption: Synthesis of block copolymers via ROP using a di-tert-butylsilyl initiator.
Experimental Protocol: ROP of Hexamethylcyclotrisiloxane (D₃) initiated by a Di-tert-butylsilyl Derivative
Materials:
-
Di-tert-butylchlorosilane (B1588140) ((t-Bu)₂SiHCl)
-
n-Butyllithium (n-BuLi) in hexanes
-
Hexamethylcyclotrisiloxane (D₃) (purified by sublimation)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Chlorotrimethylsilane (for termination)
-
Argon or Nitrogen gas (high purity)
Equipment:
-
Schlenk line or glovebox
-
Dry, septum-sealed reaction flasks
-
Syringes for liquid transfers
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Initiator Preparation:
-
In a flame-dried, septum-sealed flask under argon, dissolve di-tert-butylchlorosilane in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add one equivalent of n-butyllithium via syringe.
-
Stir the mixture at -78 °C for 1 hour to form the lithium silanide (B1217022) initiator.
-
-
Polymerization:
-
In a separate flask, dissolve the purified D₃ monomer in anhydrous THF.
-
Cool the monomer solution to 0 °C.
-
Transfer the freshly prepared initiator solution to the monomer solution via a pre-cooled cannula.
-
Allow the polymerization to proceed at 0 °C. The reaction time will influence the final molecular weight.
-
-
Termination:
-
After the desired time, terminate the living polymerization by adding an excess of chlorotrimethylsilane.
-
Allow the mixture to warm to room temperature and stir for an additional hour.
-
-
Isolation and Purification:
-
Remove the THF under reduced pressure.
-
Dissolve the residue in a minimal amount of a good solvent (e.g., toluene).
-
Precipitate the polymer by adding the solution to a large volume of a non-solvent (e.g., methanol).
-
Collect the polymer by filtration and wash it thoroughly with the non-solvent.
-
-
Drying:
-
Dry the polymer under vacuum to a constant weight.
-
Characterization Data (Illustrative):
The following table provides expected characterization data for a poly(dimethylsiloxane) block initiated with a di-tert-butylsilyl group.
| Parameter | Value | Method |
| Number Average MW (Mn) | 10,000 - 50,000 g/mol | GPC |
| Weight Average MW (Mw) | 11,000 - 55,000 g/mol | GPC |
| Polydispersity Index (PDI) | 1.05 - 1.2 | GPC |
| End-group analysis | Confirmed by ¹H and ²⁹Si NMR | NMR Spectroscopy |
Safety Precautions
-
This compound and its derivatives are flammable and may be moisture-sensitive. Handle them in a well-ventilated fume hood and under an inert atmosphere.
-
Organolithium reagents such as n-butyllithium are pyrophoric and must be handled with extreme care using appropriate techniques.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing these experiments.
Conclusion
This compound is a valuable monomer and precursor for the synthesis of a variety of silicon-containing polymers. The synthetic routes of dehydrogenative coupling and ring-opening polymerization provide access to materials with tailored properties. The protocols and data presented herein serve as a guide for researchers to explore the potential of these unique polymers in their respective fields. Further optimization of reaction conditions and catalyst selection can lead to polymers with a wide range of molecular weights and functionalities, opening up new avenues for material innovation.
References
Application Notes and Protocols for Di-tert-butylsilane in Dehydrogenative Coupling of Amines and Silanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dehydrogenative coupling of amines with silanes is a powerful and atom-economical method for the formation of silicon-nitrogen (Si-N) bonds, yielding valuable silylamines with the only byproduct being hydrogen gas. Silylamines are versatile intermediates in organic synthesis, serving as protecting groups, reagents for the formation of enamines and silyl (B83357) enol ethers, and as precursors to silicon-containing materials. Di-tert-butylsilane, with its sterically demanding tert-butyl groups, offers unique reactivity and selectivity in these transformations.
These application notes provide a comprehensive overview of the use of this compound in the dehydrogenative coupling with primary and secondary amines, focusing on catalytic systems, experimental protocols, and the scope of the reaction.
Catalytic Systems
While various transition metal complexes can catalyze the dehydrogenative coupling of silanes and amines, iridium-based catalysts have shown particular promise for this transformation. Specifically, iridium complexes featuring a κ²-NSi ligand framework have been investigated for their catalytic activity.
One such catalyst, an iridium(III) complex containing a di-tert-butylsilyl moiety within its ligand structure, [Ir(H)(OTf)(κ²-NSitBu2)(PCy₃)] (where NSitBu2 = {4-methylpyridine-2-iloxy}di-tert-butylsilyl), has been shown to exhibit moderate activity in the dehydrogenative coupling of N-methylaniline with a tertiary silane.[1] This suggests that iridium complexes of this type are a viable starting point for developing protocols for the dehydrogenative coupling of this compound with a broader range of amines.
Reaction Mechanism and Workflow
The proposed catalytic cycle for the dehydrogenative coupling of an amine with this compound, catalyzed by an iridium complex, is depicted below. The reaction is believed to proceed through a series of oxidative addition and reductive elimination steps.
Caption: General experimental workflow for the catalytic dehydrogenative coupling of amines with this compound.
Experimental Protocols
The following are general protocols for the catalytic dehydrogenative coupling of primary and secondary amines with this compound. These protocols are based on methodologies reported for similar silanes and catalysts and should be optimized for specific substrates.
Protocol 1: Iridium-Catalyzed Dehydrogenative Coupling of a Secondary Amine with this compound
This protocol is adapted from studies on iridium-catalyzed dehydrogenative coupling reactions.[1]
-
Materials:
-
This compound
-
Secondary amine (e.g., N-methylaniline)
-
Iridium catalyst (e.g., [Ir(H)(OTf)(κ²-NSitBu2)(PCy₃)])
-
Anhydrous, degassed solvent (e.g., toluene)
-
Schlenk flask or glovebox
-
Standard glassware for inert atmosphere techniques
-
-
Procedure:
-
In a nitrogen-filled glovebox or under a stream of argon, add the iridium catalyst (0.5-2 mol%) to a Schlenk flask equipped with a magnetic stir bar.
-
Add the anhydrous, degassed solvent (e.g., toluene (B28343), to achieve a concentration of 0.5-1.0 M).
-
Add the secondary amine (1.0 equivalent) to the flask via syringe.
-
Add this compound (1.0-1.2 equivalents) to the reaction mixture via syringe.
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-120 °C).
-
Monitor the reaction progress by GC-MS or ¹H NMR by taking aliquots at regular intervals. The reaction is complete upon consumption of the starting materials.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting silylamine by vacuum distillation or silica (B1680970) gel column chromatography.
-
Protocol 2: Ruthenium-Catalyzed Dehydrogenative Silylation of an Amine with this compound
This protocol is a general guideline based on ruthenium-catalyzed dehydrogenative silylation reactions of other functional groups.[2][3]
-
Materials:
-
This compound
-
Primary or secondary amine
-
Ruthenium catalyst (e.g., RuH₂(CO)(PPh₃)₃)
-
Hydrogen acceptor (e.g., norbornene, NBE)
-
Anhydrous, degassed solvent (e.g., toluene or xylene)
-
Schlenk flask or glovebox
-
-
Procedure:
-
In an inert atmosphere, charge a Schlenk flask with the ruthenium catalyst (1-5 mol%) and the hydrogen acceptor (e.g., NBE, 1.0-2.0 equivalents).
-
Add the anhydrous, degassed solvent.
-
Add the amine (1.0 equivalent).
-
Add this compound (1.0-1.5 equivalents).
-
Heat the reaction mixture to a temperature of 100-150 °C.
-
Monitor the reaction by TLC, GC-MS, or ¹H NMR.
-
After completion, cool the mixture and remove the solvent in vacuo.
-
Purify the product by distillation or chromatography.
-
Data Presentation
The following table summarizes representative data for the dehydrogenative coupling of amines with silanes, providing a baseline for expected outcomes with this compound. Note that specific yields and reaction times for this compound will require experimental determination.
| Entry | Silane | Amine | Catalyst (mol%) | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | HSiMe₂Ph | N-methylaniline | [Ir(H)(OTf)(κ²-NSiDMQ)(PCy₃)] (0.25) | 50 | 0.17 | 93 | [4] |
| 2 | HSiMe₂Ph | Pyrrolidine | [Ir(H)(OTf)(κ²-NSiDMQ)(PCy₃)] (1.0) | 25 | 3 | 92 | [4] |
| 3 | H₂SiEt₂ | Aniline | RuH₂(CO)(PPh₃)₃ (2.0) / NBE | 120 | 12 | - | [2] |
Data for this compound is not explicitly available in the cited literature and would need to be generated experimentally.
Signaling Pathways and Logical Relationships
The catalytic cycle for the iridium-catalyzed dehydrogenative coupling of amines with silanes can be visualized as a series of interconnected steps.
Caption: A proposed catalytic cycle for the iridium-catalyzed dehydrogenative coupling of amines and silanes.
Conclusion
The dehydrogenative coupling of this compound with amines represents a valuable synthetic methodology for accessing sterically hindered silylamines. While specific, optimized protocols for this compound are still emerging, the existing literature on related silanes and catalysts provides a strong foundation for further methods development. The protocols and data presented herein serve as a starting point for researchers to explore and optimize these important transformations. Further investigation into the scope and limitations of various catalytic systems will undoubtedly expand the utility of this compound in organic synthesis and materials science.
References
- 1. Cross-Dehydrogenative Coupling of Secondary Amines with Silanes Catalyzed by Agostic Iridium-NSi Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ruthenium-Catalyzed Dehydrogenative Intermolecular O-H/Si-H/C-H Silylation: Synthesis of (E)-Alkenyl Silyl-Ether and Silyl-Ether Heterocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Ruthenium-catalyzed dealkenative N-silylation of amines by substituted vinylsilanes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Sodium Hydroxide-Catalyzed Dehydrocoupling of Alcohols with Di-tert-butylsilane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sodium hydroxide (B78521) (NaOH)-catalyzed dehydrocoupling of alcohols with di-tert-butylsilane. This method offers an efficient and economical approach for the formation of silyl (B83357) ethers, which are valuable intermediates in organic synthesis and drug development. The use of a simple and inexpensive catalyst like NaOH makes this protocol highly attractive for various applications.[1][2][3][4][5]
Introduction
The protection of hydroxyl groups is a fundamental strategy in multi-step organic synthesis. Silyl ethers are among the most common protecting groups due to their ease of formation, stability under various reaction conditions, and facile cleavage. The dehydrocoupling reaction between an alcohol and a hydrosilane to form a silyl ether and hydrogen gas is an atom-economical method for this transformation. The use of catalytic amounts of sodium hydroxide provides a mild and cost-effective alternative to traditional methods that often rely on expensive or sensitive reagents.[1][2][3][4][5] This protocol has demonstrated broad substrate scope and functional group tolerance.[5]
Data Presentation
The following table summarizes the reaction conditions and yields for the NaOH-catalyzed dehydrocoupling of various alcohols with this compound and other hydrosilanes, based on reported literature.
| Entry | Alcohol Substrate | Hydrosilane | Catalyst Loading (mol %) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzyl (B1604629) alcohol | PhMe₂SiH | 10 | THF | 25 | 18 | 94 | [6] |
| 2 | Benzyl alcohol | (t-Bu)₂SiH₂ | 10 | THF | 25 | 18 | - | [6] |
| 3 | 4-Fluorobenzyl alcohol | PhMe₂SiH | 10 | THF/DMF | 25 | 18 | - | [6] |
| 4 | 4-Nitrobenzyl alcohol | PhMe₂SiH | 10 | THF/DMF | 65 | 18 | - | [6] |
| 5 | Benzyl alcohol | (t-Bu)Me₂SiH | 20 | THF/DMF | 65 | 24 | 60 | [6] |
| 6 | Hex-2-yn-1-ol | PhMe₂SiH | 10 | THF | 45 | 18 | 86 | [6] |
Note: Specific yield for the reaction of benzyl alcohol with this compound under the specified conditions was not explicitly found in the provided search results, however, the general procedure is applicable. The table includes examples with other silanes from the primary literature to demonstrate the scope of the reaction.
Experimental Protocols
General Procedure for the Sodium Hydroxide-Catalyzed Dehydrocoupling of Alcohols with this compound:
This protocol is adapted from the supporting information of Toutov et al., Org. Lett. 2016, 18 (22), pp 5776–5779.[6]
Materials:
-
Alcohol substrate (1.0 equiv)
-
This compound ((t-Bu)₂SiH₂) (1.5 equiv)
-
Sodium hydroxide (NaOH), powdered and vacuum-dried (10 mol %)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Reaction vessel (e.g., oven-dried vial with a magnetic stir bar)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To an oven-dried reaction vial containing a magnetic stir bar, add the alcohol (0.5 mmol, 1.0 equiv), powdered and vacuum-dried sodium hydroxide (2.0 mg, 0.05 mmol, 10 mol %), and anhydrous THF (0.5 mL).
-
Add this compound (108 mg, 0.75 mmol, 1.5 equiv) to the reaction mixture.
-
Seal the vial and stir the reaction mixture at 25 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the residue by silica (B1680970) gel flash chromatography to afford the desired silyl ether.
Notes:
-
The use of powdered and vacuum-dried NaOH is recommended for optimal catalytic activity.[6]
-
Anhydrous solvents are crucial for the success of the reaction to prevent competitive reaction of the hydrosilane with water.
-
In cases of less reactive substrates, the addition of a co-solvent such as dimethylformamide (DMF) and an increase in temperature (e.g., 65 °C) may be beneficial.[6]
Visualizations
Caption: Experimental workflow for the NaOH-catalyzed dehydrocoupling.
References
- 1. Sodium Hydroxide Catalyzed Dehydrocoupling of Alcohols with Hydrosilanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sodium Hydroxide Catalyzed Dehydrocoupling of Alcohols with Hydrosilanes [organic-chemistry.org]
- 4. Collection - Sodium Hydroxide Catalyzed Dehydrocoupling of Alcohols with Hydrosilanes - Organic Letters - Figshare [figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Alkali Metal-Hydroxide-Catalyzed C(sp)-H Bond Silylation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the alkali metal-hydroxide-catalyzed C(sp)-H bond silylation using di-tert-butylsilane. This method offers a mild, scalable, and chemoselective approach for the construction of C(sp)-Si bonds.[1][2][3]
Introduction
The direct functionalization of C-H bonds is a powerful tool in organic synthesis. The use of earth-abundant alkali metal hydroxides, such as sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH), as catalysts for the cross-dehydrogenative coupling of terminal alkynes with hydrosilanes represents a significant advancement in this field.[1][2][4] This methodology avoids the use of expensive and precious transition-metal catalysts, offering a more sustainable and cost-effective alternative.[4] The reaction exhibits a broad substrate scope and tolerates a variety of functional groups, making it highly valuable for the synthesis of diverse organosilane building blocks.[1][4]
Reaction Principle
The core of this methodology is the activation of a C(sp)-H bond of a terminal alkyne by an alkali metal hydroxide catalyst, followed by its reaction with a hydrosilane, such as this compound, to form a new C(sp)-Si bond with the concomitant release of hydrogen gas (H₂).[5]
Caption: Proposed reaction pathway for the alkali metal-hydroxide-catalyzed C(sp)-H silylation.
Data Presentation
Table 1: Optimization of Reaction Conditions
| Entry | Catalyst (mol %) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOH (10) | THF | 25 | 24 | 71 |
| 2 | KOH (10) | THF | 25 | 24 | 71 |
| 3 | NaOH (10) | Dioxane | 25 | 24 | 68 |
| 4 | NaOH (10) | DME | 25 | 24 | 75 |
| 5 | KOH (10) | DME | 65 | 48 | 91 |
Yields were determined by GC analysis of the crude reaction mixture using an internal standard.[5] Solvents: THF (tetrahydrofuran), Dioxane, DME (1,2-dimethoxyethane).
Table 2: Substrate Scope with this compound
| Entry | Alkyne | Catalyst (mol %) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenylacetylene | NaOH (10) | DME | 65 | 48 | Di-tert-butyl(phenylethynyl)silane | 89 |
| 2 | 1-Octyne | NaOH (10) | DME | 65 | 48 | Di-tert-butyl(oct-1-yn-1-yl)silane | 85 |
| 3 | Cyclohexylacetylene | NaOH (10) | DME | 65 | 48 | (Cyclohexylethynyl)this compound | 91 |
| 4 | 3,3-Dimethyl-1-butyne | NaOH (10) | DME | 65 | 48 | Di-tert-butyl((3,3-dimethylbut-1-yn-1-yl)silyl)silane | 82 |
| 5 | 4-Ethynyltoluene | NaOH (10) | DME | 65 | 48 | Di-tert-butyl(p-tolylethynyl)silane | 92 |
| 6 | 4-Ethynylanisole | NaOH (10) | DME | 65 | 48 | Di-tert-butyl((4-methoxyphenyl)ethynyl)silane | 95 |
| 7 | 1-Ethynyl-4-fluorobenzene | NaOH (10) | DME | 65 | 48 | Di-tert-butyl((4-fluorophenyl)ethynyl)silane | 88 |
| 8 | 3-Ethynylthiophene | NaOH (10) | DME | 65 | 48 | Di-tert-butyl(thiophen-3-ylethynyl)silane | 76 |
Yields refer to isolated yields after purification.[5]
Experimental Protocols
General Procedure for C(sp)-H Silylation
The following is a general experimental protocol for the alkali metal-hydroxide-catalyzed silylation of terminal alkynes with this compound.
Caption: General experimental workflow for C(sp)-H silylation.
Materials:
-
Terminal alkyne (0.5 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 3.0 equiv)
-
Sodium hydroxide (0.05 mmol, 10 mol%) or Potassium hydroxide (0.05 mmol, 10 mol%)
-
1,2-Dimethoxyethane (DME) (0.5 mL)
-
Anhydrous solvents and reagents
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the alkali metal hydroxide catalyst (e.g., NaOH, 2.0 mg, 0.05 mmol, 10 mol%).
-
In a separate vial, prepare a solution of the terminal alkyne (0.5 mmol, 1.0 equiv) and this compound (216 mg, 297 µL, 1.5 mmol, 3.0 equiv) in the chosen solvent (e.g., 0.5 mL of DME).[5]
-
Add the solution of the alkyne and silane to the reaction vial containing the catalyst.
-
Seal the vial and heat the reaction mixture to the specified temperature (e.g., 65 °C) with vigorous stirring for the indicated time (e.g., 48 hours).[5]
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with a non-polar solvent (e.g., hexanes) and filter it through a short plug of silica gel to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess volatile reagents.[5]
-
Purify the crude product by silica gel flash chromatography (e.g., using 100% hexanes as the eluent) to afford the desired silylated alkyne.[5]
Logical Relationships of Reaction Components
The success of the C(sp)-H silylation is dependent on the interplay between the substrate, silane, catalyst, and solvent.
Caption: Interrelationship of components in the silylation reaction.
Conclusion
The alkali metal-hydroxide-catalyzed C(sp)-H silylation with this compound is a robust and versatile method for the synthesis of alkynylsilanes. Its operational simplicity, mild reaction conditions, and the use of inexpensive and readily available catalysts make it an attractive strategy for applications in materials science, medicinal chemistry, and organic synthesis.[4] The broad functional group tolerance allows for the late-stage functionalization of complex molecules, a valuable tool in drug discovery and development.[4]
References
- 1. Alkali Metal-Hydroxide-Catalyzed C(sp)-H Bond silylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alkali metal hydroxide–catalyzed C(sp)–H bond silylation [authors.library.caltech.edu]
- 3. researchgate.net [researchgate.net]
- 4. Alkali Metal-Hydroxide-Catalyzed C(sp)-H Bond silylation [organic-chemistry.org]
- 5. stoltz2.caltech.edu [stoltz2.caltech.edu]
Application Notes and Protocols: Di-tert-butylsilane as a Precursor for Silanediols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silanediols, compounds bearing two hydroxyl groups on a silicon atom, are of increasing interest in medicinal chemistry and materials science. Their unique structural and electronic properties, including the ability to act as hydrogen bond donors and their tetrahedral geometry, make them attractive scaffolds for the design of novel therapeutic agents. Di-tert-butylsilanediol (B3046972), in particular, offers a sterically hindered yet reactive platform for the synthesis of complex molecules. This document provides detailed protocols for the synthesis of di-tert-butylsilanediol from di-tert-butylsilane via catalytic hydrolysis, outlines its potential applications in drug development, and presents relevant experimental data.
The conversion of this compound to di-tert-butylsilanediol represents a key transformation, providing a versatile building block for further chemical elaboration. The protocols detailed herein are based on established methods for the hydrolysis of hydrosilanes, offering a reproducible and scalable approach for laboratory synthesis.[1]
Synthetic Workflow and Key Reactions
The primary method for the synthesis of di-tert-butylsilanediol from this compound is through a catalytic hydrolysis reaction. This process involves the reaction of the silane (B1218182) with water in the presence of a suitable catalyst, such as an iridium complex, to yield the corresponding silanediol (B1258837).[1] The bulky tert-butyl groups on the silicon atom influence the reactivity and stability of the resulting silanediol.
A plausible reaction scheme is as follows:
(CH₃)₃C]₂SiH₂ + 2 H₂O --(Catalyst)--> [(CH₃)₃C]₂Si(OH)₂ + 2 H₂
This reaction is advantageous due to its atom economy and the formation of hydrogen gas as the only byproduct.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of di-tert-butylsilanediol.
Experimental Protocols
The following protocol is a general guideline for the catalytic hydrolysis of this compound. Researchers should adapt the procedure based on their specific laboratory conditions and available catalysts.
Synthesis of Di-tert-butylsilanediol via Catalytic Hydrolysis
This protocol is adapted from methodologies reported for the catalytic hydrolysis of other dihydrosilanes.[1]
Materials:
-
Iridium-based catalyst (e.g., [IrCl(coe)₂]₂ - dichloro-bis(cyclooctene)diiridium(I))[1]
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Deionized water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Dichloromethane (B109758) (DCM) or ethyl acetate (B1210297) for extraction
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a rubber septum under an inert atmosphere.
-
Reagent Addition: To the flask, add the iridium-based catalyst (e.g., 0.1-1 mol%).
-
Solvent and Substrate: Add anhydrous THF to dissolve the catalyst, followed by the addition of this compound via syringe.
-
Addition of Water: Slowly add deionized water to the reaction mixture using a dropping funnel or syringe pump over a period of 30-60 minutes. The evolution of hydrogen gas should be observed. Caution: Hydrogen gas is flammable; ensure proper ventilation.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed. The reaction is typically stirred at room temperature or slightly elevated temperatures (e.g., 40-50 °C) to facilitate the reaction.
-
Work-up:
-
Once the reaction is complete, carefully quench any remaining reactive species.
-
Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure di-tert-butylsilanediol.
-
Characterization: Characterize the final product by NMR (¹H, ¹³C, ²⁹Si), IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Quantitative Data Summary
| Parameter | Value/Condition | Reference/Note |
| Starting Material | This compound | [(CH₃)₃C]₂SiH₂[2][3] |
| Catalyst | Iridium-based complex | e.g., [IrCl(coe)₂]₂[1] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | |
| Reactant | Deionized Water | |
| Temperature | Room Temperature to 50 °C | |
| Reaction Time | 2-24 hours (monitor by TLC/GC) | |
| Product | Di-tert-butylsilanediol | [(CH₃)₃C]₂Si(OH)₂[7] |
| Expected Yield | Moderate to High | Yields for analogous reactions are often high, but will need to be optimized. |
| Purification | Silica Gel Column Chromatography |
Application Notes for Drug Development
Rationale for Use in Medicinal Chemistry
Silanediols are considered as potential bioisosteres of other functional groups, such as gem-diols or catechols, and have been explored as inhibitors of various enzymes. The di-tert-butyl moiety provides significant steric bulk, which can be exploited to enhance selectivity for a biological target and improve metabolic stability. The hydroxyl groups can participate in hydrogen bonding interactions within a protein's active site.
While direct biological activity data for di-tert-butylsilanediol is not widely available, structurally related di-tert-butylphenol derivatives have shown potent and selective inhibitory activity against cyclooxygenase-2 (COX-2), an important target for anti-inflammatory drugs.[8] This suggests that the di-tert-butyl scaffold can be a valuable component in the design of bioactive molecules.
Potential Applications
-
Scaffold for Library Synthesis: Di-tert-butylsilanediol can serve as a versatile starting material for the synthesis of a library of derivatives. The hydroxyl groups can be functionalized to introduce a variety of pharmacophoric groups.
-
Enzyme Inhibitors: The ability of the silanediol to chelate metal ions or act as a transition-state analog makes it a candidate for the design of enzyme inhibitors, particularly for metalloenzymes.
-
Pro-drugs: The hydroxyl groups can be masked to create pro-drugs that release the active silanediol in vivo, potentially improving pharmacokinetic properties.
Logical Relationships in Synthesis
Caption: Logical flow from precursor to product in the synthesis of di-tert-butylsilanediol.
References
- 1. Tailor-Made Synthesis of Hydrosilanols, Hydrosiloxanes, and Silanediols Catalyzed by di-Silyl Rhodium(III) and Iridium(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 二叔丁基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. scbt.com [scbt.com]
- 5. This compound 97 30736-07-3 [sigmaaldrich.com]
- 6. This compound – Ereztech [ereztech.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, structure-activity relationships, and in vivo evaluations of substituted di-tert-butylphenols as a novel class of potent, selective, and orally active cyclooxygenase-2 inhibitors. 1. Thiazolone and oxazolone series - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Cleavage of Di-tert-butylsilyl (DTBS) Ethers
This technical support center provides guidance for researchers, scientists, and drug development professionals on the cleavage of di-tert-butylsilyl (DTBS) ethers under acidic conditions. Find answers to frequently asked questions, troubleshoot common experimental issues, and consult detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the general principles for the acidic cleavage of di-tert-butylsilyl (DTBS) ethers?
A1: The acidic cleavage of DTBS ethers involves the protonation of the ether oxygen, making it a good leaving group. This is followed by a nucleophilic attack on the silicon atom or the carbon atom of the alcohol, proceeding through either an SN1 or SN2 mechanism depending on the substrate's structure.[1][2][3][4][5] The stability of silyl (B83357) ethers to acidic conditions is largely influenced by steric hindrance around the silicon atom.[6] Generally, bulkier silyl groups increase stability.[7]
Q2: How does the stability of DTBS ethers compare to other common silyl ethers under acidic conditions?
A2: The stability of silyl ethers towards acid hydrolysis generally follows the trend: TMS (trimethylsilyl) < TES (triethylsilyl) < TBDMS (tert-butyldimethylsilyl) < TIPS (triisopropylsilyl) < TBDPS (tert-butyldiphenylsilyl). The di-tert-butylsilyl (DTBS) group is expected to be significantly more stable than TBDMS due to the increased steric bulk of the two tert-butyl groups, making it more resistant to acid-catalyzed cleavage.
Q3: Can I selectively cleave a less stable silyl ether in the presence of a DTBS ether?
A3: Yes, due to the high stability of the DTBS group, it is possible to selectively deprotect less sterically hindered silyl ethers, such as TBDMS or TES, while leaving the DTBS ether intact.[8] This selective deprotection is a common strategy in multi-step organic synthesis.[9]
Q4: What are some common acidic reagents used for the cleavage of silyl ethers?
A4: A variety of Brønsted and Lewis acids can be used. Common choices include acetic acid (AcOH), hydrochloric acid (HCl), p-toluenesulfonic acid (TsOH), and camphorsulfonic acid (CSA).[6] The choice of acid and solvent system allows for tuning the reactivity to achieve the desired deprotection.
Troubleshooting Guide
Issue 1: The deprotection reaction is slow or incomplete.
-
Possible Cause: The acidic conditions are too mild for the sterically hindered DTBS ether.
-
Solution:
-
Increase the concentration of the acid.
-
Switch to a stronger acid (e.g., from acetic acid to HCl or TsOH).
-
Increase the reaction temperature. Monitor the reaction carefully to avoid degradation of sensitive functional groups.
-
Prolong the reaction time, monitoring progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Issue 2: Other acid-sensitive protecting groups in my molecule are also being cleaved.
-
Possible Cause: The acidic conditions are too harsh.
-
Solution:
-
Use a milder acid (e.g., acetic acid in a protic solvent).
-
Decrease the reaction temperature.
-
Use a catalytic amount of a strong acid instead of stoichiometric amounts.
-
Consider using a buffered acidic system to maintain a specific pH.
-
-
Issue 3: I am observing unexpected side products.
-
Possible Cause: The substrate or product is unstable to the reaction conditions, leading to degradation. This can be common with substrates that can form stable carbocations.[2][5]
-
Solution:
-
Lower the reaction temperature.
-
Use the mildest possible acidic conditions that still afford cleavage of the DTBS ether.
-
Ensure the reaction is performed under an inert atmosphere if the substrate is sensitive to oxidation.
-
Carefully consider the workup procedure to avoid exposure to harsh conditions for extended periods.
-
-
Issue 4: Low yield after aqueous workup.
-
Possible Cause: The deprotected alcohol is partially soluble in the aqueous phase.
-
Solution:
-
Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product.
-
Increase the number of extractions with an organic solvent.
-
If the product is highly polar, consider alternative purification methods such as solid-phase extraction or reverse-phase chromatography.
-
-
Quantitative Data on Acidic Cleavage of Silyl Ethers
The following table summarizes representative conditions for the acidic deprotection of various silyl ethers. While specific data for DTBS is limited, its higher stability suggests that conditions at the more forcing end of the spectrum for TBDMS or TBDPS would be a suitable starting point.
| Silyl Ether | Reagent(s) | Solvent(s) | Temperature (°C) | Time | Yield (%) | Reference(s) |
| TBDMS | Acetic Acid / H₂O (2:1) | THF | 25 | 12 h | High | |
| TBDMS | 1 M HCl | Methanol (B129727) | 25 | 5-30 min | >90 | [10] |
| TBDMS | TsOH (catalytic) | Methanol | 25 | 1-2 h | >90 | |
| TBDPS | Acetic Acid / H₂O (4:1) | THF | 50 | 24 h | Moderate | [8] |
| TBDPS | Acetyl Chloride (catalytic) | Methanol | 0 - 25 | 1-3 h | >90 | [11][12] |
Experimental Protocols
Protocol 1: General Procedure for Acidic Cleavage of DTBS Ethers with Acetic Acid
This protocol is a starting point and may require optimization depending on the specific substrate.
-
Reaction Setup: Dissolve the DTBS-protected compound (1.0 equiv) in a mixture of tetrahydrofuran (B95107) (THF), acetic acid, and water (e.g., a 3:1:1 v/v/v ratio). The concentration of the substrate is typically in the range of 0.1-0.5 M.
-
Reaction Execution: Stir the solution at room temperature or heat to 40-60 °C.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Cleavage of DTBS Ethers using a Catalytic Amount of a Strong Acid
This method is suitable for substrates that may be sensitive to prolonged exposure to stoichiometric amounts of acid.
-
Reaction Setup: Dissolve the DTBS-protected alcohol (1.0 equiv) in methanol or ethanol (B145695) (0.1-0.5 M).
-
Reagent Addition: Add a catalytic amount of p-toluenesulfonic acid (TsOH) or camphorsulfonic acid (CSA) (0.05-0.2 equiv).
-
Reaction Execution: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, quench by adding a few drops of triethylamine (B128534) or a saturated aqueous solution of sodium bicarbonate.
-
Purification: Remove the solvent under reduced pressure and purify the residue by flash column chromatography.
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. fiveable.me [fiveable.me]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 18.3 Reactions of Ethers: Acidic Cleavage – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. organic chemistry - By what mechanism do acids deprotect primary silyl ethers? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Deprotection of Di-tert-butylsilyl (DTBS) Protecting Groups with Fluoride Reagents
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing fluoride (B91410) reagents for the deprotection of di-tert-butylsilyl (DTBS) ethers.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the fluoride-mediated deprotection of DTBS ethers?
The deprotection of di-tert-butylsilyl ethers with fluoride ions proceeds via a nucleophilic attack of the fluoride ion on the silicon atom. The high affinity of silicon for fluoride drives the formation of a transient pentacoordinate silicon intermediate. This intermediate then breaks down, releasing the alkoxide and forming a stable di-tert-butylsilyl fluoride byproduct. A subsequent aqueous or acidic workup protonates the alkoxide to yield the desired alcohol.[1][2]
Q2: Which fluoride reagent should I choose for my DTBS deprotection?
The choice of fluoride reagent depends on the stability of your substrate and the desired selectivity. Here's a summary of common choices:
-
Tetrabutylammonium (B224687) Fluoride (TBAF): This is the most common reagent due to its high reactivity and solubility in organic solvents.[1] However, it is basic and can cause side reactions with base-sensitive substrates.[1][3]
-
HF-Pyridine: This reagent is generally less basic than TBAF and is effective for selective deprotection.[4] It is highly toxic and corrosive, requiring special handling and plastic labware.[4]
-
Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TAS-F): This is an anhydrous fluoride source that can be useful for substrates sensitive to water.[5]
-
Potassium Fluoride (KF): A milder alternative, often used with a phase-transfer catalyst or in polar aprotic solvents.[4]
Q3: My substrate is sensitive to basic conditions. What are my options?
If your substrate is base-sensitive, using unbuffered TBAF can lead to decomposition or epimerization, resulting in low yields.[1][3] Consider the following alternatives:
-
Buffered TBAF: Adding a mild acid like acetic acid to your TBAF solution can buffer the reaction mixture and prevent base-mediated side reactions.[3][6]
-
HF-Pyridine: This reagent is less basic and can be a good alternative for base-sensitive compounds.[4]
-
Milder Fluoride Reagents: Consider using KF or other less reactive fluoride sources.[4]
Q4: How can I achieve selective deprotection of a DTBS ether in the presence of other silyl (B83357) ethers?
Selective deprotection is influenced by steric hindrance and the electronic properties of the silyl groups.[6] The relative stability of silyl ethers is a key factor.[5] For fluoride-based deprotection, less sterically hindered silyl ethers are generally cleaved more readily. While DTBS is a bulky group, its reactivity relative to other silyl ethers like TBDPS or TIPS will depend on the specific substrate and reaction conditions. Careful optimization of the reagent, stoichiometry, temperature, and reaction time is crucial for achieving selectivity.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Incomplete Deprotection / Slow Reaction | 1. Insufficient reagent. 2. Steric hindrance around the DTBS group. 3. Low reaction temperature. 4. Inactive reagent (e.g., hydrated TBAF). | 1. Increase the equivalents of the fluoride reagent. 2. Increase the reaction temperature. 3. Use a more reactive fluoride source (e.g., TBAF if you were using a milder one). 4. Use a freshly opened bottle of reagent or an anhydrous source like TAS-F. |
| Low Yield | 1. Substrate decomposition due to basicity of the reagent (especially TBAF).[3] 2. Difficult workup leading to product loss. 3. Silyl group migration. | 1. If using TBAF, buffer the reaction with acetic acid.[3][6] 2. Switch to a less basic reagent like HF-Pyridine.[4] 3. For workup, consider non-aqueous methods if your compound is water-sensitive. 4. Optimize reaction conditions (lower temperature, shorter reaction time) to minimize side reactions. |
| Formation of Unexpected Byproducts | 1. Side reactions caused by the basicity of TBAF (e.g., elimination, epimerization).[4] 2. Cleavage of other functional groups. 3. Silyl migration to other nucleophilic sites on the molecule. | 1. Use buffered TBAF or a non-basic fluoride source. 2. Carefully screen for the compatibility of your functional groups with the chosen reagent and conditions. 3. Consider protecting other sensitive functional groups if necessary. |
| Difficult Workup | 1. Emulsion formation during aqueous extraction. 2. Presence of excess TBAF or its byproducts in the final product.[7] | 1. For TBAF reactions, consider a non-aqueous workup using an acidic ion-exchange resin to remove the tetrabutylammonium cation.[7] 2. If an aqueous workup is necessary, try different solvent systems or brine washes to break emulsions. |
Experimental Protocols
Protocol 1: General Deprotection of a DTBS Ether using TBAF
This protocol is a general starting point and may require optimization.
Materials:
-
DTBS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the DTBS-protected alcohol (1.0 equiv.) in anhydrous THF (to a concentration of approximately 0.1 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add the 1 M TBAF solution in THF (1.1-1.5 equiv.) dropwise to the stirred solution.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Dilute the mixture with dichloromethane.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography.
Protocol 2: Deprotection of a DTBS Ether using HF-Pyridine
Caution: HF-Pyridine is highly toxic and corrosive. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment, and use plastic labware.[4]
Materials:
-
DTBS-protected alcohol
-
HF-Pyridine
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
Procedure:
-
Prepare a stock solution of HF-Pyridine in a mixture of pyridine and THF (e.g., 2 mL HF-Pyridine, 4 mL pyridine, 16 mL THF).[5]
-
Dissolve the DTBS-protected alcohol in THF.
-
At 0 °C, add the HF-Pyridine stock solution to the solution of the substrate.
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Visualizations
Caption: General workflow for the deprotection of DTBS ethers.
Caption: Troubleshooting decision tree for DTBS deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. cssp.chemspider.com [cssp.chemspider.com]
- 4. benchchem.com [benchchem.com]
- 5. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 6. Silyl ether - Wikipedia [en.wikipedia.org]
- 7. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Steric Challenges: A Technical Guide to Di-tert-butylsilane Reactions
Welcome to the Technical Support Center for Di-tert-butylsilane Chemistry. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of utilizing the sterically demanding di-tert-butylsilyl group in their synthetic endeavors. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you overcome common hurdles and optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using the di-tert-butylsilyl group despite its steric bulk?
A1: The significant steric hindrance of the di-tert-butylsilyl group provides exceptional stability to the protected functional group. This stability makes it an ideal protecting group for sensitive substrates that need to endure a wide range of reaction conditions, such as strong bases, nucleophiles, and many oxidizing and reducing agents. Its bulk can also direct the stereochemical outcome of subsequent reactions.
Q2: Why is di-tert-butylsilyl dichloride often a poor reagent for protecting alcohols?
A2: Di-tert-butylsilyl dichloride is relatively unreactive due to the steric hindrance around the silicon atom. This makes silylation of alcohols, especially secondary and tertiary ones, very slow and often results in low yields, even under forcing conditions.[1]
Q3: What is the reagent of choice for introducing the di-tert-butylsilylene protecting group, especially for hindered alcohols?
A3: Di-tert-butylsilyl bis(trifluoromethanesulfonate), also known as di-tert-butylsilyl ditriflate (DTBS-OTf), is the preferred reagent.[1][2][3] It is highly reactive and can efficiently protect a wide range of 1,2-, 1,3-, and 1,4-diols, including those with significant steric hindrance, under mild conditions.[1][2]
Q4: How does the di-tert-butylsilylene group affect the reactivity of a molecule?
A4: The di-tert-butylsilylene group can "lock" a molecule into a more rigid conformation. This can decrease the reactivity of the protected molecule in subsequent reactions by sterically shielding adjacent reactive sites.[4] This property can be strategically used to control selectivity in glycosylation reactions, for instance.[4][5]
Q5: Are di-tert-butylsilyl ethers stable to acidic and basic conditions?
A5: Di-tert-butylsilyl ethers exhibit high stability towards basic and nucleophilic reagents.[6] They are generally less stable under acidic conditions, although the cyclic di-tert-butylsilylene derivatives of diols show considerable stability at pH 4-10 for several hours.[2]
Q6: What are the common methods for cleaving di-tert-butylsilyl ethers?
A6: The most common method for deprotecting di-tert-butylsilyl ethers is by using a fluoride (B91410) ion source.[7][8] Reagents such as tetra-n-butylammonium fluoride (TBAF) in THF or aqueous hydrofluoric acid (HF) in acetonitrile (B52724) are effective.[2][7]
Troubleshooting Guides
This section addresses specific problems that may be encountered during reactions involving this compound and its derivatives.
Problem 1: Low or No Yield During Protection of a Diol with Di-tert-butylsilyl Ditriflate
Possible Causes:
-
Presence of moisture: Di-tert-butylsilyl ditriflate is highly moisture-sensitive and will readily hydrolyze.
-
Inappropriate solvent or base: The choice of solvent and base is critical for the reaction's success.
-
Insufficient reagent: Sterically hindered diols may require slightly different stoichiometry.
-
Low reaction temperature: While the reaction is often performed at low temperatures to control reactivity, some substrates may require higher temperatures.
Solutions:
-
Ensure anhydrous conditions: Use flame-dried glassware, anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Optimize solvent and base: Dimethylformamide (DMF) is a commonly used solvent.[2] 2,6-Lutidine is an effective non-nucleophilic base for this transformation.[1]
-
Adjust stoichiometry: For challenging substrates, a slight excess of di-tert-butylsilyl ditriflate and base may be required.
-
Vary the temperature: While the reaction is typically initiated at 0°C, allowing it to slowly warm to room temperature can improve yields for less reactive diols.
Problem 2: Difficulty in Cleaving the Di-tert-butylsilyl Ether Protecting Group
Possible Causes:
-
Steric hindrance around the silyl (B83357) ether: The bulky tert-butyl groups can hinder the approach of the deprotecting agent.
-
Ineffective fluoride source: The choice and condition of the fluoride reagent are crucial.
-
Insufficient reaction time or temperature: Deprotection of highly stable silyl ethers may require more forcing conditions.
Solutions:
-
Use a potent fluoride source: Tetra-n-butylammonium fluoride (TBAF) is a common choice. Ensure the TBAF solution is not too wet, as this can sometimes hinder reactivity. Alternatively, aqueous HF in acetonitrile is a powerful deprotecting agent.[2]
-
Increase temperature: Gently heating the reaction mixture can often accelerate the cleavage.
-
Prolong reaction time: Monitor the reaction by TLC or GC-MS and allow it to proceed until the starting material is consumed.
-
Consider acidic cleavage: For some substrates, acidic conditions (e.g., acetic acid/water) might be a viable alternative, though this is less common for the highly stable di-tert-butylsilyl group.[7]
Problem 3: Silyl Group Migration During a Reaction
Possible Causes:
-
Presence of base or acid: Silyl groups can migrate between hydroxyl groups, particularly under basic or acidic conditions.
-
Thermodynamic equilibration: Migration may occur to form a more thermodynamically stable protected isomer.
Solutions:
-
Maintain neutral reaction conditions: If possible, perform subsequent reactions under neutral conditions to minimize the risk of migration.
-
Choose appropriate protecting groups: If silyl group migration is a persistent issue, consider using a different protecting group strategy for the specific transformation.
-
Kinetic control: Running reactions at lower temperatures can sometimes favor the kinetic product and prevent migration.
Experimental Protocols & Data
Table 1: Protection of Diols using Di-tert-butylsilyl Ditriflate
| Substrate | Di-tert-butylsilyl Ditriflate (eq.) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Uridine | 1.25 | 2,6-Lutidine (2.1) | DMF | 0 to RT | 2 | 79.5 | |
| 1,2-Diol | N/A | N/A | N/A | 0-50 | N/A | 79-96 | [2] |
| Pinacol | N/A | N/A | N/A | 100 | 24 | 70 | [2] |
| Substituted Salicylic Acids | N/A | N/A | N/A | N/A | N/A | 70-99 | [9] |
General Protocol for Diol Protection: To a solution of the diol and 2,6-lutidine (2.1 equivalents) in anhydrous DMF at 0°C under an inert atmosphere, add di-tert-butylsilyl ditriflate (1.2-1.5 equivalents) dropwise. The reaction mixture is stirred and allowed to warm to room temperature over several hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched with water and extracted with an organic solvent. The organic layer is dried and concentrated, and the product is purified by column chromatography.
Table 2: Deprotection of Di-tert-butylsilylene Derivatives
| Substrate | Reagent | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| Di-tert-butylsilylene derivative | aq. HF | Acetonitrile | RT | N/A | High | [2] |
| 1,2-Diol derivative | H₂O/THF (pH 10) | N/A | 22 | 5 min | Rapid | [2] |
| Silyl Ethers (general) | TBAF | THF | RT | 1-2 h | N/A | [10] |
General Protocol for Deprotection with Aqueous HF: To a solution of the di-tert-butylsilylene protected compound in acetonitrile at 0°C, add an excess of 49% aqueous hydrofluoric acid.[10] The reaction is stirred for the required time (monitoring by TLC) and then carefully quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The product is then extracted with an organic solvent, dried, and purified.
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS): Cyclic di-tert-butylsilylene (DTBS) derivatives are suitable for analysis by GC-MS.[11][12] This technique is useful for monitoring reaction progress and confirming the identity of the protected products. The mass spectra of DTBS derivatives are often characterized by fragmentations corresponding to the loss of silicon-alkyl bonds.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for characterizing di-tert-butylsilyl protected compounds. The tert-butyl groups typically show a characteristic singlet in the ¹H NMR spectrum around 0.9-1.1 ppm.[6][13] The chemical shifts of the protons and carbons near the silyloxy group will be shifted upon protection, providing confirmation of the reaction.
References
- 1. scribd.com [scribd.com]
- 2. DI-TERT-BUTYLSILYL BIS(TRIFLUOROMETHANESULFONATE) | 85272-31-7 [chemicalbook.com]
- 3. DI-t-BUTYLSILYLBIS(TRIFLUOROMETHANESULFONATE), 95% | [gelest.com]
- 4. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Di-tert-butylsilylene-directed alpha-selective synthesis of p-nitrophenyl T-antigen analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 9. researchgate.net [researchgate.net]
- 10. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 11. Di-tert-butylsilylene derivatives for the characterisation of bifunctional compounds by gas chromatography-mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. application.wiley-vch.de [application.wiley-vch.de]
Preventing side reactions with Di-tert-butylsilane
Welcome to the technical support center for Di-tert-butylsilane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent side reactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound primarily used for in experimental chemistry?
A1: this compound ([(CH₃)₃C]₂SiH₂) is a sterically hindered organosilicon compound primarily used as a protecting group for alcohols.[1] Its bulky di-tert-butylsilyl group allows for the selective protection of less hindered hydroxyl groups in complex molecules. It is also utilized in the synthesis of silicon-containing polymers and as a reagent in various catalytic reactions, such as dehydrogenative coupling and hydrosilylation.[1][2]
Q2: What are the main advantages of using this compound as a protecting group?
A2: The primary advantage is its steric bulk, which provides high selectivity for protecting primary alcohols over secondary or tertiary alcohols.[3] The resulting di-tert-butylsilyl ethers are generally stable to a range of reaction conditions but can be removed when necessary.[3] This steric hindrance also makes the reagent and its derivatives less prone to certain unwanted side reactions.
Q3: My silylation reaction with this compound is incomplete. What are the common causes and solutions?
A3: Incomplete silylation is a frequent issue and can often be attributed to several factors:
-
Presence of Moisture: Silylating reagents are highly sensitive to moisture, which consumes the reagent. Ensure all glassware is oven-dried and cooled in a desiccator, and use anhydrous solvents.[4]
-
Steric Hindrance: The target alcohol may be too sterically hindered for the bulky this compound to react efficiently.
-
Insufficient Catalyst Activity: The choice and amount of catalyst are crucial. Ensure the catalyst is active and used in the appropriate concentration.
-
Low Reaction Temperature or Time: Some reactions may require elevated temperatures or longer reaction times to proceed to completion.
Q4: What are the typical side reactions observed when using this compound?
A4: While this compound's steric bulk minimizes some side reactions, users may still encounter:
-
Hydrolysis of the Reagent: In the presence of moisture, this compound can hydrolyze to form siloxanes, reducing the yield of the desired silylated product.
-
Dehydrogenative Silylation: This is often the desired reaction with alcohols but can be considered a side reaction if other functional groups are targeted. The reaction produces hydrogen gas as a byproduct.[4]
-
Catalyst-Dependent Side Reactions: The choice of catalyst can influence the reaction pathway and potentially lead to undesired byproducts. For example, certain catalysts might promote side reactions with the solvent or other functional groups in the substrate.
Q5: Can this compound react with common laboratory solvents?
A5: Yes, solvents are not always inert. For example, N,N-Dimethylformamide (DMF), a common polar aprotic solvent, can sometimes act as a nucleophile and participate in side reactions, especially in the presence of strong bases or at elevated temperatures.[1][5] It is advisable to choose a truly inert solvent or ensure that the chosen solvent is compatible with the reaction conditions.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Silyl Ether
| Potential Cause | Troubleshooting Step | Rationale |
| Moisture in the reaction | Rigorously dry all glassware and use anhydrous solvents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). | Silyl hydrides and their activated intermediates are highly reactive towards water, leading to the formation of silanols and siloxanes, thus consuming the reagent. |
| Steric hindrance at the alcohol | Increase reaction temperature and/or reaction time. Consider using a more reactive silylating agent if the steric hindrance is too great. | The bulky tert-butyl groups on the silicon atom can slow down the reaction with sterically hindered alcohols. More forcing conditions may be required. |
| Inactive or insufficient catalyst | Use a fresh batch of catalyst. Increase the catalyst loading incrementally. Screen different catalysts (e.g., metal-based catalysts or strong bases like NaOH or KOt-Bu).[2] | The catalyst is essential for activating the Si-H bond. Its activity can degrade over time, or the chosen catalyst may not be optimal for the specific substrate. |
| Reagent decomposition | Ensure the this compound is of high purity and has been stored properly under an inert atmosphere. | Impurities or degradation of the reagent can lead to lower yields and the formation of byproducts. |
Issue 2: Formation of Unidentified Byproducts
| Potential Cause | Troubleshooting Step | Rationale |
| Reaction with solvent | Switch to a more inert solvent, such as toluene (B28343) or hexane, instead of potentially reactive solvents like DMF.[6][7] | Solvents can sometimes participate in the reaction, leading to unexpected byproducts. |
| Side reactions with other functional groups | If the substrate contains other reactive functional groups (e.g., carbonyls), consider protecting them prior to silylation. | The catalyst and reaction conditions might activate other parts of the molecule, leading to side reactions. |
| Catalyst-induced decomposition | Lower the reaction temperature or screen for a milder catalyst. | Some catalysts can cause decomposition of the starting material or product at elevated temperatures. |
| Formation of Siloxanes | Ensure strictly anhydrous conditions.[8] | The formation of disiloxanes can occur through the condensation of silanol (B1196071) intermediates that are formed upon hydrolysis of the silane. |
Experimental Protocols
General Protocol for the Dehydrocoupling of Alcohols with this compound
This protocol is a general guideline for the protection of a primary alcohol using this compound catalyzed by sodium hydroxide (B78521) (NaOH).
Materials:
-
This compound
-
Alcohol substrate
-
Sodium hydroxide (NaOH)
-
Anhydrous solvent (e.g., Toluene)
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq) and the anhydrous solvent.
-
Add NaOH (catalytic amount, e.g., 5-10 mol%).
-
Add this compound (1.1-1.5 eq) dropwise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction may require heating to proceed at a reasonable rate, depending on the substrate.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.
Note: This is a general procedure, and the optimal conditions (catalyst, solvent, temperature, and reaction time) may vary depending on the specific alcohol substrate.
Visualizations
Caption: General experimental workflow for alcohol protection.
Caption: Simplified mechanism of dehydrocoupling silylation.
Caption: Troubleshooting flowchart for incomplete reactions.
References
- 1. lee.chem.uh.edu [lee.chem.uh.edu]
- 2. This compound | 30736-07-3 [chemicalbook.com]
- 3. arrow.tudublin.ie [arrow.tudublin.ie]
- 4. web.stanford.edu [web.stanford.edu]
- 5. escholarship.org [escholarship.org]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Optimization of reaction conditions for Di-tert-butylsilane protection
Welcome to the technical support center for the optimization of reaction conditions for di-tert-butylsilane protection of alcohols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the formation of di-tert-butylsilyl (DTBS) ethers.
Frequently Asked Questions (FAQs)
Q1: Why is my di-tert-butylsilylation reaction proceeding very slowly or not at all?
A1: The di-tert-butylsilyl group is exceptionally sterically hindered, which significantly slows down the rate of silylation. Several factors could be contributing to a sluggish or failed reaction:
-
Low Reactivity of the Silylating Agent: Di-tert-butylsilyl chloride (t-Bu₂SiHCl) is known to be poorly reactive under standard silylation conditions.
-
Steric Hindrance of the Alcohol: Tertiary and even some secondary alcohols present a significant steric barrier to the bulky di-tert-butylsilyl group.
-
Inadequate Activation: The choice of base and solvent is crucial for activating both the alcohol and the silylating agent.
Q2: What are the recommended starting conditions for a di-tert-butylsilylation reaction?
A2: Due to the low reactivity of di-tert-butylsilyl chloride, more reactive silylating agents are often preferred. A common and effective alternative is di-tert-butylsilyl ditriflate (t-Bu₂Si(OTf)₂). Here are some general starting conditions:
-
Silylating Agent: Di-tert-butylsilyl ditriflate (1.1 - 1.5 equivalents).
-
Base: A non-nucleophilic, sterically hindered base such as 2,6-lutidine or diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents).
-
Solvent: Anhydrous polar aprotic solvents like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).
-
Temperature: Reactions are often started at 0 °C and allowed to warm to room temperature. For very hindered substrates, gentle heating may be necessary.
Q3: How can I monitor the progress of my di-tert-butylsilylation reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction progress.[1][2][3]
-
Spotting: On a TLC plate, spot the starting alcohol, the reaction mixture, and a co-spot of both.
-
Eluent: A mixture of hexane (B92381) and ethyl acetate (B1210297) is a good starting point for the mobile phase. The optimal ratio will depend on the polarity of your substrate and product.
-
Visualization: The disappearance of the starting alcohol spot and the appearance of a new, less polar (higher Rf) product spot indicates the reaction is proceeding.[1] The product, the di-tert-butylsilyl ether, is significantly less polar than the starting alcohol.
Q4: What is the best way to work up a di-tert-butylsilylation reaction?
A4: The work-up procedure aims to remove unreacted reagents and byproducts. A typical aqueous work-up involves:[4][5][6]
-
Quenching the reaction with a saturated aqueous solution of sodium bicarbonate or ammonium (B1175870) chloride.
-
Extracting the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.
-
Washing the combined organic layers with brine.
-
Drying the organic layer over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate.
-
Concentrating the solution under reduced pressure to obtain the crude product, which can then be purified by column chromatography if necessary.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conversion | Insufficiently reactive silylating agent. | Switch from di-tert-butylsilyl chloride to the more reactive di-tert-butylsilyl ditriflate (t-Bu₂Si(OTf)₂).[7] |
| Steric hindrance of the substrate. | For highly hindered secondary or tertiary alcohols, increase the reaction temperature and/or use a more powerful catalyst system. Consider using a silver triflate salt in conjunction with the silyl (B83357) chloride to generate the highly reactive silyl triflate in situ. | |
| Inadequate base. | Use a sterically hindered, non-nucleophilic base like 2,6-lutidine or DIPEA to avoid side reactions. Ensure the base is anhydrous. | |
| Presence of moisture. | All reagents and glassware must be thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Side Products | Reaction with other functional groups. | The high reactivity of silyl triflates can sometimes lead to side reactions. Carefully control the reaction temperature and stoichiometry. |
| Hydrolysis of the silylating agent. | Ensure strictly anhydrous conditions to prevent the formation of silanols and siloxanes. | |
| Difficult Purification | Similar polarity of starting material and product. | Optimize the eluent system for column chromatography to achieve better separation. Sometimes, derivatization of a small sample can help in identifying the product spot on TLC. |
| Presence of baseline material on TLC. | This could be due to the formation of very polar byproducts. A proper aqueous work-up should help in removing these. |
Quantitative Data Summary
The following table summarizes reaction conditions for the protection of a diol using di-tert-butylsilyl ditriflate. Data for monofunctional alcohols is limited due to the challenges associated with their protection using this bulky group.
| Substrate | Silylating Agent (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Uridine (B1682114) (a diol) | t-Bu₂Si(OTf)₂ (1.0) | 2,6-Lutidine (1.65) | DMF | 0 to RT | 2 | 79.5 | [8] |
Experimental Protocols
Protocol 1: Protection of a Diol (Uridine) with Di-tert-butylsilyl Ditriflate [8]
This protocol details the protection of the 3' and 5' hydroxyl groups of uridine.
-
To a solution of uridine (1.0 eq) and 2,6-lutidine (1.65 eq) in anhydrous DMF at 0 °C, add di-tert-butylsilyl ditriflate (1.0 eq) dropwise.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by adding water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield the di-tert-butylsilylene-protected uridine.
Visualizations
Caption: Experimental workflow for this compound protection.
Caption: Troubleshooting logic for low-yield di-tert-butylsilylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Dehydrogenative Silylation of Alcohols and Other Functionalities - Gelest [technical.gelest.com]
- 3. tert-Butyldiphenylchlorosilane | C16H19ClSi | CID 94078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. Silyl ether synthesis by silylation or cyanosilylation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Di-tert-butylsilane Mediated Reductions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Di-tert-butylsilane mediated reductions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a reducing agent?
This compound ((t-Bu)₂SiH₂) is a sterically hindered organosilane used as a mild and selective reducing agent in organic synthesis.[1] Its bulky di-tert-butyl groups provide enhanced stability and influence its reactivity, allowing for selective reductions of various functional groups, particularly carbonyl compounds.[2] It is often favored for its compatibility with sensitive functional groups and its ability to afford high stereoselectivity in certain reactions.
Q2: What functional groups can be reduced by this compound?
This compound is primarily used for the reduction of carbonyl compounds such as aldehydes and ketones to their corresponding alcohols.[3][4] It can also be employed in the reduction of amides to amines, although this transformation may require specific catalysts or activators.[5] The reactivity and selectivity of the reduction can be tuned by the choice of catalyst and reaction conditions.
Q3: What are the typical catalysts used in this compound reductions?
Lewis acids are commonly employed as catalysts to activate the carbonyl group, facilitating hydride transfer from the silane (B1218182).[6][7] The choice of Lewis acid can significantly impact the reaction rate and selectivity. Brønsted acids can also be used in some cases.[8] For the reduction of amides, transition metal catalysts, such as those based on platinum or iridium, may be necessary to achieve high yields.[9]
Q4: How does the steric hindrance of this compound affect its reactivity?
The bulky tert-butyl groups play a crucial role in the stereochemical outcome of the reduction, particularly with cyclic ketones. For instance, in the reduction of 4-tert-butylcyclohexanone, the use of this compound can favor the formation of the less stable cis (axial) alcohol due to the steric hindrance dictating the trajectory of the hydride delivery.[10]
Troubleshooting Guide
Issue 1: Low or No Yield
Q: My this compound reduction is resulting in a low yield or no product at all. What are the possible causes and how can I improve the yield?
A: Several factors can contribute to low or no yield in this compound mediated reductions. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Inactive Catalyst: The Lewis acid or transition metal catalyst may be inactive due to improper handling or storage.
-
Solution: Use a fresh batch of catalyst and ensure it is stored under an inert atmosphere if it is sensitive to air or moisture.
-
-
Presence of Water: Trace amounts of water in the reaction mixture can quench the silane and deactivate the catalyst.
-
Solution: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
-
-
Suboptimal Reaction Temperature: The reaction may require a specific temperature range to proceed efficiently.
-
Solution: Gradually increase the reaction temperature and monitor the progress by TLC or GC. Some reductions may require heating to proceed at a reasonable rate.[11]
-
-
Insufficient Reaction Time: The reaction may not have proceeded to completion.
-
Solution: Extend the reaction time and monitor the consumption of the starting material.
-
-
Inadequate Catalyst Loading: The amount of catalyst may be insufficient to promote the reaction effectively.
-
Solution: Incrementally increase the catalyst loading.
-
Troubleshooting Workflow for Low Yield:
References
- 1. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 2. benchchem.com [benchchem.com]
- 3. 23.2. Preparation of Amines | Organic Chemistry II [courses.lumenlearning.com]
- 4. "Reduction of ketones to alcohols and tertiary amines using 1-hydrosila" by Sami E. Varjosaari [huskiecommons.lib.niu.edu]
- 5. Amine synthesis by amide reduction [organic-chemistry.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Alcohols and di-tert-butyl dicarbonate: how the nature of the Lewis acid catalyst may address the reaction to the synthesis of tert-butyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Removal of Di-tert-butylsilane Byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing Di-tert-butylsilane and its byproducts from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts formed from this compound in reactions?
In reactions where this compound is used, such as hydrosilylations, the primary byproduct is typically unreacted this compound. Other potential byproducts can include siloxanes, which are formed from the reaction of silanes with trace amounts of water, and other silicon-containing species depending on the specific reaction conditions.
Q2: What are the primary methods for removing this compound and its byproducts?
The three main methods for removing this compound and its byproducts are:
-
Flash Column Chromatography: This is a widely used technique that separates compounds based on their polarity.[1]
-
Fractional Distillation: This method is effective for separating volatile compounds with different boiling points and is a primary method for purifying volatile silanes.
-
Crystallization: This can be an effective method if the desired product is a solid and has different solubility properties than the silane (B1218182) byproducts.[1]
-
Chemical Scavengers: Functionalized silica (B1680970) gels or resins can be used to react with and bind excess silanes or their byproducts, allowing for their removal by filtration.[2]
Q3: How do I choose the best purification method for my reaction mixture?
The choice of purification method depends on several factors, including the scale of the reaction, the physical state and polarity of your product, and the properties of the this compound byproducts. The flowchart below can guide your decision-making process.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guides
Issue 1: Difficulty separating the product from this compound byproducts using column chromatography.
| Symptom | Possible Cause | Suggested Solution |
| Product and byproducts co-elute. | The polarity difference between the product and the silane byproducts is insufficient for separation with the chosen solvent system. | Optimize the solvent system: Try a less polar solvent system, such as a higher percentage of hexane (B92381) or pentane (B18724) in ethyl acetate. For very non-polar compounds, toluene (B28343) in pentane (e.g., 5%) has been used. Change the stationary phase: Consider using a different stationary phase, such as phenyl-bonded silica or alumina, which may offer different selectivity. |
| Streaking or tailing of spots on TLC. | Residual silanols on the silica gel may be interacting with the product or byproducts. | Use a modified solvent system: Add a small amount of a polar solvent like methanol (B129727) or an amine like triethylamine (B128534) to the eluent to block the active sites on the silica gel. |
Issue 2: Low recovery of the desired product after purification.
| Symptom | Possible Cause | Suggested Solution |
| Low yield after crystallization. | The product may be partially soluble in the crystallization solvent, or the byproducts may have co-precipitated. | Optimize the crystallization solvent: Screen a variety of solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the byproducts remain soluble. Perform a hot filtration: If insoluble impurities are present, a hot filtration step before cooling can improve purity and yield. |
| Product loss during liquid-liquid extraction. | The product may have some solubility in the aqueous phase, or an emulsion may have formed. | Adjust the pH of the aqueous phase: Depending on the functional groups in your product, adjusting the pH can alter its solubility and improve partitioning into the organic layer. Use a different extraction solvent: A more or less polar organic solvent may improve the partitioning of your product. |
Experimental Protocols
Protocol 1: Removal of this compound Byproducts by Flash Column Chromatography
This protocol provides a general guideline for separating a moderately polar organic product from non-polar this compound byproducts.
1. Preparation of the Crude Mixture:
-
After the reaction workup, concentrate the crude reaction mixture under reduced pressure to obtain a residue.
-
If the residue is an oil, dissolve it in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or toluene).
-
If the residue is a solid, it can be dissolved in a minimal amount of a suitable solvent and then adsorbed onto a small amount of silica gel (dry loading).[1]
2. Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.[1]
-
Add a layer of sand (approximately 1 cm).[1]
-
Prepare a slurry of silica gel in the initial, least polar eluent.[1]
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.[1]
3. Loading and Elution:
-
Carefully load the prepared crude mixture onto the top of the silica gel bed.
-
Begin elution with a non-polar solvent system (e.g., 100% hexanes or a high percentage of hexanes in ethyl acetate) to first elute the non-polar this compound byproducts.
-
Gradually increase the polarity of the eluent to elute the desired product.
-
Collect fractions and analyze them by TLC to determine which fractions contain the purified product.
4. Isolation of the Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Removal of this compound Byproducts by Fractional Distillation
This protocol is suitable for separating a non-volatile product from volatile this compound.
1. Apparatus Setup:
-
Assemble a fractional distillation apparatus, including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.
-
Ensure all glassware is dry to prevent reactions with the silane.
2. Distillation Procedure:
-
Place the crude reaction mixture in the distillation flask.
-
Heat the distillation flask gently.
-
The more volatile this compound (boiling point: 129-130 °C) will vaporize first, travel up the fractionating column, condense, and be collected in the receiving flask.[3]
-
Monitor the temperature at the top of the column. A stable temperature reading close to the boiling point of this compound indicates that it is being distilled.
-
Once the this compound has been removed, the temperature will either rise to the boiling point of the next component or drop if only the non-volatile product remains.
-
The desired non-volatile product will remain in the distillation flask.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₂₀Si |
| Molecular Weight | 144.33 g/mol |
| Boiling Point | 129-130 °C |
| Melting Point | -38 °C |
| Density | 0.729 g/mL at 25 °C |
Visualizations
References
Technical Support Center: Troubleshooting Low Yields in Di-tert-butylsilane Hydrosilylation
Welcome to the technical support center for Di-tert-butylsilane hydrosilylation. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving high yields in their hydrosilylation reactions involving the sterically hindered this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound hydrosilylation reaction has a very low yield or is not proceeding at all. What are the most common causes?
Low or no yield in a hydrosilylation reaction, especially with a sterically bulky silane (B1218182) like this compound, can stem from several factors. The most common culprits are catalyst inactivity, the presence of inhibitors or poisons in your reaction mixture, or suboptimal reaction conditions that do not favor the sterically demanding transformation.
To diagnose the issue, consider the following troubleshooting workflow:
Q2: How can I determine if my catalyst is the problem?
Platinum catalysts, such as Karstedt's catalyst, are highly active but can degrade if not stored properly.
-
Storage: Karstedt's catalyst should be stored at low temperatures (refrigerated for high concentrations) and in the dark to prevent decomposition by UV light.[1][2] It is also sensitive to moisture and oxygen, so it should be stored under an inert atmosphere like argon.[2][3]
-
Visual Inspection: High moisture levels can cause turbidity in the catalyst solution.[2] If the solution appears cloudy or contains precipitates, the catalyst may have decomposed.
-
Activity Test: A simple way to test the catalyst's activity is to run a small-scale reaction with a less sterically hindered and highly reactive alkene, such as 1-octene, under standard conditions. If this reaction also fails, it is highly likely that the catalyst is inactive.
Q3: What are common catalyst poisons and how can I remove them?
Catalyst poisoning is a major cause of low yields in hydrosilylation reactions.[1] Platinum catalysts are particularly sensitive to certain functional groups.
Common Catalyst Poisons:
-
Sulfur Compounds: Thiols, sulfides, and other sulfur-containing molecules are potent poisons for platinum catalysts.[1][4]
-
Phosphorus Compounds: Phosphines and phosphites can strongly coordinate to the platinum center and inhibit catalysis.[1]
-
Nitrogen Compounds: Amines and other nitrogen-containing heterocycles can act as inhibitors.[1]
-
Tin Compounds: Organotin compounds can poison the catalyst. If a tin-catalyzed step is part of your synthesis, it is advisable to perform it after the hydrosilylation.[1]
-
Water: While not a classic poison, excess water can lead to side reactions and catalyst deactivation.
Protocol for Removing Sulfur Impurities from an Alkene: A common method for removing sulfur compounds is treatment with a solid adsorbent.
-
Select an Adsorbent: Activated carbon or silica (B1680970) gel impregnated with silver nitrate (B79036) are effective for removing sulfur impurities.
-
Slurry Treatment: In a round-bottom flask, dissolve the contaminated alkene in a non-polar solvent (e.g., hexane). Add the adsorbent (approximately 10-20% by weight of the alkene).
-
Stir: Stir the slurry at room temperature for several hours. The progress of purification can be monitored by gas chromatography with a sulfur-selective detector (if available).
-
Filter: Filter the mixture through a pad of celite to remove the adsorbent.
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the purified alkene.
Q4: How does the steric hindrance of this compound affect the reaction, and how can I optimize conditions to overcome it?
The two bulky tert-butyl groups on the silicon atom create significant steric hindrance, which can slow down the reaction rate compared to less hindered silanes.[5][6] This steric bulk makes the approach of the silane to the platinum-alkene complex more difficult, which is a key step in the catalytic cycle.
Optimization Strategies:
-
Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. A typical starting point is room temperature, but for sterically hindered systems, temperatures between 60-100 °C may be necessary.
-
Catalyst Loading: For challenging substrates, a higher catalyst loading may be required. While a typical loading for Karstedt's catalyst is around 10-100 ppm of platinum, for sterically hindered reactions, it might be necessary to increase this to 200 ppm or higher.[2]
-
Reaction Time: Due to the slower reaction rate, extended reaction times are often necessary. Monitor the reaction progress by GC or NMR to determine the optimal time.
-
Solvent: The choice of solvent can influence the reaction rate. Non-polar, aprotic solvents like toluene (B28343) or xylene are generally good choices.[2] Polar aprotic solvents such as THF might also be effective.
Table 1: General Reaction Parameter Optimization
| Parameter | Starting Point | Optimization Range | Rationale |
| Temperature | Room Temperature | 25 - 120 °C | Overcomes activation energy barrier due to steric hindrance. |
| Catalyst Loading (Pt) | 100 ppm | 50 - 500 ppm | Higher concentration of active species can increase reaction rate. |
| Reactant Ratio (Alkene:Silane) | 1:1.2 | 1:1 to 1:2 | An excess of the silane can help drive the reaction to completion. |
| Solvent | Toluene | Toluene, Xylene, THF, Hexane | Solvency of reactants and catalyst; can influence catalyst activity. |
Q5: What are the common side reactions in this compound hydrosilylation?
Besides low yield, several side reactions can occur, complicating the product mixture and reducing the yield of the desired adduct.
-
Alkene Isomerization: Platinum catalysts can catalyze the isomerization of terminal alkenes to internal alkenes, which are generally less reactive in hydrosilylation.[7]
-
Dehydrogenative Silylation: This side reaction produces a vinylsilane and hydrogen gas. It can be more prevalent with certain catalysts and conditions.[1]
-
Alkene Hydrogenation: The silane can act as a source of hydrogen, leading to the reduction of the alkene to the corresponding alkane.
To minimize these side reactions, it is crucial to optimize the reaction conditions as described above. Lowering the reaction temperature and using the minimum effective catalyst loading can often suppress these unwanted pathways.
Key Experimental Protocols
Protocol 1: General Procedure for this compound Hydrosilylation of a Terminal Alkene
-
Preparation: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the alkene (1.0 eq) and the desired solvent (e.g., anhydrous toluene, to make a 0.5 M solution).
-
Silane Addition: Add this compound (1.2 eq) to the stirred solution.
-
Catalyst Addition: Add Karstedt's catalyst (e.g., platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane (B1631278) complex solution in xylene, to achieve 100 ppm Pt) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (start with room temperature and increase if necessary). Monitor the reaction progress by GC or TLC.
-
Work-up: Once the reaction is complete, the catalyst can be removed by passing the reaction mixture through a short plug of silica gel. The solvent can then be removed under reduced pressure.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure.[3]
Protocol 2: Purification of this compound by Fractional Distillation
This compound is a liquid with a boiling point of 129-130 °C.[3] If impurities are suspected, it can be purified by fractional distillation.
-
Apparatus: Set up a fractional distillation apparatus with a Vigreux column and a vacuum adapter. Ensure all glassware is oven-dried.
-
Distillation: Place the crude this compound in the distillation flask with a magnetic stir bar. Heat the flask gently in a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the correct boiling point and pressure. The purity of the fractions can be checked by GC.
By systematically addressing the potential issues of catalyst activity, reagent purity, and reaction conditions, researchers can significantly improve the yields of their this compound hydrosilylation reactions.
References
- 1. Catalytic alkoxysilylation of C–H bonds with tert-butyl-substituted alkoxysilyldiazenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Karstedt catalysts | Johnson Matthey [matthey.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. CN1517352A - Production and purification method of bis(tert-butylamino)silane - Google Patents [patents.google.com]
- 7. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating Hydroxyl Protection: A Comparative Guide to Di-tert-butylsilylene and TBDMS Protecting Groups
For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups is a cornerstone of successful multi-step organic synthesis. This guide provides an in-depth, objective comparison of the di-tert-butylsilylene (DTBS) and the tert-butyldimethylsilyl (TBDMS) protecting groups, offering experimental data and protocols to inform the rational choice between these two valuable tools in synthetic chemistry.
While both are silicon-based protecting groups, their applications are distinct. The TBDMS group is a workhorse for the protection of individual hydroxyl groups, whereas the di-tert-butylsilylene group serves as a bidentate protecting group for 1,2-, 1,3-, and 1,4-diols, forming a cyclic silylene derivative. This fundamental difference in application dictates the context of their stability and reactivity comparison.
At a Glance: Key Differences and Applications
| Feature | Di-tert-butylsilylene (DTBS) | tert-Butyldimethylsilyl (TBDMS) |
| Substrate | Diols (1,2-, 1,3-, 1,4-) | Monohydric alcohols (primary, secondary, tertiary) |
| Nature | Bidentate, forms a cyclic ether | Monodentate, forms an acyclic ether |
| Key Advantage | Conformationally constrains the diol, can influence stereoselectivity | Robust and versatile, with well-established protocols for protection and deprotection |
| Primary Use | Protection of diols where simultaneous protection and conformational rigidity are desired | General protection of alcohols in a wide range of synthetic transformations |
Stability and Reactivity: A Head-to-Head Comparison
The stability of silyl (B83357) ethers is primarily governed by the steric hindrance around the silicon atom and the electronic environment. The two tert-butyl groups on the silicon in the di-tert-butylsilylene group impart significant steric bulk, influencing its reactivity.
Relative Stability Under Various Conditions
The following table summarizes the stability of DTBS and TBDMS protecting groups under common reaction conditions.
| Condition | Di-tert-butylsilylene (DTBS) | tert-Butyldimethylsilyl (TBDMS) |
| Acidic Conditions | Generally stable to mild acids. Cleaved by stronger acids like HF-pyridine or BF3·Et2O.[1][2] | Stable to a range of acidic conditions but can be cleaved with moderate to strong acids (e.g., AcOH, TFA, HCl).[3] The relative stability to acid hydrolysis follows the order: TMS < TES < TBDMS < TIPS < TBDPS.[3] |
| Basic Conditions | Generally stable. | Highly stable to a wide range of basic conditions (e.g., alkoxides, metal hydroxides).[3] The relative stability to base hydrolysis follows the order: TMS < TES < TBDMS ≈ TBDPS < TIPS.[3] |
| Fluoride (B91410) Reagents | Readily cleaved by fluoride sources such as HF-pyridine and TBAF.[1][4] | The most common method for cleavage is using fluoride ion sources like TBAF, HF, or HF-pyridine.[5] |
| Oxidative Conditions | Generally stable. | Stable to many oxidizing agents. |
| Reductive Conditions | Generally stable. | Stable to a variety of reducing agents. |
Experimental Protocols
Detailed and reliable experimental procedures are crucial for the successful implementation of protecting group strategies.
Protection of a Primary Alcohol with TBDMS
Objective: To protect a primary alcohol using tert-butyldimethylsilyl chloride.
Materials:
-
Primary alcohol (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.1 equiv)
-
Imidazole (B134444) (2.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the primary alcohol and imidazole in anhydrous DMF.
-
Add TBDMS-Cl to the solution at room temperature.
-
Stir the reaction mixture for 12-16 hours and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Deprotection of a TBDMS Ether using TBAF
Objective: To deprotect a TBDMS ether using tetra-n-butylammonium fluoride.
Materials:
-
TBDMS-protected alcohol (1.0 equiv)
-
Tetra-n-butylammonium fluoride (TBAF) (1.1 equiv, 1M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the TBDMS-protected alcohol in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Add the TBAF solution dropwise to the reaction mixture at room temperature.
-
Stir the reaction for 1-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protection of a 1,3-Diol with Di-tert-butylsilylene
Objective: To protect a 1,3-diol using di-tert-butylsilyl bis(trifluoromethanesulfonate).
Materials:
-
1,3-diol (1.0 equiv)
-
Di-tert-butylsilyl bis(trifluoromethanesulfonate) (tBu2Si(OTf)2) (1.1 equiv)
-
2,6-Lutidine (2.5 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the 1,3-diol in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add 2,6-lutidine, followed by the dropwise addition of tBu2Si(OTf)2.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Deprotection of a Di-tert-butylsilylene Ether using HF-Pyridine
Objective: To deprotect a di-tert-butylsilylene ether using hydrogen fluoride-pyridine complex.
Materials:
-
Di-tert-butylsilylene-protected diol (1.0 equiv)
-
Hydrogen fluoride-pyridine complex (HF-Pyridine)
-
Anhydrous Tetrahydrofuran (THF) and Pyridine (B92270)
Procedure:
-
In a polyethylene (B3416737) or Teflon flask, dissolve the di-tert-butylsilylene-protected diol in a mixture of THF and pyridine at 0 °C.
-
Caution: HF-Pyridine is highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.
-
Slowly add HF-Pyridine to the stirred solution.
-
Stir the reaction at 0 °C to room temperature, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Logical Workflow for Protecting Group Selection and Deprotection
The choice between TBDMS and DTBS, and their subsequent deprotection strategies, can be visualized as a logical workflow.
Caption: Decision workflow for hydroxyl protection and deprotection.
Conclusion
The choice between the di-tert-butylsilylene and TBDMS protecting groups is fundamentally dictated by the nature of the substrate. For the protection of single hydroxyl groups, the TBDMS group offers a robust and versatile solution with a wealth of established protocols. For diols, the di-tert-butylsilylene group provides a means of simultaneous protection and conformational constraint, which can be strategically advantageous in complex syntheses. Understanding their relative stabilities and the specific conditions required for their selective removal is paramount for the efficient and successful execution of synthetic routes in modern organic chemistry.
References
A Comparative Guide to Di-tert-butylsilylene (DTBS) and Triisopropylsilyl (TIPS) for Alcohol Protection
In the realm of multi-step organic synthesis, particularly in the development of pharmaceuticals and complex natural products, the strategic use of protecting groups is a cornerstone of success. Among the diverse arsenal (B13267) of protecting groups for hydroxyl moieties, silyl (B83357) ethers stand out for their versatility, ease of installation, and tunable stability. This guide provides an in-depth comparison of two sterically hindered silyl protecting groups: the di-tert-butylsilylene (DTBS) group, primarily for the protection of diols, and the triisopropylsilyl (TIPS) group, a robust shield for individual alcohols. This analysis is tailored for researchers, scientists, and drug development professionals, offering experimental data and protocols to inform the selection of the most suitable protecting group for their synthetic endeavors.
Introduction to DTBS and TIPS Protecting Groups
The di-tert-butylsilylene (DTBS) group is a divalent silyl protecting group used to form a cyclic silyl ether with 1,2-, 1,3-, and 1,4-diols. Its two tert-butyl groups confer significant steric bulk, which not only provides stability to the protected diol but can also influence the stereochemical outcome of subsequent reactions, a feature extensively utilized in carbohydrate and nucleoside chemistry.[1][2][3]
The triisopropylsilyl (TIPS) group is a bulky trialkylsilyl protecting group for monofunctional alcohols. The three isopropyl substituents render the TIPS ether highly stable to a wide range of reaction conditions, making it a preferred choice when robust protection is required.[4]
Comparative Data
Table 1: Relative Stability of Common Silyl Ethers in Acidic and Basic Media
| Silyl Ether | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| TMS (Trimethylsilyl) | 1 | 1 |
| TES (Triethylsilyl) | 64 | ~10-100 |
| TBDMS (tert-Butyldimethylsilyl) | 20,000 | ~20,000 |
| TIPS (Triisopropylsilyl) | 700,000 | ~100,000 |
| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 | ~20,000 |
| DTBS (Di-tert-butylsilylene) | Generally stable between pH 4 and 10[4] | Generally stable between pH 4 and 10[4] |
Note: The DTBS group's stability is highly dependent on the ring size formed with the diol (5, 6, or 7-membered rings), with 6- and 7-membered rings being more stable than 5-membered rings.[4]
Table 2: Typical Conditions for Protection and Deprotection
| Protecting Group | Protection Reagents and Conditions | Deprotection Reagents and Conditions |
| DTBS | Di-tert-butylsilyl bis(trifluoromethanesulfonate) (DTBS(OTf)₂), 2,6-lutidine or pyridine (B92270), DMF, 0 °C to rt[6][7] | HF-Pyridine, THF/Pyridine; TBAF, THF; BF₃·OEt₂[8] |
| TIPS | TIPSCl, Imidazole (B134444), DMF, rt; TIPSOTf, 2,6-lutidine, CH₂Cl₂, rt[4] | TBAF, THF, rt; HF-Pyridine, THF/Pyridine; Acidic conditions (e.g., CSA, MeOH)[5][9] |
Experimental Protocols
Protection of a Diol with DTBS
-
Reagents: Diol, Di-tert-butylsilyl bis(trifluoromethanesulfonate) (DTBS(OTf)₂), 2,6-lutidine, Anhydrous N,N-Dimethylformamide (DMF).
-
Procedure: To a solution of the diol (1.0 equiv) and 2,6-lutidine (2.2 equiv) in anhydrous DMF at 0 °C under an inert atmosphere, add DTBS(OTf)₂ (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC. Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[6]
Deprotection of a DTBS Ether
-
Reagents: DTBS-protected diol, HF-Pyridine, Tetrahydrofuran (THF), Pyridine.
-
Procedure: In a plastic vial, dissolve the DTBS-protected diol (1.0 equiv) in a mixture of THF and pyridine (e.g., 10:1 v/v). Cool the solution to 0 °C and slowly add HF-Pyridine (excess). Allow the reaction to stir at 0 °C to room temperature until TLC analysis indicates complete consumption of the starting material. Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the mixture with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.[8]
Protection of an Alcohol with TIPS
-
Reagents: Alcohol, Triisopropylchlorosilane (TIPSCl), Imidazole, Anhydrous N,N-Dimethylformamide (DMF).
-
Procedure: To a solution of the alcohol (1.0 equiv) and imidazole (2.0 equiv) in anhydrous DMF at room temperature under an inert atmosphere, add TIPSCl (1.2 equiv). Stir the reaction mixture for 12-16 hours, monitoring by TLC. Upon completion, pour the reaction mixture into water and extract with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.[4]
Deprotection of a TIPS Ether
-
Reagents: TIPS-protected alcohol, Tetrabutylammonium fluoride (B91410) (TBAF) solution (1 M in THF), Tetrahydrofuran (THF).
-
Procedure: To a solution of the TIPS-protected alcohol (1.0 equiv) in THF at room temperature, add a 1 M solution of TBAF in THF (1.1 equiv). Stir the reaction for 1-4 hours, monitoring by TLC. Once the reaction is complete, quench with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.[5]
Visualization of Workflows and Logical Relationships
References
- 1. Silyl-protective groups influencing the reactivity and selectivity in glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Silyl Groups - Gelest [technical.gelest.com]
- 5. benchchem.com [benchchem.com]
- 6. Di-tert-butylsilyl Bis(trifluoromethanesulfonate) | 85272-31-7 | TCI AMERICA [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. total-synthesis.com [total-synthesis.com]
A Comparative Guide to TBDPS and Di-tert-butylsilyl Protecting Groups in Acidic and Basic Media
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups for hydroxyl functionalities is a critical determinant of success. The stability of these groups under diverse reaction conditions dictates the overall efficiency and yield of a synthetic pathway. This guide provides a comprehensive comparison of two bulky silyl (B83357) ether protecting groups: the well-established tert-butyldiphenylsilyl (TBDPS) and the less commonly documented di-tert-butylsilyl ether, derived from di-tert-butylsilane. This analysis is supported by available experimental data and established principles of chemical reactivity to aid in strategic synthetic planning.
Executive Summary
Data Presentation: Stability of Silyl Ether Protecting Groups
The following tables summarize the relative stability of common silyl ether protecting groups, providing context for the exceptional stability of TBDPS.
Table 1: Relative Stability of Common Silyl Ethers in Acidic Media [3][4]
| Silyl Ether | Abbreviation | Relative Rate of Hydrolysis (vs. TMS=1) |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 64 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 |
Table 2: Relative Stability of Common Silyl Ethers in Basic Media [3][4]
| Silyl Ether | Abbreviation | Relative Rate of Hydrolysis (vs. TMS=1) |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 10-100 |
| tert-Butyldimethylsilyl | TBDMS/TBS | ~20,000 |
| tert-Butyldiphenylsilyl | TBDPS | ~20,000 |
| Triisopropylsilyl | TIPS | 100,000 |
Note: Data for di-tert-butylsilyl ether is not available in the cited literature for a direct comparison.
Experimental Protocols
Detailed methodologies for the protection of alcohols with TBDPS and its subsequent deprotection under acidic and basic conditions are provided below.
Protocol 1: Protection of a Primary Alcohol with tert-Butyldiphenylsilyl Chloride (TBDPSCl)
Objective: To protect a primary hydroxyl group as a TBDPS ether.
Materials:
-
Primary alcohol
-
tert-Butyldiphenylsilyl chloride (TBDPSCl)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the primary alcohol (1.0 eq) and imidazole (2.2 eq) in anhydrous DMF.
-
Add TBDPSCl (1.1 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a few drops of water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Acid-Catalyzed Deprotection of a TBDPS Ether
Objective: To cleave a TBDPS ether using acidic conditions.
Materials:
-
TBDPS-protected alcohol
-
Acetic acid
-
Tetrahydrofuran (THF)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the TBDPS-protected alcohol in a 3:1:1 mixture of THF/acetic acid/water.
-
Stir the reaction mixture at room temperature, monitoring for the disappearance of the starting material by TLC. Note that prolonged reaction times may be necessary due to the high stability of the TBDPS group.[5]
-
Once the reaction is complete, carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by flash chromatography.
Protocol 3: Fluoride-Mediated Deprotection of a TBDPS Ether (Basic Conditions)
Objective: To cleave a TBDPS ether using a fluoride (B91410) source.
Materials:
-
TBDPS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF) (1M solution in THF)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the TBDPS-protected alcohol in THF.
-
Add a solution of TBAF in THF (1.1-1.5 eq) to the reaction mixture.
-
Stir the solution at room temperature and monitor the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by flash chromatography.
Visualizations
Chemical Structures
Caption: Figure 1. Structures of TBDPS and Di-tert-butylsilyl Ethers
General Mechanism of Acid-Catalyzed Silyl Ether Cleavage
Caption: Figure 2. Mechanism of Acid-Catalyzed Silyl Ether Deprotection
Experimental Workflow: Protection and Deprotection
Caption: Figure 3. General Experimental Workflow
Concluding Remarks
The tert-butyldiphenylsilyl (TBDPS) protecting group stands out for its exceptional stability under acidic conditions, making it a reliable choice for complex synthetic routes that involve acidic reagents.[6] Its deprotection can be achieved under more forcing acidic conditions or with fluoride reagents.
While direct experimental comparisons are lacking for the di-tert-butylsilyl ether, its stability is anticipated to be lower than that of TBDPS, particularly in acidic media, due to reduced steric hindrance around the silicon atom. The di-tert-butylsilyl group is also known for its use in forming cyclic silylene protecting groups for diols.[7] For applications requiring very high stability to acid, TBDPS remains the protecting group of choice. Further experimental studies are warranted to quantitatively assess the stability of di-tert-butylsilyl ethers and expand the toolkit of protecting groups available to synthetic chemists.
References
A Comparative Guide to the Relative Stability of Silyl Ethers in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the field of organic synthesis, particularly in the development of complex molecules and active pharmaceutical ingredients, the judicious use of protecting groups is paramount. Silyl (B83357) ethers are among the most widely employed protecting groups for hydroxyl functionalities due to their ease of installation, tunable stability, and mild removal conditions.[1][2] This guide provides an objective comparison of the performance of common silyl ethers, supported by experimental data, to inform the strategic selection of these crucial synthetic tools.
The stability of a silyl ether is primarily influenced by the steric bulk of the substituents on the silicon atom.[2][3] Larger, more sterically hindered groups provide greater protection of the silicon-oxygen bond from nucleophilic or acidic attack.[1] This principle allows for the selective protection and deprotection of multiple hydroxyl groups within a molecule, a cornerstone of modern synthetic strategy.[1]
Relative Stability of Common Silyl Ethers: A Quantitative Overview
The choice of a silyl protecting group is often dictated by its stability under various reaction conditions. The following tables summarize the relative stability of commonly used silyl ethers under acidic and basic conditions.
Table 1: Relative Rates of Acid-Catalyzed Hydrolysis of Silyl Ethers [1]
| Silyl Ether | Abbreviation | Relative Rate of Acid Hydrolysis |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 64 |
| tert-Butyldimethylsilyl | TBS/TBDMS | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 |
Table 2: Relative Rates of Base-Catalyzed Hydrolysis of Silyl Ethers [4]
| Silyl Ether | Abbreviation | Relative Rate of Base Hydrolysis |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 10-100 |
| tert-Butyldimethylsilyl | TBS/TBDMS | ~20,000 |
| tert-Butyldiphenylsilyl | TBDPS | ~20,000 |
| Triisopropylsilyl | TIPS | 100,000 |
The general order of stability in acidic media is TMS < TES < TBDMS < TIPS < TBDPS.[3][5] In basic media, the stability order is slightly different: TMS < TES < TBDMS ≈ TBDPS < TIPS.[3] It is noteworthy that while TBS and TBDPS have similar stability in basic conditions, TBDPS is significantly more stable in acidic environments.[3]
Typical Deprotection Conditions
The selective removal of silyl ethers is a critical aspect of their application. The following table outlines common conditions for the cleavage of various silyl ethers.
Table 3: Common Silyl Ether Deprotection Conditions [3]
| Silyl Ether | Acidic Cleavage Conditions | Basic Cleavage Conditions | Fluoride-Based Cleavage Conditions |
| TMS | Very labile; cleaved by weak acids like silica (B1680970) gel.[3] | Cleaved by mild bases such as K₂CO₃ in methanol (B129727).[3] | TBAF in THF.[3] |
| TES | Cleaved by stronger acids than TMS.[3] | Can be cleaved by stronger basic conditions.[3] | TBAF in THF.[3] |
| TBDMS/TBS | Stable to mild acids; requires stronger acids like CSA in MeOH.[3] | Stable to most aqueous bases.[3] | Commonly cleaved by TBAF in THF.[3] |
| TIPS | Highly stable to acidic conditions.[3] | The most stable among common silyl ethers under basic conditions.[3] | Cleaved by TBAF in THF, often requiring longer reaction times or heating.[3] |
| TBDPS | The most stable silyl ether in acidic media.[3] | Comparably stable to TBDMS in basic conditions.[3] | Cleaved by TBAF in THF, often requiring longer reaction times or heating.[3] |
Abbreviations: TMS (Trimethylsilyl), TES (Triethylsilyl), TBDMS/TBS (tert-Butyldimethylsilyl), TIPS (Triisopropylsilyl), TBDPS (tert-Butyldiphenylsilyl), THF (Tetrahydrofuran), CSA (Camphorsulfonic Acid), TBAF (Tetrabutylammonium Fluoride).
Experimental Protocols
Below are representative experimental protocols for the cleavage of silyl ethers under acidic, basic, and fluoride-mediated conditions.
Acid-Catalyzed Deprotection of a TBDMS Ether
This protocol is suitable for the removal of a TBDMS ether when other acid-labile functional groups are absent.[1]
-
Materials: TBDMS-protected alcohol, Methanol (MeOH), Camphorsulfonic acid (CSA).
-
Procedure:
-
Dissolve the TBDMS-protected alcohol in methanol to a concentration of approximately 0.1 M.
-
Add a catalytic amount of camphorsulfonic acid (e.g., 0.1 equivalents).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of triethylamine (B128534) or a saturated aqueous solution of sodium bicarbonate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired alcohol.
-
Base-Catalyzed Deprotection of a TMS Ether
This protocol describes a mild method for the cleavage of a TMS ether.[6]
-
Materials: TMS-protected alcohol, Methanol (MeOH), Potassium carbonate (K₂CO₃).
-
Procedure:
-
Dissolve the TMS-protected alcohol in methanol.
-
Add an excess of potassium carbonate (e.g., 2-3 equivalents).
-
Stir the suspension at room temperature for 1 to 2 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, filter the mixture to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography if necessary.
-
Fluoride-Mediated Deprotection of a TBDMS Ether
This is a widely used method for the cleavage of TBDMS and other silyl ethers.[6]
-
Materials: TBDMS-protected alcohol, Tetrahydrofuran (THF), Tetrabutylammonium fluoride (B91410) (TBAF) solution (1 M in THF).
-
Procedure:
-
Dissolve the TBDMS-protected alcohol in THF (approximately 0.2 M).
-
Add a solution of TBAF in THF (typically 1.1 to 1.5 equivalents).
-
Stir the reaction mixture at room temperature. The reaction time can vary from a few minutes to several hours depending on the substrate.[6]
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Visualizations
Relative Stability of Silyl Ethers
The following diagram illustrates the general trend of increasing stability of common silyl ethers with increasing steric bulk of the substituents on the silicon atom.
Caption: Relative stability trend of common silyl ethers.
General Workflow for Silyl Ether Protection and Deprotection
This diagram outlines the typical experimental workflow for the use of silyl ethers as protecting groups in a multi-step synthesis.
Caption: General experimental workflow for silyl ether usage.
Decision Pathway for Silyl Ether Selection
The selection of an appropriate silyl ether depends on the specific requirements of the synthetic route. This diagram provides a logical decision-making pathway.
Caption: Decision guide for selecting a suitable silyl ether.
References
Spectroscopic Analysis for the Confirmation of Di-tert-butylsilane Protection: A Comparative Guide
In the realm of multi-step organic synthesis, the protection of hydroxyl groups is a critical strategy to prevent unwanted side reactions. Silyl (B83357) ethers are a versatile class of protecting groups, and among them, the di-tert-butylsilyl group offers a unique steric profile. This guide provides a comparative analysis of spectroscopic techniques used to confirm the successful protection of alcohols with di-tert-butylsilane, alongside a comparison with other common silyl protecting groups. This guide is intended for researchers, scientists, and drug development professionals to facilitate the unambiguous characterization of silylated compounds.
Spectroscopic Confirmation of Di-tert-butylsilyl Ether Formation
The successful installation of a di-tert-butylsilyl protecting group can be unequivocally confirmed by a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of silylated compounds. The characteristic signals in ¹H, ¹³C, and ²⁹Si NMR spectra provide definitive evidence of protection.
¹H NMR Spectroscopy: The most prominent feature in the ¹H NMR spectrum of a di-tert-butylsilyl ether is a singlet in the upfield region, typically around 1.0 ppm , corresponding to the 18 equivalent protons of the two tert-butyl groups. The protons of the carbon bearing the newly formed silyl ether (R-CH -O-Si) will experience a downfield shift compared to the parent alcohol, typically appearing in the range of 3.6 - 4.0 ppm .
¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the formation of a di-tert-butylsilyl ether is confirmed by the appearance of signals corresponding to the tert-butyl groups. The quaternary carbons of the tert-butyl groups typically resonate around 19-20 ppm , while the methyl carbons appear around 27-28 ppm . The carbon atom attached to the oxygen (R-C H-O-Si) will also show a characteristic shift.
²⁹Si NMR Spectroscopy: ²⁹Si NMR, although less common, provides direct evidence of the silicon environment. The chemical shift of the silicon atom in a di-tert-butylsilyl ether will appear in a characteristic region, which can be compared to the starting this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid method to monitor the progress of the protection reaction. The key diagnostic feature is the disappearance of the broad O-H stretching band of the starting alcohol, typically observed in the region of 3200-3600 cm⁻¹ . Concurrently, the appearance of a strong Si-O stretching band in the region of 1050-1150 cm⁻¹ confirms the formation of the silyl ether.
Mass Spectrometry (MS)
Mass spectrometry is a valuable tool for determining the molecular weight of the protected compound and for confirming the presence of the di-tert-butylsilyl group through its characteristic fragmentation pattern. Under electron ionization (EI) conditions, a common fragmentation pathway is the loss of a tert-butyl radical ([M-57]⁺), resulting in a prominent peak in the mass spectrum.
Comparison with Alternative Silyl Protecting Groups
The di-tert-butylsilyl group is one of several common silyl ethers used in organic synthesis. The choice of protecting group depends on factors such as steric hindrance, stability to various reaction conditions, and ease of removal. A comparison of their characteristic spectroscopic data is presented below.
| Protecting Group | Abbreviation | ¹H NMR (δ, ppm) - Si-Alkyl Protons | ¹³C NMR (δ, ppm) - Si-Alkyl Carbons | Key MS Fragment |
| Di-tert-butylsilyl | DTBS | ~1.0 (s, 18H) | ~19 (Cq), ~27 (CH₃) | [M-57]⁺ |
| tert-Butyldimethylsilyl | TBDMS/TBS | ~0.9 (s, 9H), ~0.1 (s, 6H) | ~18 (Cq), ~26 (C(CH₃)₃), ~ -4 (Si-CH₃) | [M-57]⁺ |
| Triisopropylsilyl | TIPS | ~1.1 (m, 21H) | ~12 (CH), ~18 (CH₃) | [M-43]⁺ |
| tert-Butyldiphenylsilyl | TBDPS | ~1.1 (s, 9H), ~7.3-7.8 (m, 10H) | ~19 (Cq), ~27 (C(CH₃)₃), ~128-136 (Ar-C) | [M-57]⁺ |
Experimental Protocols
General Procedure for this compound Protection of a Primary Alcohol
This protocol describes a general method for the protection of a primary alcohol using di-tert-butylsilyl ditriflate, a common reagent for introducing this bulky protecting group.
Materials:
-
Primary alcohol
-
Di-tert-butylsilyl bis(trifluoromethanesulfonate) (DTBS(OTf)₂)
-
2,6-Lutidine
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl acetate (B1210297) for chromatography
Procedure:
-
To a solution of the primary alcohol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add 2,6-lutidine (1.5 eq).
-
Slowly add a solution of di-tert-butylsilyl bis(trifluoromethanesulfonate) (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
General Procedure for Spectroscopic Analysis
NMR Spectroscopy:
-
Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H, ¹³C, and, if desired, ²⁹Si NMR spectra on a spectrometer.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy:
-
Prepare a sample of the purified product as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Dissolve a small amount of the purified product in a suitable volatile solvent.
-
Analyze the sample using a mass spectrometer, typically with electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI).
Visualizing the Workflow
Validating Regioselectivity in Di-tert-butylsilane Additions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The regioselectivity of hydrosilylation reactions is a critical factor in the synthesis of complex molecules, influencing the final structure and function of the desired product. Di-tert-butylsilane, with its sterically demanding tert-butyl groups, presents a unique profile in such additions. This guide provides a comparative analysis of this compound's performance against other silanes, supported by experimental data and detailed protocols, to aid in the selection of the optimal reagent for achieving desired regioselectivity in hydrosilylation reactions.
Performance Comparison of Silanes in Hydrosilylation
The steric and electronic properties of the silane (B1218182) reagent play a pivotal role in directing the regiochemical outcome of hydrosilylation reactions. Generally, the addition of a silane to an unsymmetrical alkene or alkyne can result in two regioisomers: the Markovnikov product, where the silyl (B83357) group attaches to the more substituted carbon, and the anti-Markovnikov product, where the silyl group attaches to the less substituted carbon.
Table 1: Regioselectivity in the Hydrosilylation of 1-Octene (B94956) with Various Silanes
| Silane | Silane Type | Catalyst System | Product Ratio (Linear:Branched) | Predominant Regioisomer |
| Phenylsilane | Primary | CoCl₂/N,P-ligand | >99:1 | Anti-Markovnikov (Linear) |
| Diphenylsilane | Secondary | CoCl₂/N,P-ligand | >99:1 | Anti-Markovnikov (Linear) |
| Triethylsilane | Tertiary | Rhodium Complex | High Linear Selectivity | Anti-Markovnikov (Linear) |
| This compound (Expected) | Secondary (Bulky) | Typical Pt or Rh catalysts | High Linear Selectivity | Anti-Markovnikov (Linear) |
Data for Phenylsilane and Diphenylsilane adapted from a study on cobalt-catalyzed hydrosilylation. Data for Triethylsilane is based on general observations in rhodium-catalyzed systems. The expected outcome for this compound is an extrapolation based on the trend of increasing steric hindrance favoring anti-Markovnikov addition.
The general trend observed is that bulkier silanes tend to favor the formation of the anti-Markovnikov (linear) product. This is attributed to the steric hindrance around the silicon atom, which directs the silyl group to the less sterically crowded terminal carbon of the double or triple bond. Therefore, it is anticipated that this compound would exhibit high selectivity for the anti-Markovnikov product in the hydrosilylation of terminal alkenes and alkynes.
Experimental Protocols
To validate the regioselectivity of this compound in comparison to other silanes, a standardized experimental protocol is crucial. The following provides a general methodology for the platinum-catalyzed hydrosilylation of a terminal alkene.
General Experimental Protocol for Comparative Hydrosilylation of 1-Octene
Materials:
-
1-Octene
-
This compound
-
Triethylsilane (for comparison)
-
Phenylsilane (for comparison)
-
Karstedt's catalyst (Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution in xylene, Pt ~2%)
-
Anhydrous toluene (B28343)
-
Internal standard (e.g., dodecane) for GC analysis
-
Reaction vials, magnetic stir bars, and other standard laboratory glassware
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Preparation of Reaction Mixtures:
-
In an inert atmosphere, add a magnetic stir bar to a reaction vial.
-
Add anhydrous toluene (1.0 mL) to the vial.
-
Add 1-octene (0.2 mmol, 1.0 eq).
-
Add the respective silane (this compound, Triethylsilane, or Phenylsilane) (0.24 mmol, 1.2 eq).
-
Add the internal standard (dodecane, 0.1 mmol).
-
-
Catalyst Addition and Reaction Initiation:
-
To the stirred reaction mixture, add Karstedt's catalyst (1 x 10⁻⁵ mmol, 0.005 mol%).
-
Seal the vial and stir the reaction mixture at room temperature (or a specified temperature, e.g., 60 °C).
-
-
Reaction Monitoring and Analysis:
-
Monitor the reaction progress by taking aliquots at specific time intervals and analyzing them by Gas Chromatography (GC) and/or ¹H NMR spectroscopy.
-
Quench the aliquots with a small amount of a suitable solvent (e.g., wet diethyl ether) before analysis.
-
Determine the conversion of 1-octene and the ratio of the linear (anti-Markovnikov) to branched (Markovnikov) hydrosilylation products by integrating the respective peaks in the GC chromatogram or NMR spectrum relative to the internal standard.
-
-
Product Isolation and Characterization (Optional):
-
Upon completion of the reaction, the solvent can be removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
-
The structure of the isolated products should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).
-
Visualizing Reaction Pathways
The regioselectivity in hydrosilylation is determined by the mechanism of the catalytic cycle. The widely accepted Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation provides a framework for understanding how the structure of the silane influences the product distribution.
Caption: Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.
The key step determining regioselectivity is the migratory insertion of the alkene into either the Pt-H bond (leading to a silyl-substituted alkyl intermediate) or the Pt-Si bond. The steric bulk of the silyl group (R₃Si) plays a crucial role in this step.
Caption: Influence of silane steric bulk on regioselectivity.
In the case of a bulky silane like this compound, the transition state leading to the anti-Markovnikov product is sterically less demanding and therefore energetically more favorable. This results in the preferential formation of the linear isomer.
Conclusion
The choice of silane is a critical parameter for controlling the regioselectivity of hydrosilylation reactions. This compound, owing to its significant steric bulk, is expected to be a highly effective reagent for directing the addition to the terminal position of unsymmetrical alkenes and alkynes, leading to the formation of anti-Markovnikov products with high selectivity. The provided experimental protocol offers a framework for systematically evaluating and comparing the performance of this compound against other silanes, enabling researchers to make informed decisions for their specific synthetic needs. The mechanistic diagrams illustrate the fundamental principles governing this selectivity, providing a rational basis for reagent selection and reaction design.
A Comparative Analysis of Hydrosilylation Reactions: Di-tert-butylsilane Versus Other Common Silanes
For researchers, scientists, and professionals in drug development, the selection of an appropriate silane (B1218182) for hydrosilylation is a critical step that influences reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of Di-tert-butylsilane with other widely used silanes—Triethylsilane, Dimethylphenylsilane (B1631080), and Diphenylsilane (B1312307)—supported by experimental data and detailed protocols.
Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a cornerstone of organosilicon chemistry. The steric and electronic properties of the substituents on the silicon atom significantly impact the reactivity of the silane and the characteristics of the resulting products. This comparative study focuses on the performance of this compound, a bulky secondary silane, in contrast to other common tertiary and secondary silanes in the context of alkene hydrosilylation.
Performance Comparison in Alkene Hydrosilylation
To provide a clear and objective comparison, the hydrosilylation of 1-octene (B94956) is presented as a benchmark reaction. The data summarized below has been compiled from various studies, and it is important to note that reaction conditions such as catalyst type, catalyst loading, temperature, and reaction time can significantly influence the outcome.
| Silane | Structure | Catalyst System | Substrate | Product(s) | Regioselectivity (linear:branched) | Yield (%) | Reference |
| This compound | t-Bu₂SiH₂ | Data not available in searched literature | 1-Octene | Octyl(di-tert-butyl)silane | - | - | - |
| Triethylsilane | Et₃SiH | [Rh(μ-Cl)(cod)]₂ | 1-Octene | Triethyl(octyl)silane | Good selectivity for linear product | Good | [1] |
| Dimethylphenylsilane | Me₂PhSiH | Data not available in searched literature | 1-Octene | Dimethyl(octyl)phenylsilane | - | - | - |
| Diphenylsilane | Ph₂SiH₂ | [Rh(μ-Cl)(cod)]₂ | 1-Octene | Octyldiphenylsilane | High selectivity for linear product | >99 | [1] |
| Trichlorosilane | Cl₃SiH | Palladium-(S)-MeO-MOP | 1-Octene | Octyltrichlorosilane | 93:7 | 95 (ee) | [2] |
Note: The lack of specific quantitative data for this compound and Dimethylphenylsilane in the hydrosilylation of 1-octene under conditions comparable to the other silanes highlights a gap in the current literature. The bulky di-tert-butyl groups in this compound are expected to influence its reactivity and selectivity, generally leading to slower reaction rates compared to less hindered silanes but potentially offering unique selectivity in certain applications.
Key Performance Characteristics
Reactivity: The reactivity of silanes in hydrosilylation is influenced by both steric hindrance and the electronic nature of the substituents. Generally, less sterically hindered silanes like triethylsilane react more readily. The presence of phenyl groups, as in dimethylphenylsilane and diphenylsilane, can influence reactivity through electronic effects. The bulky tert-butyl groups of this compound can lead to lower reactivity due to steric hindrance around the silicon center.
Regioselectivity: In the hydrosilylation of terminal alkenes, the addition of the silyl (B83357) group can occur at either the terminal (anti-Markovnikov or linear product) or the internal carbon (Markovnikov or branched product). The regioselectivity is highly dependent on the catalyst and the steric bulk of the silane. Bulky silanes often favor the formation of the linear, anti-Markovnikov product. For instance, in the palladium-catalyzed hydrosilylation of 1-octene, high selectivity for the linear product is observed with trichlorosilane.[2]
Stereoselectivity: For internal alkynes and certain alkenes, the hydrosilylation can proceed with either syn- or anti-addition of the Si-H bond across the double or triple bond. The stereochemical outcome is primarily dictated by the catalyst and the reaction mechanism.
Mechanistic Overview: The Chalk-Harrod Mechanism
The most widely accepted mechanism for transition-metal-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[3][4] This mechanism provides a framework for understanding how different silanes and catalysts can influence the reaction outcome. A modified version of this mechanism has also been proposed.[3][5]
Caption: A simplified representation of the Chalk-Harrod mechanism for hydrosilylation.
A key divergence from this pathway is the modified Chalk-Harrod mechanism , where the alkene inserts into the metal-silicon bond instead of the metal-hydride bond.[5] The operative mechanism can depend on the specific catalyst, silane, and substrate used.
Experimental Protocols
Below is a general experimental protocol for the platinum-catalyzed hydrosilylation of a terminal alkene. This can be adapted for different silanes and catalysts, though optimization of reaction conditions may be necessary.
General Procedure for Platinum-Catalyzed Hydrosilylation of 1-Octene
Materials:
-
1-Octene
-
Silane (e.g., Triethylsilane, Diphenylsilane)
-
Karstedt's catalyst (or Speier's catalyst)
-
Anhydrous toluene (B28343) (or other suitable solvent)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry, inert-atmosphere flask equipped with a magnetic stirrer and a reflux condenser, add 1-octene (1.0 eq) and anhydrous toluene.
-
Add the silane (1.0 - 1.2 eq) to the flask via syringe.
-
Add the platinum catalyst solution (typically in the ppm range relative to the alkene) to the reaction mixture. The amount of catalyst should be optimized for the specific silane and desired reaction rate.
-
The reaction mixture is then stirred at a specific temperature (ranging from room temperature to elevated temperatures, e.g., 60-80 °C) and monitored by a suitable analytical technique such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Upon completion, the reaction is cooled to room temperature. The solvent can be removed under reduced pressure.
-
The crude product is then purified, typically by distillation or column chromatography, to yield the desired alkylsilane.
Note: The reactivity of different silanes can vary significantly. For instance, more sterically hindered silanes like this compound may require higher catalyst loadings or longer reaction times.
Caption: A typical experimental workflow for alkene hydrosilylation.
Conclusion
The choice of silane in a hydrosilylation reaction is a critical parameter that dictates the efficiency and selectivity of the transformation. While triethylsilane and diphenylsilane are well-studied and highly effective for the hydrosilylation of terminal alkenes, providing good to excellent yields of the linear product, there is a notable lack of comparative data for the bulkier this compound under similar conditions. The steric hindrance of this compound is anticipated to reduce its reaction rate but may offer advantages in specific applications where unique selectivity is desired. Further research into the reactivity and selectivity of this compound in hydrosilylation reactions would be beneficial to the scientific community, allowing for a more comprehensive understanding and broader application of this versatile class of reagents.
References
Orthogonal Deprotection Strategies: A Comparative Guide to Di-tert-butylsilyl Ethers in Complex Molecule Synthesis
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and preserving molecular complexity. Among the arsenal (B13267) of protecting groups for hydroxyl functionalities, silyl (B83357) ethers stand out for their versatility, ease of installation, and tunable stability. This guide provides a comprehensive comparison of the di-tert-butylsilyl (DTBS) ether protecting group, primarily utilized as the cyclic di-tert-butylsilylene (DTBS) group for diols, with other commonly employed silyl ethers such as tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) ethers. We will delve into orthogonal deprotection strategies, supported by experimental data, to inform the strategic choices of researchers, scientists, and drug development professionals.
The Di-tert-butylsilylene (DTBS) Group: A Unique Player
The di-tert-butylsilylene (DTBS) group is most notably used to protect 1,2-diols, forming a cyclic silyl ether. This application is particularly prevalent in carbohydrate chemistry, where the rigid DTBS group is instrumental in controlling the stereoselectivity of glycosylation reactions by locking the conformation of the pyranose or furanose ring.[1][2][3] The use of di-tert-butylsilyl bis(trifluoromethanesulfonate) has also been reported for the protection of substituted salicylic (B10762653) acids.[4]
Comparative Stability of Silyl Ethers
The stability of silyl ethers is predominantly influenced by the steric bulk around the silicon atom. While specific quantitative data for the relative hydrolysis rates of DTBS ethers is not as widely documented as for other common silyl ethers, we can infer its stability based on general principles. The presence of two bulky tert-butyl groups suggests that the DTBS group is highly sterically hindered, likely imparting significant stability towards both acidic and basic conditions, comparable to or even exceeding that of TIPS and TBDPS ethers.
For the more common silyl ethers, a clear hierarchy of stability has been established:[5][6]
Relative Stability to Acidic Hydrolysis: TMS < TES < TBDMS < TIPS < TBDPS
Relative Stability to Basic Hydrolysis: TMS < TES < TBDMS ~ TBDPS < TIPS
This differential stability is the cornerstone of orthogonal deprotection strategies, allowing for the selective removal of one silyl ether in the presence of another.
Orthogonal Deprotection Strategies and Experimental Data
Orthogonal deprotection relies on carefully chosen reagents and reaction conditions to cleave a specific protecting group while leaving others intact. Below, we compare deprotection conditions for various silyl ethers, highlighting potential orthogonal strategies involving the DTBS group.
Table 1: Comparison of Silyl Ether Deprotection Conditions
| Protecting Group | Typical Deprotection Reagents | Orthogonal Considerations | Reference |
| TBDMS | TBAF in THF; HF•Pyridine in THF/Pyridine; Acetic Acid/Water; Catalytic acetyl chloride in MeOH | Can be cleaved selectively in the presence of TIPS and TBDPS ethers.[7][8] Can be selectively removed in the presence of DTBS under mildly acidic conditions, although specific data is limited. | [7][9][10][11] |
| TIPS | TBAF in THF (slower than TBDMS); HF•Pyridine (harsher conditions than for TBDMS) | Stable to conditions that cleave TBDMS ethers.[8] Its high stability suggests it would remain intact under conditions mild enough to cleave less hindered silyl ethers. | [8] |
| DTBS | TBAF in THF; HF•Pyridine | Due to its high steric hindrance, it is expected to be more robust than TBDMS and likely requires harsher fluoride-mediated or acidic conditions for cleavage. This allows for the selective removal of TBDMS or TES in the presence of DTBS. | [3][12] |
| TBDPS | TBAF in THF (slower than TBDMS); HF•Pyridine | More stable to acidic conditions than TBDMS and TIPS.[5][6] | [13][14] |
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation of orthogonal protection strategies.
Protocol 1: Selective Deprotection of a TBDMS Ether in the Presence of a More Hindered Silyl Ether (e.g., TIPS or potentially DTBS)
This protocol is based on the differential reactivity of silyl ethers towards acidic hydrolysis.
-
Substrate: A molecule containing both a primary TBDMS ether and a primary TIPS ether.
-
Reagents: Pyridinium p-toluenesulfonate (PPTS), Methanol (MeOH).
-
Procedure:
-
Dissolve the substrate in methanol.
-
Add a catalytic amount of PPTS.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with a mild base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent, dry, and purify by column chromatography.
-
This method is expected to cleave the TBDMS group while leaving the more sterically hindered TIPS group intact. A similar selectivity would be anticipated for a TBDMS group in the presence of a DTBS group, although this would require experimental verification.
Protocol 2: Fluoride-Mediated Cleavage of a Silyl Ether
This is a general and widely used method for the deprotection of most silyl ethers. Selectivity can sometimes be achieved by controlling the reaction time and temperature.
-
Substrate: A molecule protected with a silyl ether (e.g., DTBS-protected diol).
-
Reagents: Tetrabutylammonium fluoride (B91410) (TBAF) (1M solution in THF), Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the substrate in anhydrous THF.
-
Add a solution of TBAF in THF (typically 1.1-1.5 equivalents per silyl group) at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water.
-
Extract the product with an organic solvent, wash with brine, dry, and purify by column chromatography.
-
To achieve orthogonality, one might use a less reactive fluoride source or carefully control stoichiometry and reaction time to selectively deprotect a more labile silyl ether in the presence of a more robust one like DTBS.
Visualization of Orthogonal Deprotection Logic
The following diagrams illustrate the principles of orthogonal deprotection involving silyl ethers.
Caption: Workflow for orthogonal deprotection of different silyl ethers.
Caption: Inferred relative stability of silyl ethers.
Conclusion
The di-tert-butylsilylene (DTBS) protecting group, while less common than TBDMS or TIPS for monofunctional alcohols, offers unique advantages for the protection and stereochemical control of diols. Its presumed high stability, owing to significant steric hindrance, positions it as a valuable component in orthogonal protection strategies. By understanding the subtle differences in the lability of various silyl ethers, chemists can design sophisticated synthetic routes that allow for the selective manipulation of multiple hydroxyl groups within a complex molecule. While direct comparative kinetic data for DTBS remains an area for further investigation, the principles outlined in this guide provide a solid framework for its strategic application in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Silyl ether - Wikipedia [en.wikipedia.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 8. Silyl Groups - Gelest [technical.gelest.com]
- 9. benchchem.com [benchchem.com]
- 10. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 11. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. An efficient and recyclable catalyst for the cleavage of tert-butyldiphenylsilyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Literature review of Di-tert-butylsilane applications in synthesis
Di-tert-butylsilane emerges as a versatile yet sterically hindered reagent in organic synthesis, finding applications as a selective reducing agent and a precursor to robust protecting groups. Its bulky tert-butyl substituents significantly influence its reactivity, offering distinct advantages in stereoselectivity compared to less hindered silanes. This guide provides a comprehensive comparison of this compound with common alternatives in key synthetic transformations, supported by experimental data and detailed protocols to assist researchers in making informed decisions for their synthetic strategies.
Stereoselective Reduction of Ketones
One of the notable applications of this compound is in the acid-catalyzed reduction of cyclic ketones, where its steric bulk directs the hydride delivery to produce stereochemical outcomes different from less hindered silanes like triethylsilane. A classic example is the reduction of 4-tert-butylcyclohexanone (B146137).
Comparison of this compound and Triethylsilane
In the presence of a strong acid such as trifluoroacetic acid (TFA), this compound preferentially delivers a hydride from the less hindered equatorial face of the intermediate oxocarbenium ion, leading to a majority of the thermodynamically less stable cis (axial) alcohol. In contrast, the smaller triethylsilane can approach from the axial face, resulting in the thermodynamically more stable trans (equatorial) alcohol as the major product.[1]
| Reagent | Product Ratio (cis:trans) |
| This compound | 67:33 |
| Triethylsilane | Favors trans |
| Table 1: Stereoselectivity in the Reduction of 4-tert-butylcyclohexanone with Silanes in the Presence of Trifluoroacetic Acid.[1] |
Experimental Protocols
General Procedure for Acid-Catalyzed Reduction of 4-tert-butylcyclohexanone:
A solution of 4-tert-butylcyclohexanone (1.0 eq.) in a dry, inert solvent such as dichloromethane (B109758) is cooled to 0 °C under an inert atmosphere. Trifluoroacetic acid (2.0 eq.) is added dropwise, followed by the slow addition of the respective silane (B1218182) (this compound or triethylsilane, 1.5 eq.).[2] The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and the product ratio is determined by ¹H NMR spectroscopy.
Protection of Alcohols
The di-tert-butylsilyl group serves as a bulky protecting group for alcohols, offering enhanced stability compared to smaller silyl (B83357) ethers. The introduction of this group can be achieved through dehydrogenative silylation of alcohols with this compound or by using a more reactive silylating agent like di-tert-butylsilyl bis(trifluoromethanesulfonate).
Comparison with Other Bulky Silyl Protecting Groups
The stability of silyl ethers is largely dependent on the steric hindrance around the silicon atom. The di-tert-butylsilyl group, with two bulky tert-butyl groups, is expected to offer significant stability, comparable to or greater than other common bulky silyl ethers like tert-butyldimethylsilyl (TBDMS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS).
| Protecting Group | Abbreviation | Relative Stability in Acid |
| tert-Butyldimethylsilyl | TBDMS / TBS | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 |
| Table 2: Relative Hydrolytic Stability of Common Bulky Silyl Ethers in Acidic Conditions (Relative to TMS = 1). |
Experimental Protocols
Protocol for the Protection of Benzyl (B1604629) Alcohol using Di-tert-butylsilyl Bis(trifluoromethanesulfonate):
To a solution of benzyl alcohol (1.0 eq.) and a hindered base such as 2,6-lutidine (2.2 eq.) in a dry, inert solvent like dichloromethane at 0 °C, di-tert-butylsilyl bis(trifluoromethanesulfonate) (1.1 eq.) is added dropwise under an inert atmosphere. The reaction is stirred and allowed to warm to room temperature, with progress monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and the di-tert-butylsilyl ether is purified by column chromatography.
Dehydrogenative Coupling and Hydrosilylation
This compound also participates in catalytic dehydrogenative coupling and hydrosilylation reactions, though its utility can be influenced by its steric bulk.
Dehydrogenative Coupling of Amines
This compound can react with amines in the presence of a suitable catalyst to form N-silylamines, with the release of hydrogen gas. The steric hindrance of this compound can influence the reaction rate and substrate scope compared to less hindered silanes.
General Experimental Protocol for Dehydrogenative Coupling of Aniline (B41778):
In a glovebox, a reaction vessel is charged with the catalyst, aniline (1.0 eq.), and this compound (1.1 eq.) in a suitable solvent. The reaction mixture is stirred at the appropriate temperature, and the progress is monitored by GC-MS or NMR spectroscopy. Upon completion, the solvent is removed under vacuum, and the product is purified.
Hydrosilylation of Alkenes
The addition of the Si-H bond of this compound across a carbon-carbon double bond (hydrosilylation) is typically achieved using a transition metal catalyst. The regioselectivity of this reaction (Markovnikov vs. anti-Markovnikov addition) can be influenced by the choice of catalyst and the steric and electronic properties of both the silane and the alkene. The steric bulk of this compound may favor the formation of the anti-Markovnikov product where the silicon adds to the less substituted carbon of the double bond.
General Experimental Protocol for Hydrosilylation of a Terminal Alkene (e.g., 1-Octene):
To a solution of the alkene (1.0 eq.) and a hydrosilylation catalyst (e.g., a platinum or rhodium complex) in a dry, inert solvent, this compound (1.1 eq.) is added under an inert atmosphere. The reaction is stirred at room temperature or heated as required, and its progress is monitored by GC-MS. After completion, the solvent is evaporated, and the product is purified by distillation or column chromatography.
References
A Researcher's Guide to Bulky Silyl Protecting Groups: Benchmarking Di-tert-butylsilane
In the intricate landscape of multi-step organic synthesis, particularly within drug development and complex molecule construction, the judicious selection of protecting groups is a critical determinant of success. Among the myriad of choices for safeguarding hydroxyl functionalities, bulky silyl (B83357) ethers stand out for their tunable stability and selective reactivity. This guide provides an objective comparison of Di-tert-butylsilane as a protecting group against its more common counterparts: tert-butyldimethylsilyl (TBDMS or TBS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS). The information presented, supported by experimental data, is intended to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
Relative Stability and Performance: A Quantitative Overview
The stability of silyl ethers is intrinsically linked to the steric hindrance around the silicon atom. Larger, more sterically demanding groups provide a more robust shield for the silicon-oxygen bond against nucleophilic or acidic attack. While comprehensive quantitative data for the Di-tert-butylsilyl group is limited in the literature, its anticipated high steric bulk—possessing two tert-butyl groups—suggests a stability profile that would likely exceed that of TBDMS and TIPS, and be comparable to or even greater than TBDPS under certain conditions. One study has noted that the cleavage of a (di-tert-butyl)silyl group can be challenging in the absence of an adjacent oxygen functionality, implying its significant stability.
For the well-documented bulky silyl ethers, the general order of stability has been established through extensive experimentation.
Table 1: Relative Stability of Common Bulky Silyl Ethers
| Protecting Group | Relative Stability in Acid | Relative Stability to Fluoride (B91410) |
| TBDMS (tert-butyldimethylsilyl) | 20,000 | ~20,000 |
| TIPS (triisopropylsilyl) | 700,000 | ~100,000 |
| TBDPS (tert-butyldiphenylsilyl) | 5,000,000 | ~20,000 |
| Di-tert-butylsilyl (Predicted) | Very High | High |
Relative stability values are approximate and compared to Trimethylsilyl (TMS) as a baseline of 1. Data compiled from various sources in organic chemistry literature.
Experimental Data: A Head-to-Head Look at Protection and Deprotection
The following tables summarize typical conditions for the introduction (protection) and removal (deprotection) of these bulky silyl ethers, offering a practical perspective on their application in the laboratory.
Table 2: Typical Conditions for Protection of Primary Alcohols
| Protecting Group | Silylating Agent | Base/Catalyst | Solvent | Typical Conditions |
| TBDMS | TBDMS-Cl | Imidazole (B134444), DMAP | DMF, CH₂Cl₂ | Room Temperature, 1-12 h |
| TIPS | TIPS-Cl, TIPS-OTf | Imidazole, 2,6-Lutidine | DMF, CH₂Cl₂ | Room Temperature to 40°C, 2-24 h |
| TBDPS | TBDPS-Cl | Imidazole, DMAP | DMF, CH₂Cl₂ | Room Temperature, 2-16 h |
| Di-tert-butylsilyl | Di-tert-butylchlorosilane | Imidazole, DMAP (Predicted) | DMF, CH₂Cl₂ (Predicted) | Room Temperature to elevated temp. (Predicted) |
Table 3: Common Deprotection Conditions
| Protecting Group | Reagent | Solvent | Typical Conditions |
| TBDMS | TBAF (1M) | THF | Room Temperature, 0.5-2 h |
| Acetic Acid/H₂O/THF | THF | Room Temperature to 50°C, 8-24 h | |
| TIPS | TBAF (1M) | THF | Room Temperature, 2-8 h |
| HF-Pyridine | THF/Pyridine | Room Temperature, 8-20 h | |
| TBDPS | TBAF (1M) | THF | Room Temperature, 4-16 h |
| HF-Pyridine | THF/Pyridine | Room Temperature, 12-48 h | |
| Di-tert-butylsilyl | TBAF (1M), HF-Pyridine (Predicted) | THF, THF/Pyridine (Predicted) | Elevated temperatures may be required (Predicted) |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of protecting group strategies. Below are representative protocols for the protection of a primary alcohol with TBDMS-Cl and a general procedure for fluoride-mediated deprotection.
Protection of a Primary Alcohol with tert-Butyldimethylsilyl Chloride (TBDMS-Cl)
Materials:
-
Primary alcohol (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq)
-
Imidazole (2.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the primary alcohol in anhydrous DMF, add imidazole.
-
Stir the solution at room temperature until the imidazole has dissolved.
-
Add TBDMS-Cl portion-wise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a few drops of methanol.
-
Partition the reaction mixture between diethyl ether and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
General Procedure for Fluoride-Mediated Deprotection (TBAF)
Materials:
-
Silyl-protected alcohol (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF, 1.1 - 1.5 eq, 1M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the silyl-protected alcohol in anhydrous THF.
-
Add the TBAF solution dropwise to the reaction mixture at room temperature.
-
Stir the reaction and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Concepts
To further clarify the relationships and workflows discussed, the following diagrams have been generated using the DOT language.
Conclusion
The selection of a bulky silyl protecting group is a nuanced decision that significantly impacts the efficiency and outcome of a synthetic sequence. While TBDMS, TIPS, and TBDPS are well-characterized and reliable choices, the limited data on this compound as a protecting group for single hydroxyls suggests an area ripe for further investigation. Based on steric considerations, the Di-tert-butylsilyl group is predicted to offer exceptional stability, potentially surpassing that of TBDPS in certain contexts. However, this anticipated stability may also necessitate harsher deprotection conditions. Researchers are encouraged to consider the specific demands of their synthetic route and, when exploring less common protecting groups like this compound, to conduct preliminary experimental validation.
Safety Operating Guide
Navigating the Safe Disposal of Di-tert-butylsilane: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of Di-tert-butylsilane, a highly flammable and reactive organosilane compound. Adherence to these protocols is critical to mitigate risks and ensure a safe laboratory environment.
Immediate Safety and Handling Precautions
This compound is classified as a highly flammable liquid and vapor, which can cause skin and serious eye irritation.[1] Before handling, it is imperative to consult the Safety Data Sheet (SDS) and be fully familiar with the associated hazards.
Key safety measures include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including flame-resistant laboratory coats, chemical safety goggles, and chemical-resistant gloves.[1]
-
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated fume hood.
-
Ignition Sources: Keep this compound away from all sources of heat, sparks, open flames, and hot surfaces.[1][2] Use explosion-proof electrical equipment.[1]
-
Static Discharge: Take precautionary measures against static discharge.[1]
Disposal Procedures: From Bulk Containers to Residual Waste
The primary method for the disposal of this compound is through a licensed professional waste disposal service.[2][3] Never dispose of this chemical down the drain or in regular waste streams.
Procedure for Unopened or Partially Used Containers:
-
Labeling: Ensure the container is clearly and accurately labeled with the chemical name and associated hazards.
-
Segregation: Store the container in a designated, well-ventilated, and cool area away from incompatible materials, particularly oxidizing agents.
-
Professional Collection: Arrange for collection by a certified hazardous waste disposal company.
Procedure for Quenching Residual this compound in Laboratory Glassware:
For researchers who need to safely neutralize small, residual amounts of this compound in laboratory equipment, the following quenching procedure is recommended. This process is based on the reactivity of silanes with alcohols and water, which converts them into less hazardous silanols and hydrogen gas.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21] Caution: This reaction generates flammable hydrogen gas and should be performed with extreme care in a fume hood.
Experimental Protocol for Quenching:
-
Inert Atmosphere: Purge the flask containing the residual this compound with an inert gas, such as nitrogen or argon.
-
Cooling: Place the flask in an ice bath to control the reaction temperature.
-
Initial Quenching with Isopropanol (B130326): Slowly add isopropanol to the flask. Isopropanol is less reactive than water and will initiate a more controlled reaction.
-
Sequential Addition of Methanol and Water: Once the initial reaction with isopropanol subsides, slowly add methanol, followed by water. This stepwise increase in the reactivity of the quenching agent ensures a controlled release of hydrogen gas.
-
Basic Hydrolysis (Optional but Recommended): For a more rapid and complete quench, a dilute solution of 1 M sodium hydroxide (B78521) (NaOH) can be carefully added.[6] This should only be done after the initial reaction with alcohols has ceased.
-
Neutralization: After the quenching reaction is complete and no more gas evolution is observed, neutralize the resulting solution with a weak acid, such as acetic acid, to a pH between 6 and 8.
-
Final Disposal: The final, neutralized aqueous solution can be disposed of as hazardous waste through your institution's chemical waste program.
Quantitative Data Summary
| Hazard Classification | GHS Code | Description |
| Flammable Liquid | H225 | Highly flammable liquid and vapor[1][3] |
| Skin Irritation | H315 | Causes skin irritation[1][3] |
| Eye Irritation | H319 | Causes serious eye irritation[1][3] |
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. dakenchem.com [dakenchem.com]
- 2. Selective oxidation of silanes into silanols with water using [MnBr(CO) 5 ] as a precatalyst - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05959B [pubs.rsc.org]
- 3. gelest.com [gelest.com]
- 4. Organosilane oxidation by water catalysed by large gold nanoparticles in a membrane reactor - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C3CY00506B [pubs.rsc.org]
- 5. gelest.com [gelest.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemistry.nd.edu [chemistry.nd.edu]
- 8. US4690810A - Disposal process for contaminated chlorosilanes - Google Patents [patents.google.com]
- 9. This compound | C8H18Si | CID 6365032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. rubingroup.org [rubingroup.org]
- 12. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 13. epfl.ch [epfl.ch]
- 14. US4923687A - Method for removing silane compounds from silane-containing exhaust gases - Google Patents [patents.google.com]
- 15. scbt.com [scbt.com]
- 16. arrow.tudublin.ie [arrow.tudublin.ie]
- 17. This compound | 30736-07-3 | TCI AMERICA [tcichemicals.com]
- 18. This compound | 30736-07-3 [chemicalbook.com]
- 19. JP2819991B2 - Method for producing this compound - Google Patents [patents.google.com]
- 20. Frontiers | Surface Treatment With Hydrophobic Coating Reagents (Organosilanes) Strongly Reduces the Bioactivity of Synthetic Amorphous Silica in vitro [frontiersin.org]
- 21. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Essential Safety and Operational Guide for Handling Di-tert-butylsilane
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Di-tert-butylsilane in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this chemical.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 30736-07-3
-
Molecular Formula: C₈H₂₀Si
Hazard Summary and Safety Precautions
This compound is a highly flammable liquid and vapor that can cause skin and eye irritation.[1] It is also sensitive to air and moisture. Adherence to strict safety protocols is mandatory to mitigate risks of fire, explosion, and chemical exposure.
Hazard Classification:
| Hazard | GHS Classification | Signal Word | Hazard Statement |
|---|---|---|---|
| Flammability | Flammable Liquid Category 2 | Danger | H225: Highly flammable liquid and vapor[1] |
| Skin Corrosion/Irritation | Skin Irritation Category 2 | Danger | H315: Causes skin irritation[1] |
| Eye Damage/Irritation | Eye Irritation Category 2 | Danger | H319: Causes serious eye irritation[1] |
Physical Properties:
| Property | Value |
|---|---|
| Appearance | Colorless clear liquid[2] |
| Boiling Point | 129-130 °C (lit.)[3] |
| Melting Point | -38 °C (lit.)[2][3] |
| Flash Point | -2.22 °C (28.0 °F) - closed cup[3] |
| Density | 0.729 g/mL at 25 °C (lit.)[3] |
Personal Protective Equipment (PPE)
The selection and proper use of PPE are critical to ensure personal safety. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Recommendations |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles must meet ANSI Z87.1 standard. A face shield is required over goggles when there is a risk of splashing or explosion.[4][5][6] |
| Hands | Chemical-Resistant Gloves | Double nitrile gloves are suitable for handling small quantities.[5] For larger quantities or prolonged contact, Nomex® or neoprene gloves are recommended.[7][8] |
| Body | Flame-Resistant Lab Coat | A fully buttoned, knee-length lab coat made of Nomex® or other fire-resistant material is mandatory.[5][7] Clothing worn underneath should be made of natural fibers like cotton or wool.[6] |
| Feet | Closed-toe Shoes | Shoes must be fully enclosed and made of a non-porous material.[4] |
| Respiratory | Respirator (if necessary) | If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA approved respirator should be worn. |
Operational Plan: Step-by-Step Handling Procedures
All manipulations involving this compound must be conducted within a certified chemical fume hood or a glove box under an inert atmosphere (Argon is preferred).[4][7] Never work alone when handling this substance.[7][8]
1. Preparation and Pre-Handling Checklist:
-
Ensure the fume hood or glove box is functioning correctly.
-
Clear the work area of all unnecessary chemicals and equipment.[4][7]
-
Confirm the location of the nearest safety shower, eyewash station, and fire extinguisher.[7]
-
Have an appropriate fire extinguishing agent readily available (e.g., powdered lime, dry sand, or a Class D fire extinguisher).[8]
-
Perform a "dry run" of the experiment with a less hazardous substance to familiarize yourself with the procedure.[7]
2. Handling and Transfer:
-
Ground and bond all containers and receiving equipment to prevent static discharge.
-
Use only non-sparking tools.
-
When transferring small volumes (<20 mL), use a syringe that is twice the volume of the liquid to be transferred.[7]
-
For larger volumes, use a double-tipped needle (cannula) transfer technique under an inert atmosphere.
-
Keep the container tightly closed when not in use.[1]
3. Storage:
-
Store this compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1]
-
The storage container must be tightly sealed and kept under an inert gas to prevent contact with air and moisture.
-
Store in a flammable liquids storage cabinet.
Disposal Plan
All waste containing this compound must be handled as hazardous waste.
1. Waste Collection:
-
Collect all waste, including unused product and contaminated materials (e.g., gloves, absorbent pads), in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams.
2. Spill Management:
-
In case of a small spill, use an inert absorbent material (e.g., powdered lime or dry sand) to contain and clean up the spill.[8]
-
For large spills, evacuate the area and contact emergency services.[8]
-
Collect all contaminated materials in a sealed container for disposal.
3. Disposal Procedure:
-
Dispose of all waste materials through an approved hazardous waste disposal facility in accordance with local, state, and federal regulations.
-
Contaminated packaging should be disposed of as unused product.[9]
Emergency Procedures
| Emergency Situation | Action |
| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes.[1] Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Fire | Use a Class D fire extinguisher, powdered lime, or dry sand. Do not use water.[1][8] If the fire is large or cannot be controlled, evacuate the area and call for emergency assistance. |
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for handling this compound, incorporating key safety checkpoints.
Caption: Workflow for Safe Handling of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 二叔丁基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 5. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 6. Pyrophoric SOP | Compliance and Risk Management [kent.edu]
- 7. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 8. umdearborn.edu [umdearborn.edu]
- 9. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
